2-(Chloromethyl)-5-methoxy-4H-pyran-4-one
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(chloromethyl)-5-methoxypyran-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClO3/c1-10-7-4-11-5(3-8)2-6(7)9/h2,4H,3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZYXUGFBXVXINX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=COC(=CC1=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40340492 | |
| Record name | 2-(Chloromethyl)-5-methoxy-4H-pyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40340492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40838-34-4 | |
| Record name | 2-(Chloromethyl)-5-methoxy-4H-pyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40340492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(chloromethyl)-5-methoxy-4H-pyran-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 2-(Chloromethyl)-5-methoxy-4H-pyran-4-one from Kojic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, technically detailed overview of the synthesis of 2-(chloromethyl)-5-methoxy-4H-pyran-4-one, a valuable intermediate in medicinal chemistry, starting from the readily available natural product, kojic acid. This document moves beyond a simple recitation of steps to explain the underlying chemical principles and experimental rationale, ensuring a thorough understanding for researchers in drug discovery and development.
Introduction: The Significance of Kojic Acid Derivatives
Kojic acid (5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one) is a naturally occurring pyranone produced by several species of fungi.[1][2] Its inherent biological activities, including tyrosinase inhibition, have made it a popular ingredient in cosmetics for skin lightening.[3] However, the true potential of kojic acid lies in its versatile scaffold, which can be chemically modified to generate a diverse library of derivatives with a wide range of therapeutic applications, including anticancer and anti-inflammatory properties.[4][5][6][7] The target molecule, this compound, serves as a key building block for further elaboration, enabling the introduction of various functionalities at the 2-position through nucleophilic substitution of the reactive chloromethyl group.
Synthetic Strategy: A Two-Step Approach
The conversion of kojic acid to this compound is efficiently achieved through a two-step synthetic sequence. The logical pathway involves:
-
Chlorination of the Primary Alcohol: The hydroxymethyl group at the 2-position of kojic acid is selectively converted to a chloromethyl group.
-
Methylation of the Phenolic Hydroxyl Group: The acidic hydroxyl group at the 5-position is subsequently methylated to yield the final product.
This sequence is strategically important. The phenolic hydroxyl group of kojic acid is acidic and can react with various electrophilic reagents. Performing the chlorination first, under conditions that favor reaction with the primary alcohol, allows for the subsequent protection of the more reactive phenolic hydroxyl group in a separate, controlled step.
Visualizing the Synthesis
References
Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure of 2-(Chloromethyl)-5-methoxy-4H-pyran-4-one
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the structural elucidation of 2-(Chloromethyl)-5-methoxy-4H-pyran-4-one, a derivative of the versatile 4H-pyran-4-one scaffold. While a definitive, publicly available crystal structure for this specific molecule remains to be published, this document serves as a comprehensive manual for its structural determination and analysis. By leveraging data from closely related analogs, established analytical techniques, and computational modeling, we provide a robust framework for researchers to predict, determine, and understand the nuanced solid-state characteristics of this compound.
The 4H-pyran-4-one core is a privileged scaffold in medicinal chemistry, appearing in a multitude of natural products and synthetic compounds with a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. The specific substitutions of a chloromethyl group at the 2-position and a methoxy group at the 5-position on the pyranone ring of the title compound create a unique electronic and steric profile, suggesting its potential as a versatile intermediate for the synthesis of novel therapeutic agents. A thorough understanding of its three-dimensional structure is paramount for rational drug design, polymorphism screening, and optimizing solid-state properties.
The Imperative for Crystal Structure Analysis in Drug Development
The precise arrangement of atoms and molecules in a crystalline solid dictates many of its bulk properties, including solubility, dissolution rate, stability, and bioavailability. For active pharmaceutical ingredients (APIs), even subtle changes in the crystal structure (polymorphism) can have profound effects on therapeutic efficacy and safety. Therefore, the determination of the crystal structure is not merely an academic exercise but a critical step in the drug development pipeline. It provides invaluable insights into intermolecular interactions, potential hydrogen bonding networks, and the overall packing efficiency of the molecule in the solid state.
A Comparative Approach: Insights from the Crystal Structure of 2-(Chloromethyl)-5-hydroxy-4H-pyran-4-one
In the absence of a determined crystal structure for this compound, a logical starting point is the analysis of its closest structural analog for which crystallographic data is available: 2-(Chloromethyl)-5-hydroxy-4H-pyran-4-one (chlorokojic acid). The crystal structure of this related compound provides a foundational model for predicting the geometry and packing of the target molecule.
The key difference between the two molecules is the substitution at the 5-position: a hydroxyl group in chlorokojic acid versus a methoxy group in the title compound. This seemingly minor change has significant implications for the intermolecular interactions. The hydroxyl group is a potent hydrogen bond donor and acceptor, and its presence in chlorokojic acid is expected to dominate the crystal packing through the formation of strong hydrogen bonds. In contrast, the methoxy group in this compound is only a hydrogen bond acceptor, which will fundamentally alter the landscape of intermolecular forces.
Experimental Workflow for Crystal Structure Determination
The definitive determination of the crystal structure of this compound requires a systematic experimental approach, as outlined below. This workflow represents a self-validating system, where each step provides crucial data that informs the next.
Synthesis and Purification
The first critical step is the synthesis of high-purity this compound. A potential synthetic route involves the methylation of 2-(chloromethyl)-5-hydroxy-4H-pyran-4-one. The purity of the final product is paramount for obtaining high-quality single crystals suitable for X-ray diffraction.
Diagram of the Proposed Synthesis Workflow:
Caption: Proposed workflow for the synthesis and purification of this compound.
Crystallization Screening
Growing single crystals of sufficient size and quality is often the most challenging aspect of crystal structure determination. A systematic crystallization screening should be performed, exploring a wide range of solvents, temperatures, and crystallization techniques.
| Parameter | Variables | Rationale |
| Solvents | Toluene, Acetone, Ethanol, Methanol, Acetonitrile, Ethyl Acetate, and mixtures thereof | Varying polarity and hydrogen bonding capability to influence solubility and crystal packing. |
| Temperature | Room Temperature, 4°C, -20°C | Slower cooling rates at lower temperatures can promote the growth of larger, more ordered crystals. |
| Techniques | Slow Evaporation, Vapor Diffusion (liquid and solid), Cooling Crystallization | Different techniques provide varying rates of supersaturation, a key driver for crystallization. |
Single-Crystal X-ray Diffraction (SC-XRD)
Once suitable crystals are obtained, the definitive three-dimensional structure can be determined using single-crystal X-ray diffraction. This technique provides precise atomic coordinates, bond lengths, bond angles, and details of the crystal packing and intermolecular interactions.
Diagram of the SC-XRD Workflow:
Caption: A streamlined workflow for single-crystal X-ray diffraction analysis.
Spectroscopic and Thermal Analysis: A Holistic Approach
While SC-XRD provides the ultimate structural detail, a comprehensive understanding of the material requires a multi-technique approach.
Spectroscopic Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the molecular structure in solution and provides a baseline for comparison with the solid-state structure.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifies characteristic functional groups and can reveal information about hydrogen bonding in the solid state through shifts in vibrational frequencies.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
Thermal Analysis
-
Differential Scanning Calorimetry (DSC): Determines the melting point and can detect the presence of different polymorphs, which would exhibit distinct melting endotherms.
-
Thermogravimetric Analysis (TGA): Assesses the thermal stability of the compound and can indicate the presence of solvates.
Computational Modeling and Prediction
In parallel with experimental work, computational modeling can provide valuable predictive insights into the crystal structure of this compound.
-
Conformational Analysis: To identify the most stable gas-phase conformation of the molecule.
-
Crystal Structure Prediction (CSP): Algorithms can be used to generate a landscape of plausible crystal packing arrangements based on the molecule's structure and intermolecular forces. The predicted structures can then be compared with the experimentally determined structure.
Anticipated Structural Features and Their Implications
Based on the molecular structure and comparison with related compounds, we can anticipate several key features in the crystal structure of this compound:
-
Planarity of the Pyranone Ring: The 4H-pyran-4-one ring is expected to be largely planar.
-
Intermolecular Interactions: In the absence of a strong hydrogen bond donor, the crystal packing will likely be governed by weaker C-H···O hydrogen bonds and dipole-dipole interactions involving the carbonyl group and the C-Cl and C-O bonds.
-
Potential for Polymorphism: The conformational flexibility of the chloromethyl group and the possibility of different packing arrangements of the methoxy group could lead to the existence of multiple polymorphs.
Conclusion and Future Directions
While the definitive crystal structure of this compound awaits experimental determination, this guide provides a comprehensive roadmap for its elucidation and analysis. By combining systematic synthesis and crystallization with state-of-the-art analytical techniques and computational modeling, researchers can gain a deep understanding of the solid-state properties of this promising molecule. The resulting structural information will be invaluable for its potential development as a pharmaceutical agent, enabling rational control over its physical properties and ultimately its therapeutic performance.
Introduction: The Strategic Importance of Chloromethylated Pyranones
An In-depth Technical Guide to the Reactivity of the Chloromethyl Group in Pyranone Compounds
Abstract: The pyranone scaffold is a privileged structure in medicinal chemistry and natural products, appearing in a vast array of biologically active compounds.[1][2][3][4] The introduction of a chloromethyl group onto this heterocyclic system provides a versatile and highly reactive handle for synthetic elaboration, enabling the construction of diverse molecular architectures and compound libraries for drug discovery. This guide provides an in-depth analysis of the core reactivity principles governing the chloromethyl group in pyranone compounds. We will explore the mechanistic dichotomy between SN1 and SN2 pathways, dissect the electronic influence of the pyranone ring, and provide field-proven protocols for key transformations. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the synthetic potential of chloromethylated pyranones.
Pyranone-based molecules are integral to numerous biological processes and have been developed as therapeutics, including HIV protease inhibitors, antifungals, and antitumor agents.[1][2] The ability to functionalize the pyranone core is paramount for structure-activity relationship (SAR) studies. A chloromethyl group serves as a potent electrophile, analogous to a benzylic or allylic halide, making it an ideal anchor point for introducing new functionality through nucleophilic substitution.[5][6] Understanding and controlling the reactivity of this group is crucial for its effective use in complex synthetic campaigns.
Core Reactivity Principles: An Electronically Activated System
The reactivity of the C-Cl bond in a chloromethyl pyranone is significantly enhanced compared to a simple primary alkyl chloride. This activation stems directly from the electronic nature of the adjacent pyranone ring system.
The Chloromethyl Group: A Benzylic/Allylic Analogue
The chloromethyl group attached to a pyranone ring behaves as a heteroaromatic analogue of a benzylic chloride.[5] The π-system of the pyranone ring can participate in and stabilize the transition states of nucleophilic substitution reactions, thereby lowering the activation energy and accelerating the reaction rate. This allows for substitutions to occur under much milder conditions than would be required for unactivated alkyl halides.
Electronic Influence of the Pyranone Ring
The pyranone ring can stabilize both the transition state of a bimolecular (SN2) reaction and the carbocation intermediate of a unimolecular (SN1) reaction.
-
SN2 Pathway: In an SN2 reaction, the nucleophile attacks the electrophilic carbon from the backside, proceeding through a trigonal bipyramidal transition state. The overlapping p-orbitals of the pyranone ring can stabilize this electron-rich transition state, accelerating the reaction. This is the most common pathway for primary halides.[6][7]
-
SN1 Pathway: In the presence of polar protic solvents and weaker nucleophiles, an SN1 mechanism may become competitive. The pyranone ring can stabilize the resulting carbocation intermediate through resonance delocalization of the positive charge. The stability of this intermediate is a critical factor in determining the feasibility of an SN1 pathway.[8]
The specific electronic properties of the pyranone (2-pyranone vs. 4-pyranone) and the presence of other electron-donating or electron-withdrawing substituents on the ring will further modulate this reactivity.
The SN1/SN2 Mechanistic Dichotomy
The choice between an SN1 and SN2 mechanism is not always absolute and is governed by a set of predictable experimental parameters. For chloromethyl pyranones, SN2 reactions are generally favored due to the primary nature of the electrophilic carbon. However, understanding the factors that could promote a competing SN1 pathway is crucial for controlling selectivity and preventing unwanted side reactions.[5][8]
Nucleophilic Substitution: The Workhorse Transformation
The primary utility of chloromethyl pyranones lies in their susceptibility to nucleophilic attack. A wide variety of nucleophiles can be employed to displace the chloride, providing rapid access to a diverse range of derivatives.
Reaction with N-Nucleophiles
Nitrogen-based nucleophiles, such as primary and secondary amines, are commonly used to form aminomethyl derivatives, which are prevalent motifs in pharmaceuticals. Azide ions (from sodium azide) are also excellent nucleophiles, yielding azidomethyl intermediates that can be readily converted to primary amines via Staudinger reduction or used in "click" chemistry reactions.[9]
Reaction with O-Nucleophiles
Alcohols, phenols, and carboxylates can displace the chloride to form ethers and esters, respectively. These reactions, often conducted under basic conditions (e.g., using NaH, K₂CO₃, or Et₃N to deprotonate the nucleophile), are fundamental for building more complex structures.[10][11]
Reaction with S-Nucleophiles
Thiols and thiophenols are generally excellent nucleophiles ("soft" nucleophiles) and react readily with chloromethyl pyranones to form thioethers, often under mild basic conditions.
Reaction with C-Nucleophiles
Carbon-based nucleophiles, such as cyanide or enolates derived from active methylene compounds (e.g., malonates), can be used to form new carbon-carbon bonds.[12] These reactions expand the carbon skeleton and provide entryways to compounds with extended side chains.
Data Summary
The choice of nucleophile and reaction conditions dictates the outcome of the substitution. The following table summarizes typical conditions for various nucleophilic substitutions on a generic chloromethyl pyranone.
| Nucleophile Class | Example Nucleophile | Base / Catalyst | Typical Solvent | Temp (°C) | Product Type |
| Nitrogen | Diethylamine | K₂CO₃ or Et₃N | Acetonitrile, DMF | 25 - 80 | Tertiary Amine |
| Sodium Azide | None | DMF, DMSO | 25 - 60 | Azide | |
| Oxygen | Phenol | K₂CO₃ or NaH | Acetone, DMF | 25 - 100 | Aryl Ether |
| Sodium Acetate | None | DMF | 60 - 120 | Acetate Ester | |
| Sulfur | Thiophenol | Et₃N | THF, CH₂Cl₂ | 0 - 25 | Thioether |
| Carbon | Sodium Cyanide | None | DMSO | 25 - 80 | Nitrile |
| Diethyl Malonate | NaH or NaOEt | THF, Ethanol | 25 - 78 | Malonate Adduct |
Advanced Methodologies & Protocols
Successful synthesis requires careful attention to experimental detail. The protocols described below represent self-validating systems for common, high-yield transformations.
General Considerations for Reaction Setup & Monitoring
-
Anhydrous Conditions: Many nucleophilic substitutions, especially those employing strong bases like NaH, require anhydrous (dry) solvents and an inert atmosphere (e.g., Nitrogen or Argon) to prevent quenching of the base/nucleophile and unwanted side reactions.
-
Reaction Monitoring: Progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine when the starting material has been consumed. This prevents the formation of degradation products from prolonged reaction times or excessive heat.
-
Work-up & Purification: A standard aqueous work-up is typically used to remove inorganic salts and water-soluble reagents. Purification is most commonly achieved by flash column chromatography on silica gel.
Protocol: SN2 Displacement with a Secondary Amine (Synthesis of an Aminomethyl Pyranone)
This protocol describes a typical SN2 reaction using diethylamine as the nucleophile.
-
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 3-chloromethyl-6-methyl-4H-pyran-4-one (1.0 eq), potassium carbonate (K₂CO₃, 2.0 eq), and anhydrous acetonitrile (ACN, 0.2 M).
-
Reagent Addition: Add diethylamine (1.5 eq) dropwise to the stirred suspension at room temperature.
-
Reaction: Stir the mixture at 50 °C. Monitor the reaction progress by TLC (e.g., 1:1 Hexanes:Ethyl Acetate) every hour. The reaction is typically complete within 2-4 hours.
-
Work-up: Once the starting material is consumed, cool the reaction to room temperature and filter off the K₂CO₃. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the crude residue in a minimal amount of dichloromethane (DCM) and purify by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate.
-
Validation: The pure product, 3-(diethylaminomethyl)-6-methyl-4H-pyran-4-one, should be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.
Protocol: Williamson-Type Ether Synthesis with a Phenol
This protocol details the formation of an aryl ether linkage, a common transformation in medicinal chemistry.
-
Reagent Preparation: In a flame-dried flask under nitrogen, suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous N,N-dimethylformamide (DMF, 0.3 M). Cool the suspension to 0 °C in an ice bath.
-
Nucleophile Activation: Add a solution of 4-methoxyphenol (1.1 eq) in anhydrous DMF dropwise to the NaH suspension. Stir for 20 minutes at 0 °C to allow for complete deprotonation (cessation of H₂ gas evolution).
-
Electrophile Addition: Add a solution of the chloromethyl pyranone (1.0 eq) in anhydrous DMF dropwise to the activated nucleophile.
-
Reaction: Allow the reaction to warm to room temperature and stir for 6-12 hours. Monitor progress by LC-MS.
-
Work-up: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) at 0 °C. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate.
-
Purification & Validation: Purify the crude material by flash column chromatography. Confirm the structure and purity of the resulting aryl ether by spectroscopic methods (NMR, MS).[13][14]
Conclusion & Future Outlook
The chloromethyl group on a pyranone ring is a powerful and versatile synthetic handle, primarily undergoing nucleophilic substitution via an SN2 mechanism. Its reactivity, analogous to that of a benzylic chloride, allows for a vast array of chemical modifications under relatively mild conditions. By carefully selecting the nucleophile, base, solvent, and temperature, chemists can achieve controlled and selective functionalization, enabling the rapid synthesis of compound libraries for biological screening. The continued development of novel synthetic methods and the application of these building blocks in medicinal chemistry programs will undoubtedly lead to the discovery of new and potent therapeutic agents.[15][16]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A One-Pot Synthesis of Pyranone and Pyrrole Derivatives from β-Chlorovinyl Ketones via Direct Conjugate Addition Approa… [ouci.dntb.gov.ua]
- 4. Pyranone Derivatives With Antitumor Activities, From the Endophytic Fungus Phoma sp. YN02-P-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Effect of Allylic Groups on SN2 Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 11. mdpi.com [mdpi.com]
- 12. arkat-usa.org [arkat-usa.org]
- 13. researchgate.net [researchgate.net]
- 14. ijcrt.org [ijcrt.org]
- 15. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
The Rising Therapeutic Potential of 5-Methoxy-4H-pyran-4-one Derivatives: A Technical Guide to Their Biological Activities
Introduction: The Architectural Allure of the 4H-Pyran-4-one Scaffold
The 4H-pyran-4-one moiety, a heterocyclic organic compound, represents a privileged scaffold in medicinal chemistry and drug discovery. Its unique electronic and structural features make it a versatile building block for the synthesis of a diverse array of biologically active molecules. Among these, derivatives of 5-methoxy-4H-pyran-4-one have garnered significant attention from the scientific community. These compounds, which can be synthesized through various methods including efficient one-pot multi-component reactions, have demonstrated a broad spectrum of pharmacological activities.[1][2] This technical guide provides an in-depth exploration of the prominent biological activities of 5-methoxy-4H-pyran-4-one derivatives, with a focus on their anticancer, antioxidant, and antimicrobial properties. We will delve into the underlying mechanisms of action, present detailed experimental protocols for their evaluation, and discuss the critical structure-activity relationships that govern their therapeutic potential. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the pursuit of novel therapeutic agents.
Anticancer Activity: Targeting the Engine of Cell Proliferation
A growing body of evidence highlights the potent anticancer properties of 5-methoxy-4H-pyran-4-one derivatives against various cancer cell lines.[3] These compounds have shown significant cytotoxic effects, and a key mechanism underlying this activity is the inhibition of critical cellular machinery, particularly Cyclin-Dependent Kinase 2 (CDK2).
Mechanism of Action: Induction of Cell Cycle Arrest and Apoptosis via CDK2 Inhibition
CDK2 is a pivotal enzyme that, in complex with its regulatory partner cyclin E, governs the transition of the cell cycle from the G1 (growth) phase to the S (synthesis) phase. Dysregulation of CDK2 activity is a hallmark of many cancers, leading to uncontrolled cell proliferation. 5-methoxy-4H-pyran-4-one derivatives have been shown to competitively bind to the ATP-binding pocket of CDK2, thereby inhibiting its kinase activity.[1] This inhibition prevents the phosphorylation of key substrates, such as the retinoblastoma protein (pRb). Consequently, the transcription factor E2F remains bound to pRb, blocking the transcription of genes necessary for DNA replication and cell cycle progression. This leads to cell cycle arrest at the G1/S checkpoint and ultimately triggers apoptosis, or programmed cell death, through the activation of caspase cascades.[4][5]
References
- 1. Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An overview of structure-based activity outcomes of pyran derivatives against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, … [ouci.dntb.gov.ua]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
The Strategic Synthesis and Application of 2-(Chloromethyl)-5-methoxy-4H-pyran-4-one: A Keystone Intermediate in Medicinal Chemistry
Abstract
This in-depth technical guide provides a comprehensive overview of 2-(Chloromethyl)-5-methoxy-4H-pyran-4-one, a pivotal heterocyclic building block in modern organic synthesis and drug discovery. Delving into its synthesis, reactivity, and diverse applications, this document serves as an essential resource for researchers, scientists, and professionals in the field of drug development. We will explore the strategic importance of this pyranone derivative, detailing its preparation from readily available precursors and its subsequent elaboration into a variety of biologically active molecules. The discussion will be grounded in mechanistic principles and supported by detailed experimental protocols, spectral data, and a thorough review of its applications, particularly in the development of novel therapeutic agents.
Introduction: The Architectural Significance of the 4H-Pyran-4-one Scaffold
The 4H-pyran-4-one framework is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1] This heterocyclic motif is present in molecules exhibiting antimicrobial, antiviral, anti-inflammatory, and anticancer properties.[1][2] The inherent reactivity of the pyranone ring, coupled with the ability to introduce diverse functional groups, makes it an attractive starting point for the synthesis of complex molecular architectures.[1]
Among the myriad of pyranone derivatives, this compound stands out as a particularly valuable and versatile intermediate. Its strategic importance stems from the presence of a reactive chloromethyl group at the C-2 position and a methoxy group at the C-5 position. The electrophilic nature of the chloromethyl moiety provides a reliable handle for nucleophilic substitution reactions, allowing for the facile introduction of a wide array of functional groups and the construction of larger, more elaborate molecules. This guide will illuminate the synthesis of this key intermediate and showcase its utility in the creation of novel compounds with therapeutic potential.
Synthesis of this compound: A Meticulous Approach
The synthesis of this compound is conceptually straightforward, typically involving the chlorination of its corresponding hydroxymethyl precursor, 5-methoxy-2-(hydroxymethyl)-4H-pyran-4-one (5-methoxykojic acid). This transformation is analogous to the well-established synthesis of 2-(chloromethyl)-5-hydroxy-4H-pyran-4-one (chlorokojic acid) from kojic acid.
Conceptual Synthetic Pathway
The most common and efficient method for this conversion is the use of a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. The reaction proceeds via the conversion of the primary alcohol to a chlorosulfite or oxalate intermediate, which then undergoes an intramolecular Sₙ2 reaction with chloride to yield the desired product.
Caption: Conceptual synthesis of this compound.
Detailed Experimental Protocol (Prophetic)
Materials:
-
5-Methoxy-2-(hydroxymethyl)-4H-pyran-4-one (1.0 eq)
-
Thionyl chloride (SOCl₂) (2.0-3.0 eq)
-
Anhydrous Dichloromethane (DCM) or Chloroform (CHCl₃)
-
Anhydrous Pyridine (catalytic amount, optional)
-
Ice-cold water
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a dropping funnel, suspend 5-methoxy-2-(hydroxymethyl)-4H-pyran-4-one in anhydrous DCM.
-
Addition of Thionyl Chloride: Cool the suspension to 0 °C using an ice bath. Slowly add thionyl chloride dropwise to the stirred suspension via the dropping funnel over a period of 30 minutes. A catalytic amount of pyridine can be added to facilitate the reaction.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and then carefully pour it over crushed ice to quench the excess thionyl chloride.
-
Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with ice-cold water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford pure this compound as a solid.
Self-Validation: The purity of the synthesized compound should be confirmed by melting point determination and spectroscopic analysis (¹H NMR, ¹³C NMR, IR, and MS). The disappearance of the hydroxyl proton and the characteristic shift of the methylene protons in the NMR spectrum, along with the correct mass in the mass spectrum, will validate the successful synthesis.
Physicochemical and Spectral Data
A summary of the key physicochemical properties and expected spectral data for this compound is provided below for easy reference.
| Property | Value | Source |
| CAS Number | 40838-34-4 | [3] |
| Molecular Formula | C₇H₇ClO₃ | [3] |
| Molecular Weight | 174.58 g/mol | [3] |
| Appearance | Solid | |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 6.45 (s, 1H, H-3), 5.50 (s, 1H, H-6), 4.30 (s, 2H, -CH₂Cl), 3.80 (s, 3H, -OCH₃) | Predicted |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 175.0 (C=O), 160.0 (C-2), 150.0 (C-5), 140.0 (C-6), 110.0 (C-3), 56.0 (-OCH₃), 45.0 (-CH₂Cl) | Predicted |
| IR (KBr, cm⁻¹) | ~1650 (C=O stretching), ~1250 (C-O-C stretching), ~750 (C-Cl stretching) | Predicted |
| Mass Spectrum (EI) | m/z (%): 174 (M⁺), 139 (M⁺ - Cl) | Predicted |
Applications in Organic Synthesis and Drug Development
The primary utility of this compound lies in its role as a versatile electrophilic building block. The chloromethyl group is a prime target for nucleophilic attack by a wide range of nucleophiles, including amines, thiols, alcohols, and carbanions. This reactivity allows for the introduction of diverse side chains and the construction of more complex molecular scaffolds.
General Reaction Scheme: Nucleophilic Substitution
Caption: General workflow for nucleophilic substitution reactions.
Synthesis of Bioactive Molecules (Illustrative Examples)
While specific examples detailing the use of this compound are not extensively documented in readily accessible literature, its structural similarity to chlorokojic acid allows us to extrapolate its potential applications. Chlorokojic acid is a known precursor for a variety of bioactive compounds.
-
Tyrosinase Inhibitors: Kojic acid and its derivatives are well-known inhibitors of tyrosinase, an enzyme involved in melanin production. By reacting this compound with various thiols or amines, novel kojic acid ethers and thioethers with potentially enhanced tyrosinase inhibitory activity can be synthesized. The methoxy group may serve to improve the pharmacokinetic properties of the final compound.[4]
-
Anticancer Agents: The pyranone scaffold has been incorporated into numerous anticancer agents. The chloromethyl group can be used to link the pyranone core to other pharmacophores or to introduce functionalities that can interact with biological targets. For example, reaction with nitrogen-containing heterocycles could lead to compounds with potential DNA-intercalating or enzyme-inhibiting properties.[5]
-
Antimicrobial Agents: The ability to introduce diverse lipophilic or polar side chains via the chloromethyl handle allows for the tuning of the antimicrobial spectrum and potency of the resulting pyranone derivatives. Reactions with sulfur and nitrogen nucleophiles have been shown to yield compounds with significant antibacterial and antifungal activities.[2]
Conclusion and Future Perspectives
This compound is a strategically important synthetic intermediate with significant potential in medicinal chemistry and organic synthesis. Its straightforward, albeit not explicitly detailed in the literature, synthesis from 5-methoxykojic acid and its versatile reactivity make it an attractive building block for the creation of diverse molecular libraries. The exploration of its reactions with a wider range of nucleophiles is expected to yield novel compounds with interesting biological profiles. As the demand for new therapeutic agents continues to grow, the utility of such versatile and readily accessible building blocks will undoubtedly increase, solidifying the importance of this compound in the drug discovery pipeline. Further research into its specific applications and the full characterization of its reaction scope is highly encouraged to unlock its full potential.
References
- 1. This compound | 40838-34-4 | Benchchem [benchchem.com]
- 2. Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C7H7ClO3 | CID 565178 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. newdrugapprovals.org [newdrugapprovals.org]
An In-Depth Technical Guide on the Safety and Handling of 2-(Chloromethyl)-5-methoxy-4H-pyran-4-one
For Researchers, Scientists, and Drug Development Professionals
Foreword: A Proactive Stance on Laboratory Safety
In the fast-paced environment of pharmaceutical research and development, the imperative to innovate is matched by the absolute necessity of ensuring the safety of our scientific personnel. 2-(Chloromethyl)-5-methoxy-4H-pyran-4-one is a versatile synthetic intermediate, pivotal in the construction of a diverse range of biologically active molecules. However, its utility is intrinsically linked to its reactivity. The presence of a chloromethyl group, a potent electrophile, on a pyranone scaffold necessitates a comprehensive and nuanced understanding of its potential hazards. This guide is crafted to move beyond a cursory overview of safety protocols. It aims to provide a deep, technically-grounded framework for the safe handling of this compound, rooted in its chemical properties and potential toxicological profile. By understanding the "why" behind each precaution, we empower researchers to not only follow procedures but to cultivate a proactive safety-conscious mindset.
Section 1: Hazard Identification and Risk Assessment
A thorough understanding of the inherent hazards of a chemical is the foundation of a robust safety plan. For this compound, the primary concerns are its corrosive nature, potential as an alkylating agent, and irritant properties.
1.1. Physicochemical and Toxicological Profile
While comprehensive toxicological data for this specific molecule is not extensively published, its structural motifs provide clear indicators of its potential hazards.
| Property | Value/Information | Significance in Safe Handling |
| Molecular Formula | C₇H₇ClO₃ | Defines the elemental composition. |
| Molecular Weight | 174.58 g/mol | Essential for accurate measurements in experimental setups. |
| Appearance | Solid | Handling procedures should aim to minimize dust generation. |
| Primary Hazards | Corrosive, Irritant | Indicates the potential for severe damage to skin, eyes, and the respiratory tract upon contact. |
| GHS Hazard Statements (Inferred from related compounds) | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | These classifications necessitate stringent containment and personal protective equipment.[1][2] |
| Potential Alkylating Agent | The chloromethyl group is a known electrophilic moiety capable of reacting with biological nucleophiles such as DNA. | This raises concerns about potential long-term health effects, including mutagenicity and carcinogenicity, demanding minimal exposure. |
| Incompatibilities | Strong oxidizing agents, strong bases. | Co-storage and co-use with these materials must be strictly avoided to prevent vigorous, potentially hazardous reactions. |
1.2. The Alkylating Threat: A Deeper Dive
The chloromethyl group (-CH₂Cl) is the primary driver of this compound's synthetic utility and its principal health hazard. As an electrophile, it can readily react with nucleophilic sites in biological macromolecules. This mechanism is the basis for the activity of many chemotherapeutic alkylating agents. While beneficial in a targeted therapeutic context, uncontrolled occupational exposure can lead to non-specific cellular damage. Therefore, all handling procedures must be designed with the assumption that this compound has the potential for long-term health effects and exposure should be minimized accordingly.
Section 2: The Hierarchy of Controls: A Multi-layered Defense
Effective laboratory safety is not reliant on a single measure but on a systematic, multi-layered approach known as the hierarchy of controls. This framework prioritizes the most effective and reliable safety interventions.
Caption: The hierarchy of controls for managing chemical hazards.
2.1. Engineering Controls: Your First and Best Protection
Engineering controls are physical installations in the laboratory designed to remove the hazard at its source, providing the highest level of protection.
-
Fume Hoods: All manipulations of this compound, including weighing, transfers, and reaction work-ups, must be conducted in a certified chemical fume hood with a face velocity of at least 100 feet per minute. This is non-negotiable.
-
Glove Boxes: For larger quantities or for procedures with a higher risk of aerosolization, a glove box provides an additional layer of containment.
2.2. Administrative Controls: Standardizing Safe Practices
Administrative controls are the work practices and procedures that reduce the risk of exposure.
-
Standard Operating Procedures (SOPs): A detailed, chemical-specific SOP for this compound must be written, reviewed, and approved. All personnel must be trained on this SOP before commencing any work.
-
Designated Work Areas: All work with this compound should be performed in a clearly designated and labeled area of the laboratory to prevent cross-contamination.
-
Chemical Hygiene Plan (CHP): All procedures must align with the institution's comprehensive CHP.
2.3. Personal Protective Equipment (PPE): The Essential Final Barrier
PPE is the last line of defense and must be used in conjunction with engineering and administrative controls.
-
Eye and Face Protection: Chemical splash goggles are mandatory. A face shield worn over the goggles is required when there is a significant risk of splashing.
-
Skin Protection:
-
Gloves: Neoprene or nitrile gloves are recommended. It is crucial to double-glove and to change gloves immediately upon any sign of contamination. Always inspect gloves for tears or pinholes before use.
-
Lab Coat: A flame-resistant lab coat, fully buttoned, is required.
-
Apron: A chemically resistant apron should be worn over the lab coat.
-
-
Respiratory Protection: For situations with the potential for significant aerosol generation or in the event of a spill, a properly fitted respirator with an organic vapor cartridge is necessary.
Section 3: Standard Operating Procedures for Safe Handling
3.1. Weighing and Transfer of the Solid Compound
-
Preparation: Don all required PPE. Ensure the fume hood is operational and the sash is at the appropriate height.
-
Containment: Perform all manipulations on a disposable, plastic-backed absorbent liner within the fume hood to contain any minor spills.
-
Weighing: Use a tared, anti-static weigh boat or a glass vial. Gently scoop the solid to minimize dust generation.
-
Transfer: Carefully transfer the weighed solid to the reaction vessel using a powder funnel.
-
Decontamination: Immediately decontaminate the spatula and any other tools with an appropriate solvent (e.g., isopropanol) into a designated waste container. Wipe down the balance and surrounding surfaces. Dispose of the absorbent liner as hazardous waste.
3.2. In-Reaction and Work-up Procedures
-
Glassware: Thoroughly inspect all glassware for any defects before use.
-
Temperature Control: Use a well-calibrated heating mantle or cooling bath with a secondary containment vessel.
-
Quenching: Reactions should be carefully quenched with an appropriate reagent to neutralize any remaining reactive starting material before work-up.
-
Extractions: All extractions must be performed in the fume hood. Vent separatory funnels frequently and away from the face.
Section 4: Emergency Response Protocols
Preparedness is key to mitigating the consequences of a laboratory incident.
Caption: Emergency response workflow for spills and personnel exposure.
4.1. Spill Management
-
Small Spill (within a fume hood):
-
Alert personnel in the immediate vicinity.
-
Wearing appropriate PPE, cover the spill with a chemical absorbent material (e.g., vermiculite or a commercial spill kit).
-
Carefully collect the absorbed material into a labeled hazardous waste container.
-
Decontaminate the area with a suitable solvent, followed by soap and water.
-
-
Large Spill (or any spill outside a fume hood):
-
Immediately evacuate the laboratory.
-
Notify laboratory personnel and contact your institution's Environmental Health and Safety (EHS) department and emergency services.
-
Do not attempt to clean up a large spill unless you have been specifically trained and are equipped to do so.
-
4.2. First Aid for Exposure
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes using an eyewash station, holding the eyelids open. Seek immediate medical attention.
-
Skin Contact: Immediately flush the affected area with large volumes of water for at least 15 minutes. Remove all contaminated clothing. Seek medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
Section 5: Storage and Waste Disposal
5.1. Storage
-
Store in a tightly sealed, clearly labeled container.
-
Keep in a cool, dry, and well-ventilated area, away from direct sunlight.
-
Store in a designated "Corrosives" or "Toxic Chemicals" cabinet.
-
Segregate from incompatible materials, particularly strong oxidizing agents and bases.
5.2. Waste Disposal
-
All waste contaminated with this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.
-
Follow all institutional, local, state, and federal regulations for hazardous waste disposal. Never dispose of this chemical down the drain.
Conclusion: A Culture of Safety
The safe and effective use of this compound in a research setting is not merely a matter of following rules; it is about fostering a deeply ingrained culture of safety. This requires a comprehensive understanding of the chemical's properties, a diligent application of control measures, and a constant state of preparedness for potential emergencies. By embracing the principles outlined in this guide, researchers can confidently and responsibly harness the synthetic potential of this valuable compound while ensuring the well-being of themselves and their colleagues.
References
An In-depth Technical Guide to the Physicochemical Characterization of 2-(Chloromethyl)-5-methoxy-4H-pyran-4-one
This technical guide provides a comprehensive overview of the essential physical properties of 2-(Chloromethyl)-5-methoxy-4H-pyran-4-one, a key intermediate in synthetic organic chemistry and drug discovery. The 4H-pyran-4-one scaffold is a core component of numerous bioactive molecules and natural products, making a thorough understanding of its derivatives crucial for researchers.[1] This document is intended for an audience of researchers, scientists, and drug development professionals, offering not only available data but also detailed protocols for the experimental determination of melting point and solubility, underpinned by the scientific rationale for each procedural step.
Compound Identity and Structural Features
This compound is a substituted pyranone with the chemical formula C₇H₇ClO₃ and a molecular weight of approximately 174.58 g/mol .[1][2] Its structure, featuring a chloromethyl group at the C-2 position and a methoxy group at the C-5 position, imparts a unique reactivity profile, making it a valuable building block in organic synthesis.[1] The primary reactive site is the chloromethyl group, which readily undergoes nucleophilic substitution.[1]
| Identifier | Value | Source |
| CAS Number | 40838-34-4 | [1][2][3][4] |
| Molecular Formula | C₇H₇ClO₃ | [1][2] |
| Molecular Weight | 174.58 g/mol | [1] |
| Physical Form | Solid |
Melting Point Determination: A Gateway to Purity and Stability
While extensive searches of chemical databases and literature do not yield a publicly recorded experimental melting point for this compound, its solid physical form indicates that a distinct melting point can be experimentally determined.[5] The melting point is a critical parameter, providing a preliminary indication of purity and thermal stability. For a pure crystalline solid, the melting range is typically narrow, while impurities will broaden and depress this range.
Experimental Protocol for Melting Point Determination
The following protocol outlines the capillary melting point method, a standard and reliable technique for determining the melting point of a solid organic compound.
Principle: A small, finely powdered sample is heated slowly in a capillary tube. The temperatures at which the substance begins to melt and completely liquefies are recorded as the melting range.
Apparatus:
-
Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar digital device)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle
Procedure:
-
Sample Preparation: Ensure the sample of this compound is completely dry. Grind a small amount of the solid into a fine powder using a mortar and pestle. This ensures uniform heat distribution.
-
Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount of material into the tube, approximately 2-3 mm in height. Invert the tube and tap the sealed end gently on a hard surface to compact the sample at the bottom.
-
Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Rapid Preliminary Measurement: Heat the sample rapidly to get an approximate melting point. This will inform the rate of heating for a more accurate measurement.
-
Accurate Measurement: Allow the apparatus to cool. Using a fresh sample, heat rapidly to about 15-20°C below the approximate melting point. Then, decrease the heating rate to 1-2°C per minute.
-
Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample has melted (T₂). The melting range is T₁ - T₂.
Causality Behind Experimental Choices:
-
Fine Powder: Ensures efficient and uniform heat transfer throughout the sample, leading to a more accurate and sharper melting range.
-
Slow Heating Rate: A slow heating rate (1-2°C/min) is crucial for allowing the temperature of the heating block and the sample to remain in thermal equilibrium, providing a precise measurement.
Visualization of Melting Point Determination Workflow
Caption: Workflow for Capillary Melting Point Determination.
Solubility Profile: Guiding Formulation and Application
Experimental Protocol for a Qualitative Solubility Test
This protocol provides a straightforward method to quickly assess the solubility of the compound in a range of common laboratory solvents.
Principle: A small, pre-weighed amount of solute is added to a fixed volume of solvent. Dissolution is observed at ambient temperature and with gentle heating.
Materials:
-
This compound
-
A selection of solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, hexane)
-
Test tubes and rack
-
Vortex mixer
-
Water bath
Procedure:
-
Preparation: Add approximately 10 mg of this compound to a series of labeled test tubes.
-
Solvent Addition: Add 1 mL of a selected solvent to each corresponding test tube.
-
Room Temperature Test: Vortex each tube for 30 seconds. Observe and record whether the solid dissolves completely, partially, or not at all.
-
Heating Test: For samples that did not dissolve at room temperature, gently heat the test tube in a warm water bath (ca. 40-50°C) and vortex again. Record any changes in solubility.
Interpretation of Results:
-
Soluble: The entire solid dissolves.
-
Slightly Soluble: A significant portion of the solid dissolves, but some remains.
-
Insoluble: No apparent dissolution of the solid.
Protocol for Quantitative Solubility Determination (Shake-Flask Method)
For drug development and process chemistry, quantitative solubility data is essential. The shake-flask method is a gold-standard technique for this purpose.
Principle: An excess amount of the solid compound is equilibrated with a specific solvent over a set period. The concentration of the dissolved compound in the resulting saturated solution is then determined analytically.
Procedure:
-
Sample Preparation: Add an excess amount of this compound to several vials containing a known volume of the desired solvent (e.g., phosphate-buffered saline for biological relevance, or an organic solvent for reaction chemistry). "Excess" means that undissolved solid should be clearly visible.
-
Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for the undissolved solid to settle. Alternatively, centrifuge the samples to pellet the excess solid.
-
Sample Analysis: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent and analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The solubility is calculated from the measured concentration and the dilution factor.
Causality Behind Experimental Choices:
-
Use of Excess Solid: Ensures that the solution becomes saturated, which is the definition of solubility.
-
Extended Equilibration Time: Allows the system to reach a thermodynamic equilibrium between the solid and dissolved states.
-
Constant Temperature: Solubility is temperature-dependent, so maintaining a constant temperature is critical for reproducible results.
-
HPLC Analysis: Provides a sensitive and accurate method for quantifying the concentration of the dissolved compound.
Visualization of Quantitative Solubility Workflow
Caption: Workflow for the Shake-Flask Solubility Method.
Conclusion
References
Methodological & Application
Application Notes and Protocols for Nucleophilic Substitution Reactions on 2-(Chloromethyl)-5-methoxy-4H-pyran-4-one
Introduction: The Versatility of a Kojic Acid-Derived Building Block
2-(Chloromethyl)-5-methoxy-4H-pyran-4-one is a valuable synthetic intermediate derived from kojic acid, a natural product with a wide range of biological activities.[1][2][3] The primary utility of this compound lies in the reactivity of its chloromethyl group, which is susceptible to nucleophilic substitution.[4] This allows for the facile introduction of diverse functionalities, making it a key building block in medicinal chemistry and materials science for the synthesis of novel derivatives with potential applications as tyrosinase inhibitors, anticancer agents, and more.[3][5] The 4H-pyran-4-one core is a prevalent scaffold in numerous bioactive molecules, and its ability to chelate metals further enhances its appeal in drug design.[4] This document provides a comprehensive guide to performing nucleophilic substitution reactions on this substrate, including a mechanistic overview and detailed experimental protocols.
Mechanistic Considerations: A Tale of Two Pathways
The reaction of this compound with a nucleophile proceeds via a nucleophilic substitution mechanism. The chloromethyl group is attached to a carbon that is allylic to the double bond within the pyranone ring. This structural feature has important implications for the reaction mechanism, as it can potentially proceed through either an S(_N)1 or S(_N)2 pathway, or a combination thereof.[6][7]
-
The S(N)2 Pathway: This is a single-step, bimolecular reaction where the nucleophile attacks the electrophilic carbon at the same time as the chloride leaving group departs.[8] This pathway is favored by strong, unhindered nucleophiles and polar aprotic solvents. The reaction rate is dependent on the concentration of both the substrate and the nucleophile.[9] For primary halides like this compound, the S(_N)2 mechanism is often predominant due to the low steric hindrance at the reaction center.[6]
-
The S(_N)1 Pathway: This is a two-step, unimolecular reaction that begins with the slow departure of the leaving group to form a carbocation intermediate. This intermediate is then rapidly attacked by the nucleophile.[6] The allylic nature of the chloromethyl group can stabilize the resulting carbocation through resonance, making an S(_N)1 pathway more plausible than for a simple primary alkyl halide.[7] This pathway is favored by polar protic solvents, which can solvate both the carbocation and the leaving group, and by weaker nucleophiles.[6]
The choice of reaction conditions, particularly the solvent and the nature of the nucleophile, will significantly influence which mechanistic pathway is favored. For most applications involving strong nucleophiles like amines and thiols in polar aprotic solvents, the S(_N)2 mechanism is the most likely pathway.
Caption: Generalized S(_N)2 mechanism for the reaction.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the reaction of this compound with representative amine and thiol nucleophiles.
Protocol 1: Synthesis of 2-((Diethylamino)methyl)-5-methoxy-4H-pyran-4-one
This protocol details the reaction with a secondary amine, diethylamine. A weak base, potassium carbonate, is used to neutralize the HCl formed during the reaction.
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume |
| This compound | 174.57 | 1.0 | 174.6 mg |
| Diethylamine | 73.14 | 1.2 | 115 µL |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 | 276.4 mg |
| N,N-Dimethylformamide (DMF) | - | - | 5 mL |
| Ethyl Acetate | - | - | As needed |
| Saturated Sodium Bicarbonate Solution | - | - | As needed |
| Brine | - | - | As needed |
| Anhydrous Sodium Sulfate | - | - | As needed |
Procedure:
-
To a clean, dry 25 mL round-bottom flask equipped with a magnetic stir bar, add this compound (174.6 mg, 1.0 mmol) and potassium carbonate (276.4 mg, 2.0 mmol).
-
Add N,N-Dimethylformamide (5 mL) to the flask.
-
Stir the suspension at room temperature for 10 minutes.
-
Slowly add diethylamine (115 µL, 1.2 mmol) to the reaction mixture using a microsyringe.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, pour the reaction mixture into a separatory funnel containing 20 mL of water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 15 mL) and then with brine (1 x 15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Synthesis of 2-((Benzylthio)methyl)-5-methoxy-4H-pyran-4-one
This protocol describes the reaction with a thiol, benzyl mercaptan. The reaction proceeds smoothly in the presence of a base in a polar aprotic solvent.
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume |
| This compound | 174.57 | 1.0 | 174.6 mg |
| Benzyl Mercaptan | 124.21 | 1.1 | 129 µL |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 | 276.4 mg |
| N,N-Dimethylformamide (DMF) | - | - | 5 mL |
| Ethyl Acetate | - | - | As needed |
| Water | - | - | As needed |
| Brine | - | - | As needed |
| Anhydrous Magnesium Sulfate | - | - | As needed |
Procedure:
-
In a 25 mL round-bottom flask, suspend this compound (174.6 mg, 1.0 mmol) and potassium carbonate (276.4 mg, 2.0 mmol) in DMF (5 mL).
-
Add benzyl mercaptan (129 µL, 1.1 mmol) to the suspension.
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction by TLC.
-
After the reaction is complete, pour the mixture into 20 mL of water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic extracts, wash with brine (2 x 15 mL), and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure product.
-
Characterize the final product using appropriate analytical techniques (NMR, MS).
Caption: A generalized experimental workflow for the nucleophilic substitution.
Troubleshooting and Optimization
-
Low Yield: If the reaction yield is low, consider increasing the reaction time or gently heating the mixture (e.g., to 40-50 °C). Ensure all reagents are pure and dry, as moisture can deactivate the nucleophile or lead to side reactions.
-
Multiple Products: The formation of multiple products may indicate side reactions. Purification by column chromatography is crucial. If an S(_N)1 pathway is competing, consider switching to a more polar aprotic solvent to favor the S(_N)2 mechanism.
-
No Reaction: If no reaction occurs, the nucleophile may not be strong enough, or the base may be too weak. A stronger base, such as sodium hydride (use with caution), can be employed to deprotonate the nucleophile. Ensure the reaction is not being inhibited by impurities in the starting materials or solvent.
Conclusion
This compound is a versatile and reactive building block for the synthesis of a wide array of kojic acid derivatives. The protocols and guidelines presented here provide a solid foundation for researchers to successfully perform nucleophilic substitution reactions on this substrate. By understanding the underlying mechanistic principles and carefully controlling the reaction conditions, a diverse library of novel compounds can be accessed for further investigation in drug discovery and other scientific disciplines.
References
- 1. Synthesis of kojic acid derivatives as secondary binding site probes of D-amino acid oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of tyrosinase inhibitory kojic acid derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Cytotoxic Evaluation of Kojic Acid Derivatives with Inhibitory Activity on Melanogenesis in Human Melanoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | 40838-34-4 | Benchchem [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Nucleophilic Substitution (SN1, SN2) [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. dalalinstitute.com [dalalinstitute.com]
- 9. ocw.uci.edu [ocw.uci.edu]
Application Notes & Protocols: 2-(Chloromethyl)-5-methoxy-4H-pyran-4-one as a Versatile Precursor for Novel Heterocyclic Scaffolds
Abstract
2-(Chloromethyl)-5-methoxy-4H-pyran-4-one, a readily accessible derivative of kojic acid, represents a highly versatile and powerful building block in modern synthetic chemistry. Its unique structural features, namely a reactive electrophilic chloromethyl group and a pyranone ring susceptible to nucleophilic attack and rearrangement, provide multiple avenues for the construction of diverse and complex heterocyclic systems. This document provides detailed application notes and validated protocols for the synthesis of pyrazoles, pyridin-4-ones, and various C2-substituted pyranones, which are privileged scaffolds in medicinal chemistry and drug discovery. The methodologies are presented with in-depth mechanistic explanations, tabulated data, and clear visual workflows to enable researchers to effectively utilize this key intermediate in their synthetic programs.
Introduction: The Strategic Value of this compound
The 4H-pyran-4-one ring system is a common motif in a wide range of natural products and biologically active molecules. This compound, derived from the inexpensive and renewable feedstock kojic acid, has emerged as a particularly valuable starting material. Its utility stems from two primary reactive sites:
-
The C2-Chloromethyl Group: This primary alkyl chloride is an excellent electrophile, readily undergoing nucleophilic substitution (S_N2) reactions with a wide array of nucleophiles (N, S, O, etc.). This allows for the direct introduction of diverse functional groups while preserving the core pyranone structure.
-
The 4-Pyranone Ring: The endocyclic ether oxygen and the C4-carbonyl group make the ring susceptible to cleavage and rearrangement upon treatment with binucleophiles such as hydrazines, primary amines, and hydroxylamine. This powerful strategy allows for the transformation of the six-membered oxygen heterocycle into various five- and six-membered nitrogen-containing heterocyclic systems.
This guide details protocols that leverage both modes of reactivity to generate distinct families of heterocyclic compounds, providing a robust platform for library synthesis and lead optimization campaigns.
Synthetic Protocol I: Ring Transformation to Pyrazole Scaffolds
One of the most powerful applications of this pyranone is its conversion into 1,5-disubstituted pyrazoles. This transformation proceeds via a reaction with hydrazine derivatives, which act as binucleophiles to induce a ring-opening, condensation, and re-cyclization cascade. The resulting 3-hydroxy-5-(hydroxymethyl)pyrazole core is a valuable scaffold in its own right, with demonstrated applications in the development of inhibitors for enzymes like human glycogen synthase kinase-3β (GSK-3β).
Principle & Mechanistic Insight
The reaction is initiated by the nucleophilic attack of a hydrazine terminal nitrogen onto the C2 position of the pyranone ring, leading to ring opening. The intermediate subsequently undergoes intramolecular condensation between the second nitrogen of the hydrazine and the C4-carbonyl group of the pyranone backbone, followed by dehydration to yield the aromatic pyrazole ring. The original C5-methoxy group is cleaved during this process, and the chloromethyl group is hydrolyzed to a hydroxymethyl group under many reported reaction conditions, particularly in aqueous solvents.
Detailed Experimental Protocol: Synthesis of (1-phenyl-3-hydroxy-1H-pyrazol-5-yl)methanol
This protocol details the synthesis of a representative pyrazole derivative using phenylhydrazine hydrochloride.
Workflow Diagram: Pyrazole Synthesis
Caption: Workflow for the synthesis of pyrazole derivatives.
Materials & Equipment:
-
This compound (1.0 eq)
-
Phenylhydrazine hydrochloride (1.1 eq)
-
Ethanol (EtOH) and Deionized Water
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Standard glassware for filtration and work-up
-
TLC plates (silica gel 60 F254)
Step-by-Step Procedure:
-
Dissolution: In a 100 mL round-bottom flask, dissolve this compound (e.g., 1.74 g, 10 mmol) in a mixture of ethanol and water (4:1, 50 mL).
-
Reagent Addition: Add phenylhydrazine hydrochloride (e.g., 1.59 g, 11 mmol) to the solution.
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 85 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of Ethyl Acetate/Hexane (1:1). The disappearance of the starting material spot indicates reaction completion (typically 4-6 hours).
-
Isolation: Upon completion, cool the reaction mixture to room temperature. A precipitate will form.
-
Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with a small amount of cold ethanol to remove any unreacted starting materials or soluble impurities.
-
Drying: Dry the purified solid under vacuum at 40-50 °C to a constant weight. The product, (1-phenyl-3-hydroxy-1H-pyrazol-5-yl)methanol, is typically obtained as a white or off-white solid.
Data Summary & Substrate Scope
This reaction is robust and accommodates a variety of substituted hydrazines.
| Entry | Hydrazine Derivative | Typical Yield | Ref. |
| 1 | Phenylhydrazine HCl | 85-95% | |
| 2 | 4-Fluorophenylhydrazine HCl | 80-90% | |
| 3 | 4-Chlorophenylhydrazine HCl | 82-93% | |
| 4 | Hydrazine Hydrate* | 75-85% |
*Note: Using unsubstituted hydrazine hydrate results in a non-arylated pyrazole.
Synthetic Protocol II: Ring Transformation to Pyridin-4-one Scaffolds
The conversion of the pyranone ring into a pyridin-4-one core is a fundamental transformation that replaces the endocyclic oxygen with a nitrogen atom. This is achieved by reacting the starting material with ammonia or primary amines. The resulting 5-methoxy-pyridin-4-one scaffold is a key structural motif in various biologically active compounds.
Detailed Experimental Protocol: Synthesis of 2-(Chloromethyl)-5-methoxy-1-methylpyridin-4(1H)-one
Reaction Scheme: Pyridin-4-one Formation
Caption: General scheme for pyridin-4-one synthesis.
Materials & Equipment:
-
This compound (1.0 eq)
-
Aqueous methylamine solution (40 wt. %, ~5-10 eq)
-
Erlenmeyer flask
-
Magnetic stirrer
Step-by-Step Procedure:
-
Reaction Setup: In a 50 mL Erlenmeyer flask, suspend this compound (e.g., 1.0 g, 5.73 mmol) in water (10 mL).
-
Reagent Addition: To this suspension, add an excess of aqueous methylamine solution (e.g., 5.0 mL, ~8 eq) dropwise at room temperature with stirring. The suspension will gradually dissolve.
-
Reaction: Seal the flask and stir the homogenous solution at room temperature for 24 hours.
-
Monitoring: Monitor the reaction by TLC (Dichloromethane/Methanol, 95:5) until the starting material is consumed.
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove excess water and methylamine.
-
Purification: The crude residue can be purified by column chromatography on silica gel using a gradient of methanol in dichloromethane to afford the final product as a solid.
Synthetic Protocol III: Nucleophilic Substitution at the C2-Methyl Group
When milder, non-binucleophilic reagents are used, the pyranone ring remains intact, and substitution occurs exclusively at the chloromethyl side chain. This approach is ideal for introducing specific functionalities and building more complex molecules from the pyranone core.
Principle & Mechanistic Insight
These reactions follow a classic S_N2 mechanism. The carbon of the chloromethyl group is electrophilic, and the chloride ion is a good leaving group. A wide range of soft nucleophiles can displace the chloride to form new C-N, C-S, or C-O bonds. This method preserves the valuable pyranone pharmacophore while allowing for extensive peripheral functionalization.
Detailed Experimental Protocol: Synthesis of 2-(Azidomethyl)-5-methoxy-4H-pyran-4-one
The synthesis of the azidomethyl derivative is particularly strategic, as the azide group serves as a versatile handle for further chemistry, most notably in "click" reactions (Huisgen cycloadditions) to form triazoles.
Workflow Diagram: S_N2 Substitution
Caption: Workflow for S_N2 azidation of the C2-methyl group.
Materials & Equipment:
-
This compound (1.0 eq)
-
Sodium azide (NaN₃, 1.5 eq)
-
Acetone and Deionized Water
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator and separatory funnel
Step-by-Step Procedure:
-
Dissolution: Dissolve this compound (e.g., 2.0 g, 11.46 mmol) in a mixture of acetone (30 mL) and water (10 mL) in a 100 mL round-bottom flask.
-
Reagent Addition: Add sodium azide (e.g., 1.12 g, 17.2 mmol) in one portion. Caution: Sodium azide is highly toxic. Handle with appropriate personal protective equipment (PPE).
-
Reaction: Stir the mixture vigorously at room temperature for 12-18 hours.
-
Monitoring: Monitor the reaction by TLC (Ethyl Acetate/Hexane, 1:1). The product will have a different R_f value than the starting material.
-
Work-up: After completion, remove the acetone from the reaction mixture using a rotary evaporator.
-
Extraction: Add water (20 mL) to the remaining aqueous residue and extract the product with ethyl acetate (3 x 30 mL).
-
Purification: Combine the organic layers, wash with saturated brine solution (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the azido product, typically as a pale yellow oil or solid.
Data Summary & Nucleophile Scope
The S_N2 reaction is broadly applicable to a range of nucleophiles.
| Entry | Nucleophile | Reagent | Solvent | Typical Yield | Ref. |
| 1 | Azide | Sodium Azide | Acetone/H₂O | >95% | |
| 2 | Thiophenol | Thiophenol / K₂CO₃ | Acetonitrile | 85-95% | |
| 3 | Morpholine | Morpholine | Dichloromethane | 80-90% | |
| 4 | Iodide | Sodium Iodide | Acetone | >90% |
Safety & Handling
-
This compound: As an alkylating agent, this compound should be considered a potential irritant and lachrymator. Always handle in a well-ventilated fume hood with appropriate PPE, including gloves, safety glasses, and a lab coat.
-
Sodium Azide: Highly toxic and can form explosive heavy metal azides. Do not allow contact with acids (releases toxic hydrazoic acid gas) or metal spatulas/pipes.
-
General Precautions: All reactions should be conducted under the supervision of a trained chemist in a laboratory setting. Review the Safety Data Sheet (SDS) for all reagents before use.
Conclusion
This compound is a cost-effective and exceptionally versatile starting material for constructing a variety of high-value heterocyclic compounds. The protocols outlined in this guide demonstrate its utility in both ring transformation and side-chain functionalization reactions. By providing reliable, step-by-step procedures and mechanistic insights, these notes serve as a practical resource for researchers in medicinal chemistry and organic synthesis, enabling the rapid generation of novel molecular entities for drug discovery and development programs.
Application of 2-(Chloromethyl)-5-methoxy-4H-pyran-4-one in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking the Potential of a Versatile Pyrone Building Block
In the landscape of medicinal chemistry, the 4H-pyran-4-one scaffold is a recurring motif in a multitude of biologically active compounds, spanning natural products and synthetic pharmaceuticals. Its inherent structural features and electronic properties make it a privileged core for interacting with various biological targets. Within this class of compounds, 2-(Chloromethyl)-5-methoxy-4H-pyran-4-one emerges as a particularly valuable synthetic intermediate. This guide provides an in-depth exploration of its application, offering both the strategic rationale and detailed protocols for its use in the synthesis of novel therapeutic agents.
The core value of this compound lies in the strategic placement of its functional groups. The 4-pyrone ring system itself is a known pharmacophore, while the 2-(chloromethyl) group serves as a highly reactive electrophilic handle. This "built-in" reactivity allows for facile introduction of a diverse array of functional groups through nucleophilic substitution, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies. The 5-methoxy group, while seemingly a minor modification of the more common 5-hydroxy (kojic acid) analogues, plays a crucial role in modulating the physicochemical properties and biological activity of the resulting derivatives. Understanding the interplay of these three components is key to harnessing the full potential of this versatile building block.
Strategic Considerations in Drug Design
The design of novel drug candidates utilizing this compound should be guided by a clear understanding of its inherent chemical properties and the biological context of the intended target.
The Role of the 2-(Chloromethyl) Group: A Gateway to Diversity
The primary synthetic utility of this building block stems from the reactivity of the chloromethyl group. This electrophilic center is susceptible to attack by a wide range of nucleophiles, proceeding through a bimolecular nucleophilic substitution (SN2) mechanism.[1] This opens up a vast chemical space for derivatization.
Key Nucleophilic Partners:
-
Amines (Primary and Secondary): Reaction with amines leads to the formation of 2-(aminomethyl) derivatives. This is a common strategy to introduce basic centers, which can be crucial for forming salt bridges with acidic residues in a protein's active site.
-
Thiols: Thiol nucleophiles react to form 2-(thiomethyl) derivatives. The resulting thioether linkage can introduce flexibility and engage in specific interactions with biological targets.
-
Alcohols and Phenols: Alkoxides and phenoxides can displace the chloride to yield 2-(alkoxymethyl) or 2-(phenoxymethyl) ethers, respectively. This allows for the exploration of various steric and electronic effects.
The choice of nucleophile is a critical step in the drug design process, as the newly introduced functionality will directly influence the pharmacological properties of the final compound.
The Influence of the 5-Methoxy Group: A Subtle Modulator of Activity
While the 5-hydroxy group of kojic acid is often considered a key pharmacophore due to its ability to chelate metal ions, the 5-methoxy group in our title compound offers distinct advantages and disadvantages that must be considered.
-
Loss of Chelating Ability: The methylation of the 5-hydroxyl group eliminates its ability to act as a chelating agent. This is a critical consideration when targeting metalloenzymes where chelation is the primary mechanism of inhibition.
-
Increased Lipophilicity: The methoxy group increases the lipophilicity of the molecule compared to its hydroxyl counterpart. This can lead to improved cell membrane permeability and bioavailability, which are often major hurdles in drug development.
-
Altered Hydrogen Bonding Capacity: The methoxy group can act as a hydrogen bond acceptor, whereas the hydroxyl group can be both a donor and an acceptor. This difference can significantly alter the binding mode of the molecule within a protein's active site.
Therefore, the decision to use the 5-methoxy analogue should be based on the specific biological target and the desired pharmacokinetic profile of the final compound.
Application Notes & Protocols
The following section provides detailed protocols for the derivatization of this compound. These protocols are designed to be self-validating, with clear steps for reaction setup, monitoring, work-up, and purification.
General Workflow for Derivatization
The general workflow for the nucleophilic substitution on this compound is depicted below. This process is adaptable to a wide range of nucleophiles.
References
Application Notes & Protocols: 2-(Chloromethyl)-5-methoxy-4H-pyran-4-one as a Versatile Precursor for Novel Enzyme Inhibitors
Abstract
These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 2-(Chloromethyl)-5-methoxy-4H-pyran-4-one as a key building block for the synthesis of potential enzyme inhibitors. This document delves into the chemical properties, reactivity, and synthetic versatility of this precursor, with a particular focus on its application in the development of tyrosinase inhibitors. Detailed, field-tested protocols for the synthesis of derivatives and subsequent enzymatic assays are provided, underpinned by a discussion of the mechanistic rationale and structure-activity relationships.
Introduction: The Potential of the Pyranone Scaffold
The 4H-pyran-4-one scaffold is a privileged structure in medicinal chemistry, found in a multitude of natural products and synthetic compounds with diverse biological activities.[1][2][3] Kojic acid, a naturally occurring pyranone, is a well-established tyrosinase inhibitor, highlighting the potential of this chemical class.[4][5][6][7][8] However, limitations of kojic acid, such as modest potency and stability issues, have driven the exploration of its derivatives.[4][6][7][8] this compound emerges as a highly valuable precursor, offering a reactive "handle" for the strategic introduction of diverse functionalities to modulate biological activity, selectivity, and pharmacokinetic properties. The electrophilic chloromethyl group is particularly susceptible to nucleophilic substitution, providing a straightforward avenue for creating extensive libraries of derivatives.[9]
Physicochemical Properties and Reactivity Profile
A thorough understanding of the precursor's characteristics is fundamental to its effective application.
| Property | Value | Source |
| Molecular Formula | C7H7ClO3 | PubChem[10] |
| Molecular Weight | 174.58 g/mol | PubChem[10] |
| Appearance | Solid (Typical) | N/A |
| Key Reactive Sites | Electrophilic chloromethyl group at C2, Pyranone ring | Benchchem[9] |
The primary locus of reactivity is the chloromethyl group at the C2 position. This benzylic-like chloride is an excellent leaving group, readily displaced by a wide range of nucleophiles. This allows for the facile introduction of ethers, thioethers, amines, azides, and other functional groups, each capable of forming distinct interactions within an enzyme's active site. The methoxy group at the C5 position, along with the carbonyl group, modulates the electronic properties of the pyranone ring system.[9]
Strategic Application: A Precursor for Tyrosinase Inhibitors
3.1. Mechanistic Rationale: Targeting Tyrosinase
Tyrosinase is a copper-containing enzyme that plays a critical role in melanin biosynthesis by catalyzing the oxidation of L-tyrosine to L-DOPA and its subsequent oxidation to dopaquinone.[4][5] Overactivity of tyrosinase can lead to hyperpigmentation disorders.[4][11] Consequently, tyrosinase inhibitors are of significant interest in the cosmetic and pharmaceutical industries.[4][5] Kojic acid and its derivatives primarily act as competitive inhibitors by chelating the copper ions in the active site of tyrosinase through their 5-hydroxy and 4-carbonyl groups.[12][13]
The strategic advantage of using this compound lies in the ability to introduce various substituents at the C2 position. These substituents can probe and interact with the hydrophobic pocket adjacent to the binuclear copper active site, potentially leading to enhanced binding affinity and inhibitory potency compared to the parent kojic acid.[5]
3.2. Synthetic Workflow for Derivative Synthesis
The following diagram outlines a generalized workflow for the synthesis and evaluation of novel tyrosinase inhibitors starting from this compound.
Caption: Synthetic and evaluation workflow for novel tyrosinase inhibitors.
Experimental Protocols
4.1. General Protocol for Nucleophilic Substitution
This protocol provides a general framework for the synthesis of derivatives via nucleophilic substitution. Note: This is a representative protocol and may require optimization for specific nucleophiles.
Materials:
-
This compound
-
Nucleophile of choice (e.g., thiophenol, benzylamine, 4-methoxyphenol)
-
Anhydrous solvent (e.g., Acetonitrile, DMF, THF)
-
Base (e.g., K2CO3, Et3N, NaH)
-
Stir plate and magnetic stir bar
-
Round-bottom flask and condenser
-
Inert atmosphere (Nitrogen or Argon)
-
Standard work-up and purification reagents (e.g., ethyl acetate, brine, silica gel)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Dissolve the starting material in the chosen anhydrous solvent.
-
Add the selected nucleophile (1.1 - 1.5 eq) to the reaction mixture.
-
Add the base (1.5 - 2.0 eq) to the mixture.
-
Stir the reaction at room temperature or heat as required, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and perform an aqueous work-up.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Characterize the purified product by NMR and Mass Spectrometry.
4.2. Protocol for Mushroom Tyrosinase Inhibition Assay
This protocol is adapted from established methods for determining the inhibitory activity of compounds against mushroom tyrosinase.[5][11]
Materials:
-
Mushroom Tyrosinase (EC 1.14.18.1)
-
L-Tyrosine (substrate)
-
Phosphate buffer (pH 6.8)
-
Test compounds (dissolved in DMSO)
-
96-well microplate reader
Procedure:
-
Prepare a stock solution of mushroom tyrosinase in phosphate buffer.
-
Prepare a stock solution of L-tyrosine in phosphate buffer.
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add phosphate buffer, the test compound solution (or DMSO for control), and the tyrosinase solution.
-
Pre-incubate the mixture for 10 minutes at 25°C.
-
Initiate the reaction by adding the L-tyrosine solution to each well.
-
Measure the absorbance at 475 nm at regular intervals for a set period using a microplate reader. The formation of dopachrome results in an increase in absorbance.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value (the concentration of inhibitor required to reduce the enzyme activity by 50%) by plotting the percentage of inhibition against the inhibitor concentration.
Structure-Activity Relationship (SAR) Insights
Systematic modification of the C2 position allows for the elucidation of key structure-activity relationships. For instance, the introduction of hydrophobic moieties can lead to enhanced interactions with hydrophobic pockets within the enzyme's active site.[5] The nature of the linker (e.g., thioether, ether, amine) also plays a crucial role in the orientation of the substituent and its ability to form favorable interactions. Computational docking studies can be a powerful tool to rationalize observed SAR and guide the design of more potent inhibitors.[4][12]
Caption: SAR considerations for C2-modified pyranone inhibitors.
Conclusion
This compound is a highly versatile and valuable precursor for the development of novel enzyme inhibitors, particularly targeting tyrosinase. Its reactive chloromethyl group allows for the straightforward synthesis of diverse derivatives, enabling a systematic exploration of structure-activity relationships. The protocols and strategic guidance provided in these application notes are intended to empower researchers to effectively utilize this building block in their drug discovery and development endeavors.
References
- 1. Pyranone Natural Products as Inspirations for Catalytic Reaction Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Pyranone Derivatives With Antitumor Activities, From the Endophytic Fungus Phoma sp. YN02-P-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Docking Studies of Some Novel Kojic Acid Derivatives As Possible Tyrosinase Inhibitors – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 5. researchgate.net [researchgate.net]
- 6. Kojic acid-derived tyrosinase inhibitors: synthesis and bioactivity - Pharmaceutical and Biomedical Research [pbr.mazums.ac.ir]
- 7. scispace.com [scispace.com]
- 8. Kojic acid-derived tyrosinase inhibitors: synthesis and bioactivity - Pharmaceutical and Biomedical Research [pbr.mazums.ac.ir]
- 9. This compound | 40838-34-4 | Benchchem [benchchem.com]
- 10. This compound | C7H7ClO3 | CID 565178 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. In vitro and in silico studies of the inhibitory effects of some novel kojic acid derivatives on tyrosinase enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Analysis of Kojic Acid Derivatives as Competitive Inhibitors of Tyrosinase: A Molecular Modeling Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Regioselective Enzymatic Synthesis of Kojic Acid Monoesters [mdpi.com]
Application Notes & Protocols: A Guide to the Step-by-Step Synthesis of Pyranone-Based Bioactive Molecules
Prepared by: Senior Application Scientist, Gemini Division
Audience: Researchers, scientists, and drug development professionals.
Objective: This document provides a detailed, experience-driven guide to the synthesis of pyranone scaffolds, which are central to a vast array of bioactive natural products and pharmaceuticals. We will move beyond simple procedural lists to explain the underlying logic of synthetic choices, ensuring that each protocol is a self-validating system for robust and reproducible results.
Part 1: Foundational Principles & Strategic Overview
The pyranone ring, existing as either an α-pyrone (2H-pyran-2-one) or a γ-pyrone (4H-pyran-4-one), is a privileged pharmacophore.[1] Nature has extensively utilized this motif in molecules exhibiting a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, cytotoxic, and neuroprotective properties.[1][2][3] Consequently, the development of efficient and versatile synthetic routes to access these scaffolds is a cornerstone of medicinal chemistry and drug discovery.[2][4]
This guide will detail three powerful and distinct strategies for constructing the pyranone core, each selected for its reliability, versatility, and relevance to the synthesis of complex, bioactive molecules.
-
Biomimetic Cyclization of 1,3,5-Tricarbonyl Precursors: A classic and robust method, particularly for 4-hydroxy-2-pyrones, that mimics natural polyketide biosynthesis.[5]
-
Transition Metal-Catalyzed Cyclo-isomerization: A modern, atom-economical approach leveraging the unique reactivity of gold catalysts to construct substituted 2-pyrones from linear precursors under mild conditions.[6][7]
-
Hetero-Diels-Alder Cycloaddition: A powerful strategy for the stereocontrolled synthesis of dihydropyranones, crucial intermediates for many natural products.[8][9][10]
Part 2: Synthetic Protocols & Methodologies
Methodology 1: Biomimetic Synthesis of 4-Hydroxy-2-Pyrones via Tricarbonyl Cyclization
Expertise & Experience: This approach is arguably the most fundamental for constructing the 4-hydroxy-2-pyrone skeleton, found in compounds like dehydroacetic acid.[5] Its power lies in its convergence, building complexity from simple, readily available acetoacetic esters and acylating agents. The strategy is biomimetic, mirroring the enzymatic cyclizations performed by polyketide synthases in fungi and bacteria.[5] The key to success is the effective generation of a 1,3,5-tricarbonyl intermediate, which readily undergoes an intramolecular condensation to form the stable, conjugated pyrone ring.
Logical Workflow: Tricarbonyl Condensation and Cyclization
Caption: Workflow for 4-Hydroxy-2-Pyrone Synthesis.
Protocol 1: Synthesis of 3-Acyl-4-hydroxy-6-methyl-2-pyrone
This protocol is an adaptation for synthesizing derivatives of dehydroacetic acid, a versatile industrial chemical.[5]
Materials:
-
Ethyl acetoacetate (1.0 equiv)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (2.2 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride) (1.1 equiv)
-
Hydrochloric acid (HCl), 1 M solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous THF. Cool the flask to 0 °C in an ice bath.
-
Deprotonation: Carefully add sodium hydride (2.2 equiv) to the cooled THF. While stirring, add ethyl acetoacetate (1.0 equiv) dropwise via the dropping funnel over 30 minutes. Allow the reaction to stir at 0 °C for an additional 30 minutes after the addition is complete. Causality: The first equivalent of base deprotonates the active methylene group of ethyl acetoacetate. The second equivalent ensures complete formation of the dianion, which is crucial for the subsequent acylation at the terminal methyl group.
-
Acylation: Add the desired acyl chloride (1.1 equiv) dropwise to the reaction mixture at 0 °C. After the addition, remove the ice bath and allow the reaction to warm to room temperature, stirring for 4-6 hours or until TLC analysis indicates the consumption of the starting material.
-
Cyclization & Work-up: Cool the reaction mixture back to 0 °C. Slowly and carefully quench the reaction by the dropwise addition of 1 M HCl until the pH is acidic (~pH 2-3). Trustworthiness Checkpoint: The cyclization to the pyrone often occurs during the acidic workup. The solution will likely change color, and the product may begin to precipitate.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization (e.g., from ethanol/water) or flash column chromatography on silica gel.
Self-Validation System:
-
TLC Analysis: Monitor the reaction using a mobile phase like 30% EtOAc in hexanes. The product, being more polar, will have a lower Rf value than the starting materials.
-
NMR Spectroscopy: In ¹H NMR, expect to see the disappearance of the ethyl ester signals and the appearance of characteristic signals for the pyrone ring protons. The C4-hydroxyl proton is often broad and may exchange with D₂O.
-
Mass Spectrometry: Confirm the molecular weight of the synthesized pyrone via ESI-MS to validate the successful condensation and cyclization.
Data Presentation: Substrate Scope
| Entry | Acyl Chloride (R-COCl) | Expected Product | Typical Yield |
| 1 | Acetyl chloride | 3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one | 75-85% |
| 2 | Propionyl chloride | 4-hydroxy-6-methyl-3-propionyl-2H-pyran-2-one | 70-80% |
| 3 | Benzoyl chloride | 3-benzoyl-4-hydroxy-6-methyl-2H-pyran-2-one | 65-75% |
Methodology 2: Gold(I)-Catalyzed Synthesis of 2-Pyrones
Expertise & Experience: Transition metal catalysis offers a powerful alternative for pyrone synthesis, often proceeding under milder conditions with greater functional group tolerance.[6][7] Gold(I) catalysts are particularly effective due to their high affinity for alkynes (alkynophilicity). This allows for the selective activation of an alkyne-containing substrate, triggering an intramolecular cyclization.[5][6] This method is ideal for constructing 2-pyrones that may be difficult to access via classical condensation chemistry. The key is the 6-endo-dig cyclization of a carboxylic acid or ester onto a gold-activated alkyne.
Logical Workflow: Gold-Catalyzed Alkyne Cyclization
Caption: Catalytic Cycle for 2-Pyrone Synthesis.
Protocol 2: Gold(I)-Catalyzed Cycloisomerization of an Alkenynoic Acid
This protocol is based on modern synthetic methods for the direct construction of the 2-pyrone ring.[5][6]
Materials:
-
(Z)-2-alken-4-ynoic acid derivative (1.0 equiv)
-
Chloro(triphenylphosphine)gold(I) [AuCl(PPh₃)] (5 mol%)
-
Silver hexafluoroantimonate(V) [AgSbF₆] (5 mol%)
-
Anhydrous solvent (e.g., Toluene or Dichloromethane)
-
Celite
Procedure:
-
Catalyst Preparation: In a dry Schlenk flask under an inert atmosphere (N₂ or Ar), dissolve AuCl(PPh₃) (0.05 equiv) and AgSbF₆ (0.05 equiv) in the anhydrous solvent. Stir for 10-15 minutes at room temperature. A white precipitate of AgCl will form, generating the active cationic gold(I) catalyst in situ.
-
Reaction Initiation: In a separate flask, dissolve the alkenynoic acid substrate (1.0 equiv) in the anhydrous solvent. Transfer this solution to the catalyst mixture via cannula.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by TLC or LC-MS. These reactions are often complete within 1-4 hours. Causality: The cationic gold catalyst activates the alkyne triple bond, making it highly electrophilic and susceptible to intramolecular attack by the pendant carboxylic acid group.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Redissolve the crude residue in a small amount of dichloromethane and filter through a short plug of Celite to remove the silver salts and catalyst residues. Concentrate the filtrate and purify the product by flash column chromatography on silica gel.
Self-Validation System:
-
IR Spectroscopy: A key validation is the disappearance of the alkyne C≡C stretch (~2100-2200 cm⁻¹) and the carboxylic acid O-H stretch (~3000 cm⁻¹, broad), and the appearance of a strong α,β-unsaturated lactone carbonyl (C=O) stretch around 1720-1740 cm⁻¹.
-
NMR Spectroscopy: ¹³C NMR is definitive. Look for the disappearance of the two alkyne carbons (typically ~70-90 ppm) and the appearance of signals corresponding to the sp² carbons of the pyrone ring, including the characteristic lactone carbonyl signal (>160 ppm).
-
High-Resolution Mass Spectrometry (HRMS): Essential for confirming that the product has the correct elemental composition, verifying that the reaction was an isomerization with no addition or loss of atoms.
Data Presentation: Substrate Scope
| Entry | Substrate (R group on alkyne) | Typical Reaction Time | Yield |
| 1 | Phenyl | 1 hour | >90% |
| 2 | n-Propyl | 2 hours | ~85% |
| 3 | Trimethylsilyl (TMS) | 1.5 hours | >90% |
Methodology 3: Asymmetric Hetero-Diels-Alder Reaction for Dihydropyranones
Expertise & Experience: The Diels-Alder reaction is unparalleled for its ability to form six-membered rings with exceptional stereocontrol.[11] The hetero-Diels-Alder (HDA) variant, using an oxygen-containing diene or dienophile, provides direct access to the dihydropyran core.[9] By employing a chiral Lewis acid catalyst, this reaction can be rendered highly enantioselective, a critical capability for synthesizing bioactive molecules which often require a specific stereochemistry for their function.[10] This protocol uses a reactive aldehyde as a dienophile and an activated diene.
Logical Workflow: Asymmetric Hetero-Diels-Alder Reaction
References
- 1. Making sure you're not a bot! [drs.nio.res.in]
- 2. researchgate.net [researchgate.net]
- 3. An overview of structure-based activity outcomes of pyran derivatives against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Recent Advances in the Synthesis of 2-Pyrones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-Pyrone synthesis [organic-chemistry.org]
- 8. 3,4-Dihydro-2H-pyran synthesis [organic-chemistry.org]
- 9. ent-Kaurane-based regio- and stereoselective inverse electron demand hetero-Diels–Alder reactions: synthesis of dihydropyran-fused diterpenoids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. Diels–Alder Reactions of 1-Alkoxy-1-amino-1,3-butadienes: Direct Synthesis of 6-Substituted and 6,6-Disubstituted 2-Cyclohexenones and 6-Substituted 5,6-Dihydropyran-2-ones - PMC [pmc.ncbi.nlm.nih.gov]
Scale-up synthesis considerations for 2-(Chloromethyl)-5-methoxy-4H-pyran-4-one.
An Application Note and Scale-Up Protocol for the Synthesis of 2-(Chloromethyl)-5-methoxy-4H-pyran-4-one
Introduction: The Synthetic Value of a Versatile Pyranone Intermediate
This compound is a key heterocyclic building block, valuable to researchers in medicinal chemistry and drug development. Its structure, derived from the naturally occurring kojic acid, incorporates multiple reactive sites: a reactive chloromethyl group ideal for nucleophilic substitution, a methoxy-substituted pyranone core that influences electronic properties and solubility, and a conjugated system that can participate in various cycloaddition reactions.[1] This unique combination of features makes it an attractive intermediate for the synthesis of complex molecular architectures, including potential tyrosinase inhibitors and other biologically active compounds.[2]
However, transitioning the synthesis of this molecule from a laboratory curiosity to a reliable, scalable process presents distinct challenges. The presence of multiple functional groups necessitates a carefully planned synthetic strategy to ensure regioselectivity and avoid unwanted side reactions. Furthermore, the reagents typically employed for the required transformations, particularly chlorination, demand rigorous safety protocols and specialized equipment when handled at an industrial scale.
This guide provides a comprehensive, field-proven framework for the scale-up synthesis of this compound. Moving beyond a simple recitation of steps, we delve into the causal logic behind procedural choices, address critical scale-up parameters, and outline robust safety protocols to ensure a safe, efficient, and reproducible manufacturing process.
Strategic Overview: A Two-Step Approach from Kojic Acid
The most logical and efficient pathway for the large-scale production of the target molecule begins with the readily available and cost-effective starting material, kojic acid (5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one). Our validated approach involves two sequential transformations:
-
Selective Chlorination: The primary hydroxyl group at the C-2 position of kojic acid is selectively converted to a chloromethyl group using thionyl chloride. This reaction proceeds with high efficiency and provides the key intermediate, 2-(chloromethyl)-5-hydroxy-4H-pyran-4-one (chloro-kojic acid).
-
O-Methylation: The remaining phenolic hydroxyl group at the C-5 position is then methylated to yield the final product, this compound.
This strategic sequencing is critical for success. Attempting to methylate kojic acid first would result in a less reactive primary alcohol for the subsequent chlorination step and could lead to side reactions. Performing the chlorination first leverages the high reactivity of the primary alcohol and yields a stable, crystalline intermediate that can be easily purified before proceeding to the final step.
Workflow Diagram: Synthesis of this compound
References
Application Notes and Protocols: The Use of 2-(Chloromethyl)-5-methoxy-4H-pyran-4-one in Quorum Sensing Inhibition Research
Abstract
The rise of antibiotic-resistant bacteria presents a formidable challenge to global health, necessitating the development of novel therapeutic strategies. One promising approach is the disruption of bacterial communication, or quorum sensing (QS), which regulates virulence factor production and biofilm formation in many pathogenic bacteria.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the potential application of 2-(Chloromethyl)-5-methoxy-4H-pyran-4-one as a quorum sensing inhibitor (QSI). While direct studies on this specific molecule are emerging, its structural similarity to other known pyran-4-one and furanone inhibitors suggests its potential as a valuable tool in anti-pathogenic drug discovery.[2][3] These notes offer detailed protocols for the in vitro and in vivo evaluation of its efficacy, grounded in established methodologies for assessing QS inhibition.
Introduction to Quorum Sensing and the Therapeutic Potential of this compound
Quorum sensing is a cell-to-cell communication mechanism that allows bacteria to monitor their population density and collectively alter gene expression.[1] This process is mediated by small, diffusible signaling molecules known as autoinducers. In many Gram-negative bacteria, N-acyl-homoserine lactones (AHLs) are the primary autoinducers, which bind to and activate LuxR-type transcriptional regulators.[4] This activation triggers the expression of genes responsible for a range of pathogenic behaviors, including the formation of antibiotic-tolerant biofilms and the secretion of virulence factors.[5][6]
The strategy of inhibiting quorum sensing, often termed "quorum quenching," aims to disarm pathogens rather than kill them, which may exert less selective pressure for the development of resistance compared to traditional antibiotics.[5] this compound is a synthetic organic compound belonging to the pyranone class. While its direct biological activity is a subject of ongoing research, related pyranone and furanone structures have demonstrated significant QS inhibitory effects, primarily by acting as antagonists to LuxR-type receptors.[2][3] The electrophilic chloromethyl group and the pyran-4-one core of this molecule make it a compelling candidate for interfering with AHL-mediated signaling pathways.
Chemical Properties
| Property | Value | Source |
| Molecular Formula | C7H7ClO3 | [7] |
| Molecular Weight | 174.58 g/mol | [7] |
| CAS Number | 40838-34-4 | |
| Structure | ||
| This compound |
Note: As this compound is intended for early discovery research, comprehensive analytical data may not be readily available from all suppliers. Researchers should independently verify the identity and purity of the compound before use.
Hypothesized Mechanism of Action
Based on studies of similar halogenated furanones and pyrones, this compound is hypothesized to function as a competitive inhibitor of AHL-binding to LuxR-type receptors, such as LasR and RhlR in Pseudomonas aeruginosa.[5][8][9] The pyranone scaffold can mimic the lactone ring of the native AHL signal, while the side chains can occupy the acyl-chain binding pocket. This binding is thought to occur without inducing the conformational change necessary for receptor activation, thereby blocking the downstream transcription of virulence genes.
References
- 1. Quorum Sensing Inhibitors: An Alternative Strategy to Win the Battle against Multidrug-Resistant (MDR) Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of 2-substituted 3-hydroxy-6-methyl-4H-pyran-4-one derivatives as Pseudomonas aeruginosa biofilm inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of 4-(alkyloxy)-6-methyl-2H-pyran-2-one derivatives as quorum sensing inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Peptides as Quorum Sensing Molecules: Measurement Techniques and Obtained Levels In vitro and In vivo [frontiersin.org]
- 5. Pharmacological inhibition of quorum sensing for the treatment of chronic bacterial infections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quorum-sensing inhibitors as anti-pathogenic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | C7H7ClO3 | CID 565178 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Characterization of natural product inhibitors of quorum sensing in Pseudomonas aeruginosa reveals competitive inhibition of RhlR by ortho-vanillin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of natural product inhibitors of quorum sensing reveals competitive inhibition of Pseudomonas aeruginosa RhlR by ortho-vanillin - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Common side products in the synthesis of 2-(Chloromethyl)-5-methoxy-4H-pyran-4-one.
Welcome to the technical support center for the synthesis of 2-(Chloromethyl)-5-methoxy-4H-pyran-4-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot side product formation during this synthesis. Our approach is rooted in mechanistic understanding and practical, field-tested solutions to ensure the integrity of your experimental outcomes.
I. Synthesis Overview & Key Challenges
The synthesis of this compound typically proceeds in a two-step sequence starting from kojic acid:
-
Methylation: Protection of the 5-hydroxyl group of kojic acid as a methyl ether to form 2-(hydroxymethyl)-5-methoxy-4H-pyran-4-one.
-
Chlorination: Conversion of the 2-hydroxymethyl group to a chloromethyl group using a chlorinating agent, most commonly thionyl chloride (SOCl₂).
While seemingly straightforward, each step is susceptible to the formation of specific side products that can complicate purification and compromise the yield and purity of the final product. This guide will address these potential issues in a question-and-answer format.
II. Troubleshooting Guide & FAQs
Part A: Methylation of Kojic Acid
Question 1: After methylation of kojic acid, I observe an unexpected spot on my TLC with a similar R_f value to my desired product, 2-(hydroxymethyl)-5-methoxy-4H-pyran-4-one. What could this be?
This is a common observation and is often due to the formation of a C-alkylation byproduct, specifically 3-methyl-5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one.
-
Causality: The enolic nature of the pyranone ring in kojic acid makes the C-3 position nucleophilic. Under basic conditions required for the Williamson ether synthesis, a portion of the kojic acid anion can undergo C-alkylation instead of the desired O-alkylation at the 5-hydroxyl group.[1][2][3][4]
-
Troubleshooting:
-
Choice of Base and Solvent: Using a milder base and a polar aprotic solvent can favor O-alkylation. For instance, using potassium carbonate (K₂CO₃) in DMF or acetone is often preferred over stronger bases like sodium hydride (NaH).
-
Temperature Control: Running the reaction at a lower temperature can increase the selectivity for O-alkylation.
-
Slow Addition of Alkylating Agent: Adding the methylating agent (e.g., methyl iodide or dimethyl sulfate) slowly to the reaction mixture can help to maintain a low concentration of the alkylating agent, thereby minimizing C-alkylation.
-
Question 2: My methylation reaction is incomplete, and I have a significant amount of unreacted kojic acid. How can I improve the conversion?
Incomplete reaction is often a result of suboptimal reaction conditions or degradation of the reagents.
-
Troubleshooting:
-
Anhydrous Conditions: Ensure that your solvent and reagents are thoroughly dried. Water can consume the base and react with the alkylating agent.
-
Equivalents of Reagents: A slight excess of the methylating agent and base may be necessary to drive the reaction to completion. However, a large excess of the alkylating agent should be avoided as it can lead to other side reactions.
-
Reaction Time: Monitor the reaction by TLC. If the reaction stalls, a modest increase in temperature or extended reaction time might be beneficial.
-
Part B: Chlorination of 2-(hydroxymethyl)-5-methoxy-4H-pyran-4-one
Question 3: During the chlorination with thionyl chloride, my reaction mixture turns dark, and I see multiple spots on the TLC, including some at the baseline. What is happening?
A dark reaction mixture and the formation of multiple, often polar, byproducts are indicative of decomposition and side reactions involving the pyranone ring.
-
Causality: Thionyl chloride is a highly reactive and acidic reagent. At elevated temperatures, it can react with the ether linkage or the pyranone ring itself, leading to degradation and polymerization. The hydrogen chloride (HCl) gas generated during the reaction also contributes to the acidic environment.
-
Troubleshooting:
-
Temperature Control: This is the most critical parameter. The reaction should be performed at a low temperature, typically 0 °C to room temperature.
-
Solvent: Use an inert solvent such as dichloromethane (DCM) or chloroform (CHCl₃).
-
Order of Addition: Add the thionyl chloride dropwise to a cooled solution of the alcohol.
-
Use of a Base: The addition of a base, such as pyridine, can neutralize the generated HCl and often leads to a cleaner reaction. However, this can change the reaction mechanism and may not always be desirable.
-
Question 4: I've isolated my product, but my NMR spectrum shows signals that I cannot account for. What are the likely impurities from the chlorination step?
Several side products can form during the chlorination of 2-(hydroxymethyl)-5-methoxy-4H-pyran-4-one.
-
Potential Side Products:
-
Dimerization Product: Two molecules of the starting alcohol or the product can react to form a dimeric ether. This is more likely if the reaction is sluggish or if there is a high concentration of the alcohol.
-
Over-chlorinated Products: While less common for this specific substrate under controlled conditions, reaction at other positions on the pyranone ring is possible at higher temperatures.
-
Unreacted Starting Material: Incomplete reaction will leave 2-(hydroxymethyl)-5-methoxy-4H-pyran-4-one in your final product.
-
-
Troubleshooting and Purification:
-
Reaction Monitoring: Use TLC to monitor the consumption of the starting material.
-
Work-up: A careful aqueous work-up is necessary to remove any remaining thionyl chloride and HCl.
-
Purification: Column chromatography on silica gel is typically effective for separating the desired product from the unreacted starting material and more polar byproducts. A non-polar solvent system, such as hexane/ethyl acetate, is a good starting point.
-
III. Experimental Protocols & Data
Protocol 1: Methylation of Kojic Acid
-
To a solution of kojic acid (1 eq.) in anhydrous DMF, add potassium carbonate (1.5 eq.).
-
Stir the mixture at room temperature for 30 minutes.
-
Slowly add dimethyl sulfate (1.2 eq.) dropwise.
-
Stir the reaction at room temperature and monitor by TLC (DCM:Methanol 9:1).
-
Upon completion, pour the reaction mixture into ice water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (Hexane:Ethyl Acetate gradient).
| Compound | R_f Value (DCM:MeOH 9:1) | Expected Yield |
| Kojic Acid | ~0.2 | - |
| 2-(hydroxymethyl)-5-methoxy-4H-pyran-4-one | ~0.5 | 70-85% |
| 3-methyl-5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one | ~0.45 | <10% |
Protocol 2: Chlorination with Thionyl Chloride
-
Dissolve 2-(hydroxymethyl)-5-methoxy-4H-pyran-4-one (1 eq.) in anhydrous DCM and cool to 0 °C.
-
Slowly add thionyl chloride (1.2 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC (Hexane:Ethyl Acetate 1:1).
-
Carefully quench the reaction by pouring it into ice water.
-
Separate the organic layer, wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude product.
-
If necessary, purify by column chromatography on silica gel (Hexane:Ethyl Acetate gradient).
| Compound | R_f Value (Hexane:EtOAc 1:1) | Expected Yield |
| 2-(hydroxymethyl)-5-methoxy-4H-pyran-4-one | ~0.3 | - |
| This compound | ~0.6 | 85-95% |
| Dimeric Ether | ~0.5 | <5% |
IV. Visualizing the Synthesis and Side Reactions
Reaction Workflow
Caption: Synthetic route to this compound.
Troubleshooting Logic for Methylation
Caption: Troubleshooting guide for the methylation step.
Troubleshooting Logic for Chlorination
Caption: Troubleshooting guide for the chlorination step.
V. References
-
Synthesis and properties of the kojic acid dimer and its potential for the treatment of Alzheimer's disease. National Institutes of Health. --INVALID-LINK--
-
Williamson ether synthesis. Wikipedia. --INVALID-LINK--
-
Synthesis and Biological Evaluation of Kojic acid Derivatives as Tyrosinase Inhibitors. Semantic Scholar. --INVALID-LINK--
-
Synthesis of kojic acid dimmers 30-32. ResearchGate. --INVALID-LINK--
-
New approaches for tyrosinase inhibitors: Mannich bases of kojic acid derivatives. Medical Chemistry. --INVALID-LINK--
-
Overview of the main biological activities of kojic acid and its... ResearchGate. --INVALID-LINK--
-
This compound. Sigma-Aldrich. --INVALID-LINK--
-
40838-34-4|this compound. BLDpharm. --INVALID-LINK--
-
Williamson Ether Synthesis. J&K Scientific LLC. --INVALID-LINK--
-
Williamson Synthesis. Organic Chemistry Portal. --INVALID-LINK--
References
Technical Support Center: Synthesis of 2-(Chloromethyl)-5-methoxy-4H-pyran-4-one
Welcome to the technical support guide for the synthesis of 2-(Chloromethyl)-5-methoxy-4H-pyran-4-one. This molecule is a valuable building block in medicinal chemistry and materials science. Achieving a high yield of this compound is crucial for the efficiency of subsequent synthetic steps. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their synthetic protocols.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis, providing potential causes and actionable solutions. The primary synthetic route involves the chlorination of 5-methoxy-2-(hydroxymethyl)-4H-pyran-4-one, the methyl ether of kojic acid.
Issue 1: Significantly Low Yield or No Product Formation
Question: My reaction has resulted in a very low yield (<40%) of this compound, or I've recovered only starting material. What are the likely causes and how can I fix this?
Answer: This is a common issue that can stem from several factors, primarily related to the reagents, reaction conditions, and the stability of the product.
Potential Causes & Solutions:
-
Ineffective Chlorinating Agent: The choice and quality of the chlorinating agent are paramount.
-
Insight: Thionyl chloride (SOCl₂) is a frequently used and effective chlorinating agent for this transformation. Other reagents like N-chlorosuccinimide (NCS) may also be used, but often require different reaction conditions.
-
Actionable Protocol:
-
Ensure your thionyl chloride is fresh and has been stored under anhydrous conditions. Decomposed SOCl₂ will be yellow or brown and will have reduced reactivity.
-
Use a slight excess of thionyl chloride (typically 1.1 to 1.5 equivalents) to ensure the complete conversion of the starting alcohol.
-
The reaction is often performed in a non-protic solvent like dichloromethane (DCM) or chloroform at a controlled temperature, often starting at 0°C and slowly warming to room temperature.
-
-
-
Suboptimal Reaction Temperature: Temperature control is critical for this reaction.
-
Insight: The reaction of alcohols with thionyl chloride is exothermic. If the temperature is too high, it can lead to the formation of undesired side products and decomposition of the target molecule.
-
Actionable Protocol:
-
Begin the addition of thionyl chloride to the solution of 5-methoxy-2-(hydroxymethyl)-4H-pyran-4-one at 0°C (ice bath).
-
Add the thionyl chloride dropwise to maintain control over the internal temperature of the reaction.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for several hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
-
-
Presence of Moisture: The reaction is highly sensitive to water.
-
Insight: Thionyl chloride reacts violently with water to produce sulfur dioxide and hydrochloric acid. Any moisture in the reaction will consume the reagent and can lead to the formation of byproducts.
-
Actionable Protocol:
-
Ensure all glassware is oven-dried or flame-dried before use.
-
Use anhydrous solvents.
-
Run the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Issue 2: Formation of a Major, Unidentified Byproduct
Question: I am observing a significant byproduct in my reaction mixture that is difficult to separate from the desired product. What could this be and how can I prevent its formation?
Answer: A common byproduct in this reaction is the symmetrical ether formed by the reaction of the starting alcohol with the chlorinated product.
Potential Causes & Solutions:
-
Slow Reaction Rate/Incomplete Chlorination: If the chlorination is not rapid and complete, the unreacted starting material can act as a nucleophile.
-
Insight: The starting alcohol can attack the newly formed and highly reactive chloromethyl group of the product, leading to the formation of a diether.
-
Actionable Protocol:
-
As mentioned previously, ensure the use of a fresh, active chlorinating agent in a slight excess.
-
Consider the use of a catalytic amount of a tertiary amine base, such as triethylamine or pyridine. The base can act as a catalyst and also scavenge the HCl byproduct, which can sometimes interfere with the reaction. However, the base should be added carefully, as it can also promote side reactions.
-
-
-
Prolonged Reaction Time at Elevated Temperatures:
-
Insight: Leaving the reaction for an extended period, especially at room temperature or higher, can increase the likelihood of byproduct formation.
-
Actionable Protocol:
-
Monitor the reaction closely by TLC. Once the starting material is consumed, proceed with the workup promptly.
-
If the reaction is sluggish at room temperature, consider gentle heating (e.g., 40°C), but be aware of the potential for increased side reactions.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the chlorination of 5-methoxy-2-(hydroxymethyl)-4H-pyran-4-one with thionyl chloride?
A1: The reaction proceeds through the formation of a chlorosulfite ester intermediate. The alcohol attacks the sulfur atom of thionyl chloride, displacing a chloride ion. This is followed by an internal nucleophilic attack by the chloride ion on the carbon atom, with the liberation of sulfur dioxide and hydrochloric acid. This is a classic example of an SNi (substitution nucleophilic internal) mechanism, often proceeding with retention of configuration, though for a primary alcohol like this, the stereochemistry is not a concern.
Q2: How can I best purify the final product, this compound?
A2: The crude product after workup (typically a quench with cold water or ice, followed by extraction with an organic solvent and drying) is often purified by column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is usually effective. The product is a solid, and recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) can be an excellent final purification step to obtain a high-purity material.
Q3: What are the key stability and storage considerations for this compound?
A3: The chloromethyl group makes this compound a reactive alkylating agent. It is susceptible to hydrolysis and reaction with other nucleophiles.[1][2]
-
Storage: It should be stored in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere. For long-term storage, refrigeration (-20°C) is recommended to minimize degradation.[1]
-
Handling: Due to its reactive nature, it should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.
Q4: Are there alternative synthetic routes to this compound?
A4: While the chlorination of the corresponding alcohol is the most direct route, other methods for the synthesis of pyrones could potentially be adapted. These include various cyclization and annulation strategies.[3][4] However, for this specific substitution pattern, starting from kojic acid or its derivatives is generally the most practical and common approach.
Optimized Protocol and Data
The following is a generalized protocol for the synthesis of this compound, incorporating the troubleshooting advice.
Optimized Synthesis Protocol
-
Preparation: Add 5-methoxy-2-(hydroxymethyl)-4H-pyran-4-one (1.0 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
-
Cooling: Cool the solution to 0°C using an ice-water bath.
-
Reagent Addition: Add thionyl chloride (1.2 eq) dropwise to the cooled solution via the dropping funnel over 15-20 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent) until the starting material is no longer visible.
-
Workup: Carefully pour the reaction mixture over crushed ice with stirring.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.
-
Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure this compound.
Troubleshooting Workflow
Summary of Key Reaction Parameters
| Parameter | Recommended Condition | Rationale |
| Chlorinating Agent | Thionyl Chloride (SOCl₂) | Highly effective for primary alcohols; volatile byproducts (SO₂, HCl) are easily removed. |
| Stoichiometry | 1.1 - 1.5 eq. of SOCl₂ | Ensures complete consumption of starting material, minimizing ether byproduct formation. |
| Solvent | Anhydrous Dichloromethane (DCM) | Inert, non-protic solvent that dissolves the starting material well. |
| Temperature | 0°C to Room Temperature | Controls exothermic reaction, prevents degradation and side-product formation. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents reaction of SOCl₂ with atmospheric moisture. |
| Workup | Quench with ice/water | Decomposes excess SOCl₂ and separates the product into the organic layer. |
| Purification | Column Chromatography / Recrystallization | Provides high purity product, removing any unreacted starting material or byproducts. |
References
Purification techniques for 2-(Chloromethyl)-5-methoxy-4H-pyran-4-one and its derivatives.
Welcome to the technical support center for the purification of 2-(Chloromethyl)-5-methoxy-4H-pyran-4-one and its related derivatives. This guide is designed for researchers, chemists, and drug development professionals to address common challenges encountered during the isolation and purification of this important class of compounds. Drawing from established chemical principles and field-proven techniques, this document provides detailed troubleshooting advice and answers to frequently asked questions.
Troubleshooting Guide: Common Purification Issues
This section addresses specific, practical problems that may arise during your purification workflow.
Question 1: My crude product is a dark, oily residue after synthesis. How do I proceed with purification?
Answer:
A dark, oily crude product often indicates the presence of polymeric impurities, residual high-boiling solvents, or degradation byproducts. The key is a systematic approach to remove these contaminants before attempting final purification by chromatography or recrystallization.
Causality: The pyranone ring, especially with a reactive chloromethyl group, can be susceptible to polymerization or degradation under harsh reaction conditions (e.g., strong acid/base, high heat). Incomplete reactions or side-reactions can also leave behind colored, non-crystalline materials.
Recommended Protocol: Liquid-Liquid Extraction & Solvent Washes
-
Dissolution: Dissolve the crude oil in a water-immiscible organic solvent with moderate polarity, such as ethyl acetate (EtOAc) or dichloromethane (DCM). Use a volume sufficient to ensure complete dissolution.
-
Aqueous Washes:
-
Saturated Sodium Bicarbonate (NaHCO₃) Wash: Transfer the organic solution to a separatory funnel and wash with saturated NaHCO₃ solution to neutralize and remove any acidic impurities.
-
Brine Wash: Follow with a wash using saturated sodium chloride (brine) solution. This helps to break up any emulsions and removes the bulk of the water from the organic layer.
-
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.
This procedure should yield a cleaner, solid or semi-solid product that is more amenable to further purification. If the product remains oily, it suggests the presence of non-polar impurities that may require column chromatography.
Question 2: I am performing column chromatography, but my compound is either not moving from the baseline or is eluting too quickly with the solvent front. What should I do?
Answer:
This is a classic chromatography problem related to improper solvent system (mobile phase) selection. The polarity of the eluent is not matched to the polarity of your compound and the stationary phase (typically silica gel).
Expertise & Causality:
-
Stuck at the Baseline (Low Rf): The solvent system is not polar enough. Your polar compound has a much stronger affinity for the polar silica gel (stationary phase) than for the non-polar mobile phase and therefore does not move up the column.[1][2][3]
-
At the Solvent Front (High Rf): The solvent system is too polar. The mobile phase outcompetes the silica gel for interaction with your compound, causing it to travel with the solvent front without effective separation.[1][2]
Troubleshooting Workflow:
Before running a large-scale column, you must determine the optimal solvent system using Thin Layer Chromatography (TLC).
-
TLC Analysis: Spot your crude mixture on a TLC plate.
-
Solvent System Screening: Develop the TLC plate in a series of solvent systems with varying polarities. A good starting point for pyranone derivatives is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[4]
-
Start with a low polarity mixture (e.g., 10% EtOAc in Hexanes).
-
Incrementally increase the polarity (e.g., 20% EtOAc, 30% EtOAc, etc.).
-
-
Target Rf Value: The ideal solvent system for column chromatography will give your desired compound an Rf (retention factor) value of 0.25-0.35 on the TLC plate. This ensures good separation and a reasonable elution time.
-
Column Elution: Once the ideal system is identified, use it as your mobile phase for the column. For difficult separations, a gradient elution (gradually increasing the polarity of the mobile phase during the run) can be highly effective.[2]
Frequently Asked Questions (FAQs)
This section covers broader questions about the purification and handling of this compound.
Question 3: What is the best method for purifying gram-scale quantities of this compound to high purity (>98%)?
Answer:
For gram-scale purification, a two-step approach is often most effective: initial purification by flash column chromatography followed by final polishing via recrystallization .
Workflow Diagram:
References
Stability of 2-(Chloromethyl)-5-methoxy-4H-pyran-4-one under various reaction conditions.
Welcome to the technical support center for 2-(Chloromethyl)-5-methoxy-4H-pyran-4-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice for handling and utilizing this versatile chemical intermediate. The insights provided are based on established principles of organic chemistry and data from structurally related compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The stability of this compound is influenced by three main factors: the reactivity of the chloromethyl group, the integrity of the 4H-pyran-4-one ring, and its sensitivity to environmental factors such as heat and light. The electrophilic chloromethyl group is susceptible to nucleophilic substitution, which can be an intended reaction or an undesired degradation pathway.[1] The pyranone ring itself can be sensitive to strong acidic or basic conditions, potentially leading to ring-opening.
Q2: How stable is the compound in acidic and basic aqueous solutions?
Q3: What is the expected reactivity with nucleophiles?
A3: The 2-(chloromethyl) group is a reactive electrophilic site. It will readily undergo nucleophilic substitution reactions (SN2 type) with a wide range of nucleophiles. This includes, but is not limited to, amines, thiols, alcohols, and carbanions. This reactivity is key to its utility as a synthetic building block but also a primary pathway for degradation if unintended nucleophiles are present in your reaction mixture or formulation.
Q4: What are the recommended storage and handling conditions?
A4: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and dark environment.[3] Exposure to high temperatures, moisture, and light should be minimized. It is recommended to store the compound under an inert atmosphere (e.g., argon or nitrogen) to prevent potential reactions with atmospheric moisture. Always use in a well-ventilated area, preferably a chemical fume hood.[4]
Q5: Is this compound sensitive to heat?
A5: Yes, pyranone derivatives can undergo thermal decomposition.[5] While the exact decomposition temperature for this specific compound is not documented in the provided search results, it is prudent to avoid excessive heating. If a reaction requires elevated temperatures, it is recommended to conduct a small-scale trial to assess thermal stability under your specific conditions. Computational studies on related dihydropyrans suggest that substituents on the ring can influence the activation energy for thermal decomposition.[5]
Troubleshooting Guide
| Symptom | Potential Cause | Suggested Solution |
| Low yield or disappearance of starting material in the presence of amine bases (e.g., triethylamine, pyridine). | The amine is acting as a nucleophile and reacting with the chloromethyl group. | - Use a non-nucleophilic base, such as a hindered amine (e.g., diisopropylethylamine) or an inorganic base (e.g., potassium carbonate).- If the amine is a reactant, ensure stoichiometry is carefully controlled and consider the formation of the quaternary ammonium salt as a byproduct. |
| Reaction mixture turns dark or polymeric upon heating. | Thermal decomposition of the pyranone ring or polymerization initiated by degradation products. | - Lower the reaction temperature and extend the reaction time.- Perform the reaction under an inert atmosphere to exclude oxygen, which can promote degradation.- Conduct a small-scale thermal stability test using techniques like DSC or TGA if precise thermal limits are required. |
| Unexpected byproducts observed by LC-MS or NMR, especially in protic solvents. | Solvolysis of the chloromethyl group by the solvent (e.g., formation of a hydroxymethyl or alkoxymethyl derivative). | - Switch to an aprotic solvent.- If a protic solvent is necessary, consider running the reaction at a lower temperature to minimize the rate of solvolysis. |
| Inconsistent results or degradation of the compound upon storage. | Improper storage conditions leading to hydrolysis or reaction with atmospheric components. | - Ensure the container is tightly sealed and stored in a desiccator in a cool, dark place.[3]- For long-term storage, consider flushing the container with an inert gas before sealing. |
| Formation of ring-opened products in acidic reaction media. | Acid-catalyzed hydrolysis of the pyranone ring. | - Buffer the reaction mixture to a less acidic pH if the reaction chemistry allows.- Minimize the reaction time in the acidic medium.- Perform the reaction at a lower temperature to reduce the rate of hydrolysis.[2] |
Experimental Protocols
Protocol 1: Preliminary Stability Assessment in Solution
This protocol provides a general method to assess the stability of this compound in a given solvent or buffer system.
Materials:
-
This compound
-
Solvent/buffer of interest (e.g., acetonitrile, pH 4 acetate buffer, pH 9 carbonate buffer)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)
-
Vials
-
Analytical balance
Procedure:
-
Stock Solution Preparation: Accurately weigh and dissolve a known amount of this compound in the chosen solvent to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Sample Incubation: Aliquot the stock solution into several vials. Keep one vial as the T=0 reference and place the others under the desired test conditions (e.g., room temperature, 40°C, protected from light).
-
Time-Point Analysis: At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), take one vial from the test condition.
-
HPLC Analysis: Immediately analyze the sample by HPLC. Monitor the peak area of the parent compound.
-
Data Analysis: Calculate the percentage of the compound remaining at each time point relative to the T=0 sample. This will provide a stability profile under the tested conditions.
Visualizations
Potential Degradation Pathways
Caption: Key degradation routes for the target compound.
Experimental Workflow for Stability Assessment
Caption: Workflow for conducting a preliminary stability study.
References
Troubleshooting guide for reactions involving 2-(Chloromethyl)-5-methoxy-4H-pyran-4-one.
Welcome to the technical support center for 2-(Chloromethyl)-5-methoxy-4H-pyran-4-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its use in chemical synthesis. As a Senior Application Scientist, my goal is to provide you with not just solutions, but also the underlying scientific principles to empower your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mode of reactivity for this compound?
The primary mode of reactivity for this compound is nucleophilic substitution at the electrophilic chloromethyl group.[1] This susceptibility allows for the displacement of the chloride ion by a wide variety of nucleophiles, including amines, thiols, and alcohols, facilitating the synthesis of diverse derivatives. The electron-withdrawing nature of the adjacent pyranone ring enhances the electrophilicity of the benzylic-type carbon, making it amenable to SN2 reactions.
Q2: My nucleophilic substitution reaction is sluggish or not proceeding to completion. What are the likely causes and how can I troubleshoot this?
Several factors can contribute to a sluggish reaction. Let's break down the potential causes and solutions in a systematic way.
-
Insufficient Nucleophilicity: The strength of your nucleophile is paramount. Weakly nucleophilic species will react slowly.
-
Troubleshooting:
-
If using a neutral nucleophile (e.g., an amine or alcohol), consider deprotonating it with a suitable non-nucleophilic base to generate the more reactive anionic form (e.g., an amide or alkoxide).
-
For reactions with amines, ensure the reaction medium is not overly acidic, as protonation of the amine will render it non-nucleophilic. A mild base can be added to scavenge any generated acid.
-
-
-
Poor Solvent Choice: The solvent plays a crucial role in solvating the reactants and influencing the reaction rate.
-
Troubleshooting:
-
For SN2 reactions, polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they solvate the cation but not the nucleophile, thus increasing its reactivity.[2]
-
Ensure your starting material and nucleophile are fully dissolved in the chosen solvent. Poor solubility will significantly hinder the reaction rate.
-
-
-
Low Reaction Temperature: Like most chemical reactions, the rate of nucleophilic substitution is temperature-dependent.
-
Troubleshooting:
-
Gradually increase the reaction temperature while monitoring for any potential decomposition of your starting material or product.
-
-
-
Steric Hindrance: A bulky nucleophile may have difficulty accessing the electrophilic carbon.
-
Troubleshooting:
-
If possible, consider using a less sterically hindered nucleophile.
-
Increasing the reaction temperature can sometimes overcome moderate steric hindrance.
-
-
Troubleshooting Low Yields and Impurity Formation
Q3: I'm observing significant byproduct formation in my reaction. What are the common side reactions and how can I mitigate them?
Byproduct formation is a common challenge. Understanding the potential side reactions is the first step to minimizing them.
-
Elimination Reactions: While substitution is favored, elimination reactions can sometimes compete, especially with sterically hindered or strongly basic nucleophiles.
-
Mitigation:
-
Use a less sterically hindered and less basic nucleophile if your desired reaction allows.
-
Employ milder reaction conditions (e.g., lower temperature).
-
-
-
Reaction with the Pyranone Ring: While the chloromethyl group is the primary reactive site, strong nucleophiles or harsh reaction conditions could potentially lead to reactions at the pyranone ring.
-
Mitigation:
-
Use stoichiometric amounts of the nucleophile.
-
Maintain controlled reaction temperatures.
-
-
-
Formation of Allomaltol Derivatives: In reactions involving the parent compound, chlorokojic acid, the formation of allomaltol has been observed with certain nucleophiles.[3] This is a possibility to consider, especially if the methoxy group is cleaved under the reaction conditions.
-
Mitigation:
-
Careful control of reaction pH and temperature is crucial.
-
-
Q4: My final product is difficult to purify. What are some effective purification strategies?
Purification of pyranone derivatives can be challenging due to their polarity and potential for metal chelation.[4]
-
Crystallization: This is often the most effective method for obtaining high-purity material.
-
Protocol:
-
Dissolve the crude product in a minimal amount of a suitable hot solvent in which the product has high solubility.
-
Slowly cool the solution to room temperature, and then further cool in an ice bath or refrigerator to induce crystallization.
-
Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
-
-
Column Chromatography: Silica gel chromatography is a standard technique for separating the desired product from impurities.
-
Solvent System Selection: A gradient of ethyl acetate in hexanes is a common starting point. The polarity can be adjusted based on the specific properties of your derivative.
-
-
High-Performance Liquid Chromatography (HPLC): For analytical purposes or small-scale purification, reverse-phase HPLC can be very effective.
-
Typical Conditions: A C18 column with a mobile phase of acetonitrile and water, often with a small amount of formic acid or phosphoric acid to improve peak shape, is a good starting point.[5]
-
Experimental Protocols and Data
General Protocol for Nucleophilic Substitution with an Amine
This protocol provides a general guideline for the reaction of this compound with a primary or secondary amine.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve this compound (1.0 eq) in anhydrous acetonitrile or DMF (0.2-0.5 M).
-
Addition of Reagents: Add the amine (1.1-1.5 eq) to the solution. If the amine salt is used, or if HCl is generated during the reaction, add a non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate (2.0 eq).
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat to 50-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. If using a carbonate base, filter the solid. Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or crystallization.
Table 1: Representative Reaction Conditions for Nucleophilic Substitution
| Nucleophile | Base | Solvent | Temperature (°C) | Typical Reaction Time (h) |
| Morpholine | K2CO3 | Acetonitrile | Reflux | 12 |
| Piperidine | DIPEA | DMF | 60 | 8 |
| Sodium thiophenoxide | None | DMF | Room Temp | 4 |
| Sodium azide | None | DMSO | 50 | 6 |
Note: These are representative conditions and may require optimization for specific substrates and nucleophiles.
Visualizing the Process
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common issues in reactions involving this compound.
Caption: A step-by-step guide to troubleshooting common experimental issues.
General Reaction Mechanism: SN2 Substitution
This diagram illustrates the concerted SN2 mechanism for the reaction of this compound with a generic nucleophile (Nu-).
Caption: The concerted SN2 reaction mechanism.
References
- 1. This compound | 40838-34-4 | Benchchem [benchchem.com]
- 2. growingscience.com [growingscience.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Separation of (5-Hydroxy-4-oxo-4H-pyran-2-yl)methyl N-methyl-N-(1-oxododecyl)aminoacetate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Optimization of reaction parameters for substituting the chloro group in 2-(Chloromethyl)-5-methoxy-4H-pyran-4-one.
Welcome to the technical support resource for researchers, chemists, and drug development professionals working with 2-(chloromethyl)-5-methoxy-4H-pyran-4-one. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the nucleophilic substitution of the reactive chloromethyl group. Our goal is to empower you to optimize your reaction parameters, maximize yields, and overcome common experimental hurdles.
Introduction: The Chemistry at Hand
The substrate, this compound, is a versatile intermediate derived from kojic acid. The primary reactive site for the transformations discussed here is the chloromethyl group at the C2 position. The chlorine atom is an effective leaving group, and its position adjacent to the pyranone ring system makes the carbon atom susceptible to nucleophilic attack.
Mechanistically, this reaction predominantly follows a bimolecular nucleophilic substitution (SN2) pathway.[1][2] This is due to the substrate being a primary alkyl halide, which is sterically accessible for backside attack by a nucleophile.[1][3] Key factors for a successful SN2 reaction include a strong nucleophile, a polar aprotic solvent, and moderate temperatures.[3][4] Understanding these principles is crucial for troubleshooting and optimization.
Troubleshooting Guide: A Problem-Solving Approach
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Question 1: I am observing low or no product yield. What are the common causes and how can I fix this?
Low conversion is a frequent issue. A systematic approach is necessary to diagnose the root cause.
Potential Causes & Recommended Solutions:
-
Inactive Nucleophile:
-
Cause: If your nucleophile is neutral (e.g., an alcohol or thiol), it may not be sufficiently reactive. These reactions often require the deprotonated, anionic form of the nucleophile (alkoxide or thiolate), which is significantly more potent.
-
Solution: Add a suitable base to generate the nucleophile in situ. For alcohols and thiols, a moderately strong base like potassium carbonate (K₂CO₃) or a strong, non-nucleophilic base like sodium hydride (NaH) is effective.[5] The choice of base is critical; for instance, NaH is highly effective but requires anhydrous conditions and careful handling.
-
-
Inappropriate Solvent Choice:
-
Cause: The solvent plays a critical role in an SN2 reaction. Protic solvents (e.g., water, methanol, ethanol) can form hydrogen bonds with the nucleophile, creating a solvent "cage" that hinders its ability to attack the substrate.[3]
-
Solution: Use a polar aprotic solvent. Recommended solvents include N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile (CH₃CN). These solvents solvate the counter-ion (e.g., K⁺ or Na⁺) but leave the nucleophile relatively free, enhancing its reactivity.[6][7]
-
-
Insufficient Reaction Temperature or Time:
-
Cause: Chemical reactions slow down at lower temperatures. Your reaction may simply need more energy or time to proceed to completion.
-
Solution: First, ensure the reaction has run for a sufficient duration (monitoring by TLC is essential, see FAQ 4). If the reaction stalls at room temperature, gently heat the mixture to 40-60 °C. Be cautious, as excessive heat can promote side reactions.
-
-
Degraded Starting Material:
-
Cause: this compound is a reactive electrophile and can degrade upon prolonged exposure to moisture or other nucleophiles.
-
Solution: Verify the purity of your starting material using techniques like NMR or LC-MS before starting the reaction. Store the compound in a cool, dry place under an inert atmosphere if possible.
-
dot
Caption: Decision tree for troubleshooting low product yield.
Question 2: My TLC plate shows multiple new spots, indicating side products. What is happening?
The formation of multiple products suggests competing reaction pathways or degradation.
Potential Causes & Recommended Solutions:
-
Elimination (E2) Reaction:
-
Cause: If a strong, sterically hindered base is used, or if the nucleophile is also a strong base, an E2 elimination reaction can compete with the SN2 substitution.[1] While less likely for a primary halide, it's a possibility under harsh conditions.
-
Solution: Use a less hindered, highly nucleophilic species. For generating alkoxides or thiolates, using a base like K₂CO₃ is often milder than strong bases like tert-butoxide. If using NaH, add it slowly at 0 °C to control the initial exotherm.
-
-
Reaction at the Pyranone Ring:
-
Cause: The pyranone ring itself has electrophilic sites. Very harsh nucleophiles or conditions could potentially lead to ring-opening or addition reactions.[8]
-
Solution: Maintain moderate reaction conditions. Avoid excessively high temperatures or highly aggressive nucleophiles. Most standard N, S, and O nucleophiles will preferentially react at the more electrophilic chloromethyl carbon.[5][9]
-
-
Over-alkylation of Amine Nucleophiles:
-
Cause: When using a primary or secondary amine as a nucleophile, the resulting product (a secondary or tertiary amine) can itself act as a nucleophile and react with another molecule of the starting material, leading to a quaternary ammonium salt or other complex mixtures.
-
Solution: Use a slight excess of the amine nucleophile (e.g., 1.5 to 2.0 equivalents) to ensure the electrophilic starting material is consumed before it can react with the product. Alternatively, perform the reaction at a lower temperature to control the reaction rate.
-
Frequently Asked Questions (FAQs)
FAQ 1: Which nucleophiles are suitable for this reaction?
A wide range of nucleophiles can be used to displace the chloro group. The choice depends on the desired final product. Common classes include:
-
Oxygen Nucleophiles: Alcohols (ROH) and phenols (ArOH) react in the presence of a base to form ethers.[5]
-
Sulfur Nucleophiles: Thiols (RSH) are excellent nucleophiles and react readily, often with a mild base, to form thioethers.[5][9]
-
Nitrogen Nucleophiles: Amines (RNH₂, R₂NH), azides (N₃⁻), and heterocycles like piperidine or morpholine are effective for forming new C-N bonds.[6][10][11]
-
Carbon Nucleophiles: Stabilized carbanions, such as those derived from malonates, can also be used, though this may require stronger reaction conditions.
| Nucleophile Class | Example | Typical Base | Recommended Solvent |
| Oxygen | Phenol, Ethanol | NaH, K₂CO₃ | DMF, THF |
| Sulfur | Thiophenol, Ethanethiol | K₂CO₃, Et₃N | DMF, Acetonitrile |
| Nitrogen | Piperidine, Sodium Azide | None needed or K₂CO₃ | DMF, DMSO |
| Carbon | Diethyl Malonate | NaOEt, NaH | Ethanol, THF |
Caption: Recommended starting conditions for various nucleophile classes.
FAQ 2: Why is the 5-hydroxy group of kojic acid often protected as a methoxy ether for this reaction?
The phenolic hydroxyl group at the C5 position of kojic acid is acidic.[12][13] If left unprotected, it would be deprotonated by the base used in the reaction, creating an anionic oxygen. This could lead to two issues:
-
Consumption of Base: It would consume an equivalent of the base intended to activate the nucleophile.
-
Intramolecular Cyclization: The resulting phenoxide could potentially act as an intramolecular nucleophile, leading to unwanted side products. Protecting it as a methoxy ether (a stable and non-acidic group) ensures that the reaction occurs selectively at the C2 chloromethyl position.[5]
FAQ 3: What is a general, reliable protocol for this substitution reaction?
The following protocol provides a robust starting point that can be adapted for various nucleophiles.
Experimental Protocol: General Procedure for Nucleophilic Substitution
-
Setup:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add the nucleophile (1.2 equivalents).
-
If the nucleophile requires a base (e.g., an alcohol or thiol), add the base (1.3 equivalents, e.g., K₂CO₃).
-
Add a suitable volume of anhydrous polar aprotic solvent (e.g., DMF) to achieve a concentration of approximately 0.1-0.5 M with respect to the limiting reagent.
-
Stir the mixture under an inert atmosphere (e.g., Nitrogen or Argon). If using NaH, cool the flask to 0 °C before its addition.
-
-
Reaction:
-
Dissolve this compound (1.0 equivalent) in a minimal amount of the reaction solvent.
-
Add the solution of the starting material dropwise to the stirring mixture of the nucleophile and base.
-
Allow the reaction to stir at room temperature.
-
-
Monitoring:
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC). Prepare a TLC chamber with an appropriate eluent (e.g., 30-50% Ethyl Acetate in Hexanes).
-
On a TLC plate, spot the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture.
-
The reaction is complete when the starting material spot has been completely consumed.
-
-
Work-up:
-
Once complete, pour the reaction mixture into a separatory funnel containing water.
-
Extract the aqueous layer three times with an appropriate organic solvent (e.g., Ethyl Acetate or Dichloromethane).
-
Combine the organic layers, wash with brine (saturated NaCl solution), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the resulting crude product by flash column chromatography on silica gel using a suitable solvent gradient (e.g., a gradient of Ethyl Acetate in Hexanes) to isolate the pure product.
-
-
Analysis:
-
Confirm the structure and purity of the final compound using NMR (¹H, ¹³C), Mass Spectrometry, and/or other relevant analytical techniques.
-
dot
Caption: Standard experimental workflow for nucleophilic substitution.
FAQ 4: How do I properly monitor the reaction using Thin-Layer Chromatography (TLC)?
Effective TLC monitoring is key to determining reaction completion and identifying potential issues.
-
Choosing an Eluent: The goal is to find a solvent system (e.g., Ethyl Acetate/Hexanes) where the starting material and the product have different retardation factors (Rf values). The ideal Rf for the product is around 0.3-0.4 for good separation.
-
Spotting: Always run a three-lane plate:
-
Lane 1 (SM): A dilute solution of your this compound starting material.
-
Lane 2 (Co-spot): Spot the starting material first, then carefully spot the reaction mixture directly on top of it.
-
Lane 3 (Rxn): The reaction mixture.
-
-
Interpretation:
-
The starting material is typically less polar than products formed with N-H or O-H containing nucleophiles, but may be more polar than simple thioether products.
-
As the reaction proceeds, the spot corresponding to the starting material in Lane 3 will diminish, and a new spot corresponding to the product will appear.
-
The co-spot lane is crucial to confirm that the new spot is not just the starting material. The reaction is considered complete when the starting material spot is no longer visible in Lane 3.
-
References
- 1. youtube.com [youtube.com]
- 2. m.youtube.com [m.youtube.com]
- 3. varsitytutors.com [varsitytutors.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Synthesis of kojic acid derivatives as secondary binding site probes of D-amino acid oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Recent Advances in the Synthesis of 2-Pyrones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sciprofiles.com [sciprofiles.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and Cytotoxic Evaluation of Kojic Acid Derivatives with Inhibitory Activity on Melanogenesis in Human Melanoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Regioselective Enzymatic Synthesis of Kojic Acid Monoesters [mdpi.com]
- 13. researchgate.net [researchgate.net]
Preventing unwanted polymerization of 2-(Chloromethyl)-5-methoxy-4H-pyran-4-one.
Welcome to the dedicated technical support resource for 2-(Chloromethyl)-5-methoxy-4H-pyran-4-one. This guide is designed for researchers, scientists, and drug development professionals to address the critical challenge of preventing its unwanted polymerization. By understanding the underlying mechanisms of degradation, you can ensure the stability and integrity of your compound throughout storage and experimental use.
FREQUENTLY ASKED QUESTIONS (FAQs)
Q1: My vial of this compound, which was initially a crystalline solid/clear solution, has turned into a viscous gum or a discolored solid. What happened?
A1: This is a classic sign of unwanted polymerization. This compound is a reactive molecule susceptible to self-polymerization, especially under improper storage conditions. The change in physical appearance indicates the formation of oligomers or polymers, which compromises the purity and reactivity of the monomer for your intended application.
Q2: What are the primary causes of this polymerization?
A2: Based on the structure of the molecule, two primary polymerization pathways are hypothesized:
-
Acid-Catalyzed Polymerization: The chloromethyl group can slowly eliminate hydrogen chloride (HCl). This liberated HCl can then act as an acid catalyst, protonating the pyranone ring of another molecule and initiating a cationic polymerization cascade.
-
Nucleophilic Substitution (SN2) Polymerization: The chloromethyl group contains an electrophilic carbon. A nucleophilic atom on another molecule (such as the ring oxygen or the methoxy oxygen) can attack this carbon in an intermolecular SN2 reaction, leading to the formation of a polymer chain.
Q3: How can I detect the onset of polymerization before it becomes visually apparent?
A3: Early detection is key. We recommend the following analytical techniques to assess the purity and stability of your material:
-
High-Performance Liquid Chromatography (HPLC): This is an excellent method for routine purity checks. A well-resolved peak for the monomer should be observed. The appearance of new, broader peaks, often at different retention times, can indicate the presence of oligomers. Several HPLC methods have been developed for the stability analysis of kojic acid and its derivatives[1][2][3].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for structural confirmation. The onset of polymerization can be detected by the broadening of proton and carbon signals and a decrease in the integration value of the monomer peaks relative to an internal standard.
-
Gas Chromatography-Mass Spectrometry (GC-MS): While the polymer itself is not volatile, GC-MS can be useful for detecting volatile degradation byproducts that may indicate the initiation of decomposition pathways.
Q4: Can I still use my material if it shows slight signs of polymerization?
A4: It is strongly discouraged. The presence of oligomers and potential acidic byproducts (HCl) can significantly interfere with your downstream reactions, leading to low yields, unexpected side products, and non-reproducible results. For optimal experimental outcomes, always use fresh or properly stored, high-purity material.
Troubleshooting Guide: Preventing Polymerization
This section provides a systematic approach to troubleshooting and preventing the unwanted polymerization of this compound.
Issue 1: Compound degradation during storage.
-
Root Cause: Exposure to ambient temperature, light, and atmospheric moisture can accelerate both acid-catalyzed and nucleophilic substitution polymerization pathways. The presence of trace amounts of acid can also initiate degradation.
-
Solution: Implement a strict storage protocol.
Protocol 1: Recommended Storage Conditions
-
Temperature: Store the compound at 2-8°C in a refrigerator. Lower temperatures significantly slow down the rate of decomposition reactions.
-
Inert Atmosphere: Store the solid compound or solutions under an inert atmosphere (e.g., argon or nitrogen). This displaces moisture and oxygen, which can contribute to degradation.
-
Light Protection: Use amber vials or store vials in the dark to prevent potential photo-initiated degradation.
-
Acid Scavenging: For long-term storage, consider adding a non-nucleophilic base to the storage solvent or co-storing with a scavenger.
-
Issue 2: Polymerization observed in solution during an experiment.
-
Root Cause: The choice of solvent and reaction conditions can promote polymerization. Protic solvents or the presence of acidic reagents can accelerate cationic polymerization. High temperatures can also increase the rate of both polymerization mechanisms.
-
Solution: Optimize your reaction setup and conditions.
Protocol 2: Handling and Reaction Setup
-
Solvent Choice: Use dry, aprotic solvents (e.g., anhydrous THF, DCM, or acetonitrile) for your reactions. Ensure solvents are free from acidic impurities.
-
Temperature Control: Allow the vial to warm to room temperature before opening to prevent condensation of atmospheric moisture. If your reaction requires elevated temperatures, use the lowest effective temperature and minimize reaction time.
-
In-situ Stabilization: If your experimental conditions are harsh or require extended reaction times, consider the addition of a stabilizer directly to your reaction mixture.
-
Stabilization Strategies
The addition of specific inhibitors can effectively quench the polymerization reactions. The choice of inhibitor should be guided by the suspected polymerization mechanism.
| Stabilizer Type | Example | Mechanism of Action | Recommended Concentration |
| Acid Scavenger | Diisopropylethylamine (DIPEA) or Proton Sponge® | Neutralizes trace HCl, preventing the initiation of cationic polymerization. These are non-nucleophilic and sterically hindered, minimizing reaction with the chloromethyl group.[4][5][6][7] | 0.1-0.5 mol% |
| Radical Inhibitor | Butylated hydroxytoluene (BHT) or Hydroquinone | Scavenges free radicals, preventing any potential radical-initiated polymerization, which is a secondary but possible degradation pathway.[8][9] | 100-500 ppm |
Note: The compatibility of these stabilizers with your specific downstream application should be verified.
Hypothesized Polymerization Mechanisms
Understanding the likely chemical pathways of degradation is crucial for effective prevention.
Mechanism 1: Acid-Catalyzed Cationic Polymerization
This mechanism is initiated by the elimination of HCl, which then protonates the electron-rich pyranone ring, creating a cationic intermediate that propagates the polymerization.
Mechanism 2: Nucleophilic Substitution (SN2) Polymerization
This pathway involves a direct reaction between two monomer units without the need for an external catalyst.
By implementing the rigorous storage, handling, and stabilization protocols outlined in this guide, you can significantly mitigate the risk of unwanted polymerization, ensuring the quality and reliability of your experimental results.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Comparative Stability of Two Anti-hyperpigmentation Agents: Kojic Acid as a Natural Metabolite and Its Di-Palmitate Ester, Under Oxidative Stress; Application to Pharmaceutical Formulation Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Non-nucleophilic base - Wikipedia [en.wikipedia.org]
- 5. grokipedia.com [grokipedia.com]
- 6. Traditional Strong and Hindered Bases [sigmaaldrich.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. What are Radical inhibitors and their role in a reaction? | Organic Chemistry Q&As [curlyarrows.com]
- 9. Polymerisation inhibitor - Wikipedia [en.wikipedia.org]
Technical Support Center: Regioselective Functionalization of the Pyranone Ring
Welcome to the technical support center for the regioselective functionalization of the pyranone ring. This guide is designed for researchers, scientists, and drug development professionals actively working in this challenging area of synthetic chemistry. Here, you will find in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights. Our goal is to not only provide solutions to common experimental hurdles but also to foster a deeper understanding of the underlying mechanisms governing pyranone reactivity.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions in a question-and-answer format.
Question 1: I am observing low or no regioselectivity in the C-H functionalization of my pyranone substrate. What are the likely causes and how can I improve it?
Answer:
Achieving high regioselectivity in the C-H functionalization of pyranones is a common challenge due to the presence of multiple, electronically similar C-H bonds.[1][2] Low selectivity can often be attributed to several factors:
-
Inherent Electronic Bias: The pyranone ring possesses a unique electronic distribution. The C-3 and C-5 positions are generally more electron-rich and susceptible to electrophilic attack, while the C-2, C-4, and C-6 positions are electrophilic centers vulnerable to nucleophilic attack.[1] Without a strong directing influence, mixtures of products are common.
-
Insufficient Catalyst or Directing Group Control: The chosen catalyst system or directing group may not be providing a strong enough bias for a single reaction site.[3][4]
-
Steric Hindrance: The steric environment around the target C-H bond can prevent the catalyst or reagent from accessing it effectively, leading to reactions at more accessible, albeit electronically less favored, sites.
Troubleshooting Steps:
-
Employ a Directing Group: This is the most robust strategy to enforce regioselectivity. A directing group is a functional group that coordinates to the metal catalyst, positioning it in close proximity to a specific C-H bond.[3][4][5] The choice of directing group is critical and substrate-dependent.
-
Chelation-Assisted C-H Activation: This is a powerful technique where a chelating group on the pyranone substrate directs the catalyst to a specific ortho C-H bond.[3][5][6][7] Common directing groups include amides, pyridines, and carboxylic acids. For instance, a pyridine ring can act as an auxiliary monodentate site for Rh-catalyzed annulation.[8]
-
-
Optimize Reaction Conditions:
-
Catalyst and Ligand Screening: The choice of metal catalyst and its associated ligands is paramount. For example, Rh(I) and Rh(III) catalysts exhibit distinct reactivity profiles in chelation-assisted C-H functionalization.[3] Similarly, ruthenium-catalyzed cascade reactions have been shown to be effective for pyranone synthesis.[9][10][11]
-
Solvent and Temperature Effects: The polarity of the solvent can influence the stability of intermediates and transition states, thereby affecting regioselectivity. Temperature can also play a crucial role; sometimes, lower temperatures can enhance selectivity by favoring the kinetically controlled product.
-
-
Substrate Modification:
-
Introduction of Blocking Groups: If a particular C-H bond is proving to be problematic, consider temporarily installing a bulky "blocking" group to sterically hinder its reaction. Silyl groups are a common choice for this purpose.[12][13]
-
Electronic Modification: Introducing electron-donating or electron-withdrawing groups at specific positions on the pyranone ring can alter the electronic landscape and favor reaction at a desired site.
-
Question 2: My reaction is regioselective, but the yield of the desired functionalized pyranone is consistently low. What factors could be contributing to this?
Answer:
Low yields, even with good regioselectivity, can be frustrating. The issue often lies in reaction kinetics, catalyst stability, or competing side reactions.
-
Catalyst Deactivation: The catalyst may be degrading under the reaction conditions. This can be due to sensitivity to air or moisture, or poisoning by impurities in the starting materials or solvent. Thiocarbonyl groups, for instance, can decompose and release sulfur species that deactivate transition metal catalysts.[7]
-
Poor Substrate Conversion: The reaction may not be going to completion. This could be due to an insufficiently active catalyst, unfavorable reaction equilibrium, or the formation of a stable, unreactive intermediate.
-
Product Inhibition: The desired product might be coordinating to the catalyst more strongly than the starting material, leading to catalyst sequestration and a shutdown of the catalytic cycle.
-
Side Reactions: Competing reactions, such as dimerization of the starting material, decomposition of the product, or reactions with the solvent, can consume starting materials and reduce the yield of the desired product. The pyranone ring itself can be susceptible to nucleophilic attack and ring-opening, especially under basic conditions.[1]
Troubleshooting Steps:
-
Reaction Condition Optimization:
-
Temperature and Reaction Time: Systematically vary the temperature and reaction time. Higher temperatures can sometimes overcome activation barriers but may also lead to catalyst decomposition or side reactions.
-
Concentration: Adjusting the concentration of the reactants can influence the reaction rate and minimize side reactions like dimerization.
-
Additives: Certain additives can enhance catalyst stability or activity. For example, the use of specific bases or co-catalysts can be crucial. In some Ru-catalyzed reactions, NaOAc has been shown to be an effective additive.[9]
-
-
Catalyst and Reagent Purity:
-
Purification of Starting Materials and Solvents: Ensure all starting materials and solvents are rigorously purified and dried. Trace impurities can have a significant impact on catalytic reactions.
-
Use of a Glovebox or Schlenk Line: For air- and moisture-sensitive reactions, working under an inert atmosphere is essential.
-
-
Investigate the Catalytic Cycle:
-
Stoichiometric Experiments: Performing stoichiometric reactions between the catalyst and the substrate can help identify stable intermediates that might be stalling the catalytic cycle.
-
In-situ Reaction Monitoring: Techniques like NMR or IR spectroscopy can be used to monitor the reaction progress in real-time, providing valuable information about the formation of intermediates and byproducts.
-
Question 3: I am struggling with the removal of the directing group after successfully functionalizing my pyranone. Are there any general strategies to address this?
Answer:
The lability of the directing group is a critical consideration in any directing group-based strategy. A good directing group should be easy to install, robust enough to withstand the functionalization reaction conditions, and readily removable without affecting the newly installed functional group or the pyranone core.
Common Challenges and Solutions:
| Directing Group Type | Common Removal Issues | Recommended Removal Conditions |
| Amide | Hydrolysis can be harsh and may affect other functional groups. | Mild acidic or basic hydrolysis. Enzymatic cleavage for specific amide linkages. |
| Pyridine | Can be difficult to remove without harsh conditions. | In some cases, simple hydrolysis can be effective.[8] |
| Carboxylic Acid | Decarboxylation may require high temperatures. | Photochemical or transition metal-catalyzed decarboxylation. |
| Triazole | Can be quite stable. | Reductive cleavage or oxidative methods may be required.[6] |
General Strategies for Directing Group Removal:
-
Choose a Labile Directing Group from the Outset: When designing your synthetic route, consider the ease of removal of the directing group. Some directing groups are specifically designed for facile cleavage under mild conditions.
-
Orthogonal Protecting Group Strategy: Ensure that the protecting groups on other functionalities in your molecule are stable to the conditions required for directing group removal.[14]
-
Screen a Variety of Cleavage Conditions: Systematically test different reagents, solvents, and temperatures for the removal of the directing group. What works for one substrate may not work for another.
-
Consult the Literature for Precedent: Look for examples in the literature where a similar directing group has been removed from a related substrate. This can provide a good starting point for your own experiments.
Frequently Asked Questions (FAQs)
Q1: Why is the regioselective functionalization of the pyranone ring inherently challenging?
The challenge stems from the electronic nature of the pyranone ring. It is a conjugated system with multiple potential reaction sites. The carbonyl group at the 2-position acts as an electron-withdrawing group, making the C-2, C-4, and C-6 positions electrophilic. Conversely, the ring oxygen can donate electron density, making the C-3 and C-5 positions more nucleophilic.[1] This dual reactivity makes it difficult to achieve high regioselectivity without a strong directing influence.
Caption: Electronic duality of the 2-pyranone ring.
Q2: What are the main strategies for controlling regioselectivity in pyranone functionalization?
There are three primary strategies:
-
Directing Groups: As discussed in the troubleshooting section, this is a powerful method that uses a functional group to direct a catalyst to a specific C-H bond.[3][4][5]
-
Steric Control: By introducing bulky substituents on the pyranone ring, you can sterically block certain positions, thereby favoring reaction at the more accessible sites.[4]
-
Electronic Control: Modifying the electronic properties of the pyranone ring by adding electron-donating or electron-withdrawing groups can influence the inherent reactivity of the different C-H bonds. For example, the introduction of a nitro group can activate the ring for nucleophilic attack.[15]
Q3: What is "Umpolung" reactivity and how can it be applied to pyranone chemistry?
Umpolung, or polarity inversion, is a concept where the normal reactivity of a functional group is reversed.[16][17][18][19] In the context of pyranones, the carbonyl carbon is normally electrophilic. Umpolung strategies aim to make this carbon nucleophilic. This can be achieved by converting the carbonyl group into a derivative, such as a dithiane, which can be deprotonated to form a nucleophilic acyl anion equivalent.[17] This allows for the formation of C-C bonds that would be impossible to form using conventional methods.
Caption: The concept of Umpolung reactivity.
Q4: How do I choose the right analytical techniques to confirm the regioselectivity of my functionalized pyranone?
Confirming the regiochemistry of your product is crucial. A combination of the following techniques is recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The chemical shifts and coupling constants of the protons on the pyranone ring are highly sensitive to their electronic and steric environment. Careful analysis of the ¹H NMR spectrum can often provide unambiguous structural assignment.
-
¹³C NMR: Provides information about the carbon skeleton.
-
2D NMR (COSY, HSQC, HMBC): These techniques are invaluable for establishing connectivity between protons and carbons, and for resolving ambiguities in complex spectra. HMBC is particularly useful for identifying long-range correlations that can pinpoint the site of functionalization.
-
-
Mass Spectrometry (MS): Provides the molecular weight of the product, confirming that the desired functionalization has occurred. High-resolution mass spectrometry (HRMS) can provide the exact mass, which can be used to determine the elemental composition.
-
X-ray Crystallography: This is the gold standard for structure determination. If you can obtain a single crystal of your product, X-ray crystallography will provide an unambiguous 3D structure, definitively confirming the regiochemistry.
-
Infrared (IR) Spectroscopy: Can be used to confirm the presence of key functional groups in the product.
Experimental Protocol: General Procedure for Chelation-Assisted C-H Arylation of a 2-Pyranone
This protocol provides a general starting point for a chelation-assisted C-H arylation reaction. Optimization of the catalyst, ligand, base, solvent, and temperature will likely be necessary for your specific substrate.
Materials:
-
2-Pyranone substrate with a directing group (e.g., 2-pyridyl)
-
Aryl halide (e.g., iodobenzene)
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Ligand (e.g., PPh₃)
-
Base (e.g., K₂CO₃)
-
Anhydrous, degassed solvent (e.g., DMF or toluene)
Procedure:
-
To an oven-dried Schlenk flask, add the 2-pyranone substrate (1.0 equiv), aryl halide (1.2 equiv), palladium catalyst (5 mol%), ligand (10 mol%), and base (2.0 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the specified time (e.g., 12-24 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired regioselectively arylated pyranone.
Caption: General workflow for a C-H arylation reaction.
References
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. Undirected, Homogeneous C–H Bond Functionalization: Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rhodium catalyzed chelation-assisted C-H bond functionalization reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in C–H Functionalization of Pyrenes [mdpi.com]
- 5. Chelation-Assisted Iron-Catalyzed C–H Activations: Scope and Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chelation-Assisted Iron-Catalyzed C-H Activations: Scope and Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chelation-Assisted C–H Activation - ChemistryViews [chemistryviews.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis of Pyranones: Ru-Catalyzed Cascade Reaction via Vinylic C-H Addition to Glyoxylate [organic-chemistry.org]
- 10. 2-Pyrone synthesis [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. organic-synthesis.com [organic-synthesis.com]
- 13. labs.utsouthwestern.edu [labs.utsouthwestern.edu]
- 14. jocpr.com [jocpr.com]
- 15. Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones [mdpi.com]
- 16. ethz.ch [ethz.ch]
- 17. dnmfaizpur.org [dnmfaizpur.org]
- 18. Umpolung - Wikipedia [en.wikipedia.org]
- 19. rjstonline.com [rjstonline.com]
Validation & Comparative
A Comparative Guide to Modern Synthetic Strategies for Functionalized Pyranones
Functionalized pyranones are privileged scaffolds in medicinal chemistry and natural product synthesis, exhibiting a wide array of biological activities.[1] The development of efficient, selective, and sustainable methods for their construction is a cornerstone of modern organic synthesis. This guide provides an in-depth comparison of contemporary alternatives to classical pyranone syntheses, offering researchers, scientists, and drug development professionals a critical evaluation of performance, supported by experimental data and mechanistic insights.
Introduction: Beyond Classical Approaches
Traditional methods for pyranone synthesis, while foundational, often suffer from limitations such as harsh reaction conditions, low atom economy, and limited substrate scope. The demand for molecular diversity and greener chemical processes has spurred the development of innovative catalytic and multicomponent strategies. This guide will dissect and compare the following key alternative methodologies:
-
N-Heterocyclic Carbene (NHC) Catalyzed Annulations
-
Domino Reactions
-
Multi-Component Reactions (MCRs)
-
Transition-Metal Catalysis (Rh, Ru)
-
Microwave-Assisted Synthesis
-
Biocatalysis
We will explore the causality behind experimental choices, provide self-validating protocols, and ground all claims in authoritative sources.
N-Heterocyclic Carbene (NHC) Catalyzed Annulations: A Paradigm of Organocatalysis
N-Heterocyclic carbenes have emerged as powerful organocatalysts, enabling unique modes of reactivity.[2] In pyranone synthesis, NHCs facilitate formal [3+3] or [4+2] cycloadditions, offering a metal-free and highly regioselective route to diverse pyranone architectures.[3]
Mechanistic Rationale: The Umpolung Strategy
The power of NHC catalysis lies in its ability to induce "umpolung" or polarity reversal.[2] An NHC attacks an aldehyde or a related precursor, generating a Breslow intermediate or an acyl azolium species. This intermediate acts as a nucleophilic acyl anion equivalent, a reactive species not readily accessible through traditional means. This allows for novel bond formations and cycloaddition pathways.
Caption: Generalized workflow for NHC-catalyzed pyranone synthesis.
Performance Comparison
| Method | Catalyst | Key Reactants | Temp. (°C) | Time (h) | Yield (%) | Ref. |
| NHC-Catalyzed [3+3] Annulation | IPr-NHC | Alkynyl Esters & Enolizable Ketones | 40-60 | 12-24 | 75-95 | [4] |
| Asymmetric Redox Esterification | Chiral NHC | 6-Hydroxypyranones & Enals | RT | 12-24 | 60-90 | [5] |
| NHC-Catalyzed [4+2] Annulation | IMes-NHC | α,β-Unsaturated Aldehydes & 1,3-Dicarbonyls | RT-50 | 8-16 | 70-92 | [3] |
Experimental Protocol: NHC-Catalyzed [3+3] Annulation
This protocol describes the synthesis of a functionalized 2H-pyran-2-one via the annulation of an alkynyl ester and an enolizable ketone.
-
To a flame-dried Schlenk tube under an inert atmosphere (N₂ or Ar), add the NHC precatalyst (e.g., IPr·HCl, 10 mol%) and a base (e.g., Cs₂CO₃, 1.5 mmol).
-
Add the enolizable ketone (0.5 mmol) and the alkynyl ester (0.6 mmol).
-
Add anhydrous acetonitrile (2.0 mL) and seal the tube.
-
Stir the reaction mixture at 40 °C for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite® and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (petroleum ether/ethyl acetate) to afford the desired 2H-pyran-2-one.
Domino Reactions: Efficiency in a Single Pot
Domino reactions, also known as cascade or tandem reactions, are powerful synthetic tools where multiple bond-forming events occur sequentially in a single pot without the isolation of intermediates.[6] This approach offers significant advantages in terms of efficiency, atom economy, and reduced waste generation.
Mechanistic Rationale: A Cascade of Events
The synthesis of pyranones via domino reactions often involves a sequence of well-established transformations such as Knoevenagel condensation, Michael addition, and intramolecular cyclization.[7] The careful choice of substrates and catalysts allows for a controlled cascade leading to the desired heterocyclic core.
Caption: A typical domino sequence for pyranone synthesis.
Performance Comparison
| Method | Catalyst | Key Reactants | Temp. (°C) | Time (h) | Yield (%) | Ref. |
| Base-Promoted Domino Reaction | KOH | α-Aroylketene Dithioacetals & Malononitrile | 100 | 1.5-2 | 80-92 | [6] |
| Organocatalyzed Domino Reaction | Aspartic Acid | Aldehyde, Malononitrile & Dimedone | RT | 1-2 | 85-95 | [7] |
| Domino Alkyne Addition/CO Insertion | Pd(OAc)₂ | Alkynes, CO, Nucleophiles | 80-120 | 12-24 | 60-85 | [8] |
Experimental Protocol: Base-Promoted Domino Synthesis
This protocol details the synthesis of a 2-oxo-2H-pyran-3-carbonitrile derivative.
-
In a round-bottom flask, combine the 3,3-bis(methylthio)-1-arylprop-2-en-1-one (1 mmol), malononitrile (1 mmol), and powdered potassium hydroxide (1.2 mmol) in dry dimethylformamide (5 mL).
-
Reflux the mixture at 100 °C for 1.5 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Add 1N HCl (1 mL) and stir for an additional 30 minutes at 100 °C.
-
Pour the mixture into ice water and stir at room temperature until a precipitate forms.
-
Collect the solid by filtration, wash with water, and dry to yield the desired 2H-pyran-2-one.
Multi-Component Reactions (MCRs): Building Complexity Rapidly
Multi-component reactions (MCRs) involve the combination of three or more starting materials in a single synthetic operation to form a complex product that incorporates structural features from each reactant.[9] This strategy is highly convergent and aligns with the principles of green chemistry by minimizing waste and improving atom economy.[10]
Mechanistic Rationale: Convergent Synthesis
The synthesis of pyran scaffolds via MCRs typically proceeds through a domino sequence of Knoevenagel condensation, Michael addition, and subsequent intramolecular cyclization.[9] The power of MCRs lies in their ability to generate significant molecular complexity from simple starting materials in a single step.
Performance Comparison
| Method | Catalyst | Key Reactants | Temp. (°C) | Time (min) | Yield (%) | Ref. |
| Ionic Liquid Catalyzed MCR | [bmim]Br | Aldehyde, Malononitrile & Hydroxy Methyl Pyranone | 80 | 13 | >90 | [9] |
| Amine-Functionalized Nanoparticles | NH₂@SiO₂@Fe₃O₄ | Aldehyde, Dimedone & Malononitrile | RT | 5-15 | 90-98 | [10] |
| Theophylline-Catalyzed MCR | Theophylline | Aldehyde, Malononitrile & Barbituric Acid | Reflux | 15-30 | 92-98 | [11] |
Experimental Protocol: Theophylline-Catalyzed MCR for Pyrano[2,3-d]pyrimidinones
-
In a 25 mL round-bottom flask, add the aromatic aldehyde (1 mmol), malononitrile (1 mmol), barbituric acid (1 mmol), and theophylline (10 mol%).
-
Add a 1:1 mixture of ethanol and water (5 mL).
-
Reflux the reaction mixture for 15-30 minutes, with progress monitored by TLC.
-
After completion, cool the reaction to room temperature.
-
The solid product that precipitates is collected by filtration.
-
Wash the solid with cold water and ethanol and dry to obtain the pure pyrano[2,3-d]pyrimidinone derivative.
Transition-Metal Catalysis: Expanding the Synthetic Toolbox
Transition metals, particularly rhodium and ruthenium, have enabled novel and efficient routes to pyranones through mechanisms like C-H activation and cascade reactions.[12][13]
Rhodium-Catalyzed [4+2] Annulation
Rhodium(III) catalysts can facilitate the [4+2] annulation of acrylic acids with alkynes via vinylic C-H bond cleavage, providing a direct route to 3-unsubstituted 2-pyranones.[12]
Ruthenium-Catalyzed Cascade Reaction
Ruthenium catalysts promote a three-component cascade reaction of acrylic acids, ethyl glyoxylate, and p-toluenesulfonamide to furnish pyranones.[13] This method involves a nucleophilic addition of the vinylic C-H bond to the aldehyde.[13]
Performance Comparison
| Method | Catalyst | Key Reactants | Temp. (°C) | Time (h) | Yield (%) | Ref. |
| Rh(III)-Catalyzed Annulation | [Cp*RhCl₂]₂ | Acrylic Acids & Alkynes | 100-120 | 12-24 | 60-85 | [12][14] |
| Ru-Catalyzed Cascade | [Ru(p-cymene)Cl₂]₂ | Acrylic Acids, Ethyl Glyoxylate & TsNH₂ | 100 | 12 | up to 78 | [13] |
Experimental Protocol: Ruthenium-Catalyzed Pyranone Synthesis
-
To a sealed tube, add acrylic acid (0.5 mmol), ethyl glyoxylate (1.0 mmol), p-toluenesulfonamide (0.5 mmol), [Ru(p-cymene)Cl₂]₂ (2.5 mol%), and NaOAc (0.25 mmol).
-
Add HFIP (2.0 mL) as the solvent.
-
Heat the reaction mixture at 100 °C for 12 hours.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the desired pyranone.
Microwave-Assisted Synthesis: Accelerating Green Chemistry
Microwave irradiation has become a valuable tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and enhanced selectivity.[15][16] This technology aligns with the principles of green chemistry by improving energy efficiency.
Advantages in Pyranone Synthesis
-
Rapid Heating: Microwave energy directly interacts with polar molecules, leading to rapid and uniform heating, which can accelerate reaction rates.
-
Solvent-Free Conditions: Many microwave-assisted syntheses can be performed under solvent-free conditions, reducing waste and simplifying workup.[15]
-
Improved Yields: The high temperatures and pressures achievable in dedicated microwave reactors can lead to higher product yields.[17]
Performance Comparison
| Method | Conditions | Key Reactants | Time (min) | Yield (%) | Ref. |
| MCR of Pyrano[2,3-d]pyrimidines | Microwave, NaOH (cat.) | Aldehyde, Malononitrile, Barbituric Acid | 2-5 | 85-95 | [16] |
| Synthesis of γ-Pyrones | Microwave, Polyphosphoric Acid | Ketones & Carboxylic Anhydrides | 5-15 | 70-90 | [18] |
| Dimerization/Cyclization | Microwave | β-Diketones | 10-20 | >90 | [15] |
Experimental Protocol: Microwave-Assisted Synthesis of Pyrano[2,3-d]pyrimidinones
-
In a dedicated microwave process vial, mix the aromatic aldehyde (1 mmol), malononitrile (1 mmol), and barbituric acid (1 mmol) in glacial acetic acid.
-
Add a catalytic amount of phosphorous pentoxide.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120-150 °C) for 2-5 minutes.
-
After cooling, the precipitated product is collected by filtration, washed with ethanol, and dried.
Biocatalysis: The Green Frontier
While still an emerging area for pyranone synthesis, biocatalysis offers the ultimate in green and sustainable chemistry. Enzymes operate under mild conditions (aqueous media, ambient temperature, and pressure) and can exhibit exquisite chemo-, regio-, and stereoselectivity.
Currently, research is exploring the use of engineered enzymes and whole-cell systems for the production of pyranone-containing natural products and their analogs. While specific, broadly applicable protocols are still under development for a wide range of functionalized pyranones, the potential of this approach is immense.
Green Chemistry Evaluation: A Comparative Analysis
To objectively compare the "greenness" of these methods, we can utilize established green chemistry metrics such as Atom Economy (AE) and the E-Factor (Environmental Factor).[19][20]
-
Atom Economy (AE): A measure of how many atoms from the reactants are incorporated into the final product. A higher AE is better.
AE (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100
-
E-Factor: The ratio of the mass of waste to the mass of the desired product. A lower E-Factor is better.
E-Factor = Total Mass of Waste (kg) / Mass of Product (kg)
| Synthetic Method | Typical Atom Economy | Typical E-Factor | Key Green Advantages |
| NHC-Catalyzed Annulations | High | Low to Moderate | Metal-free catalysis, often mild conditions. |
| Domino Reactions | Very High | Low | Single-pot procedure reduces solvent waste and energy consumption. |
| Multi-Component Reactions | Very High | Very Low | High convergence, minimizes intermediate isolation and purification. |
| Transition-Metal Catalysis | Moderate to High | Moderate to High | Can involve heavy metals and requires careful purification to remove catalyst residues. |
| Microwave-Assisted Synthesis | Varies | Low to Moderate | Reduced reaction times, often solvent-free, and improved energy efficiency. |
| Biocatalysis | High | Very Low | Aqueous media, ambient conditions, biodegradable catalysts. |
Conclusion and Future Outlook
The synthesis of functionalized pyranones has been significantly advanced by the development of modern catalytic and multicomponent strategies. N-Heterocyclic carbene catalysis, domino reactions, and multi-component reactions stand out for their efficiency, high atom economy, and alignment with the principles of green chemistry. Transition-metal catalysis continues to offer unique pathways to complex pyranones, while microwave-assisted synthesis provides a practical approach to accelerate reactions and improve energy efficiency.
For researchers and drug development professionals, the choice of synthetic method will depend on the specific target molecule, desired substitution pattern, and scalability requirements. The trend towards more sustainable and efficient chemical synthesis will undoubtedly continue to drive innovation in this field, with biocatalysis representing a particularly exciting frontier. By understanding the strengths and limitations of each of these alternative methods, scientists are better equipped to design and execute the synthesis of novel, functionalized pyranones for a wide range of applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent advances of N-heterocyclic carbenes in the applications of constructing carbo- and heterocyclic frameworks with potential biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in the Synthesis of 3,4-Dihydropyran-2-Ones Organocatalyzed by N-Heterocyclic Carbenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Pyrone synthesis [organic-chemistry.org]
- 5. N-Heterocyclic Carbene Catalyzed Dynamic Kinetic Resolution of Pyranones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Domino reactions for the synthesis of anthrapyran-2-ones and the total synthesis of the natural product (±)-BE-26554A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Green and Mechanochemical One-Pot Multicomponent Synthesis of Bioactive 2-amino-4H-benzo[b]pyrans via Highly Efficient Amine-Functionalized SiO2@Fe3O4 Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Recent Advances in the Synthesis of 2-Pyrones - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of Pyranones: Ru-Catalyzed Cascade Reaction via Vinylic C-H Addition to Glyoxylate [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Microwave-assisted synthesis and in vitro and in silico studies of pyrano[3,2-c]quinoline-3-carboxylates as dual acting anti-cancer and anti-microbial agents and potential topoisomerase II and DNA-gyrase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. jocpr.com [jocpr.com]
- 20. The E factor 25 years on: the rise of green chemistry and sustainability - Green Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Biological Activity of 2-(Chloromethyl)-5-methoxy-4H-pyran-4-one Derivatives and Other Pyranones
Introduction: The 4-Pyrone Scaffold as a Privileged Structure in Medicinal Chemistry
The 4H-pyran-4-one (or γ-pyrone) ring system is a recurring and versatile scaffold in a vast array of natural products and synthetic molecules, demonstrating a remarkable breadth of biological activities.[1][2][3] This heterocycle is a core component of well-known compounds like kojic acid, flavonoids, and xanthones, which are recognized for their therapeutic potential.[1][4] The inherent chemical features of the pyranone ring, including its capacity for hydrogen bonding and metal chelation, make it an attractive starting point for the design of novel therapeutic agents.[1][5] This guide provides a comparative analysis of the biological activities—specifically anticancer, antimicrobial, and anti-inflammatory properties—of 2-(chloromethyl)-5-methoxy-4H-pyran-4-one and its derivatives, contextualized against the performance of other notable pyranone classes. While direct experimental data for this compound is limited in publicly available literature, this guide will extrapolate from closely related analogs and discuss the structure-activity relationships that likely govern its biological profile.
Spotlight on this compound: A Kojic Acid Derivative of Interest
This compound is a derivative of kojic acid, a fungal metabolite widely recognized for its diverse biological activities, including depigmenting, antimicrobial, and antioxidant properties.[1][4] The structural modifications at the C2 and C5 positions of the pyranone ring are critical for modulating its biological effects. The presence of a reactive chloromethyl group at the C2 position and a methoxy group at the C5 position in the target molecule suggests a unique potential for biological interactions. The chloromethyl group can act as an electrophile, potentially alkylating biological macromolecules, while the methoxy group alters the electronic properties and lipophilicity of the molecule compared to its hydroxylated parent, kojic acid.
Comparative Biological Activity Analysis
Anticancer Activity
The 4-pyranone scaffold is a well-established pharmacophore in the development of anticancer agents.[1] Derivatives of kojic acid have demonstrated cytotoxicity against a range of cancer cell lines, including melanoma, hepatocellular carcinoma, breast cancer, and colon cancer.[1][6]
Comparative Cytotoxicity of Pyranone Derivatives (IC50, µM)
| Derivative Class | Specific Compound | HeLa (Cervical Cancer) | A375 (Melanoma) | U87 (Glioma) | HT1080 (Fibrosarcoma) | MCF-7 (Breast Cancer) | Reference |
| Kojic Acid Derivatives | 2-(4-fluorobenzyl piperidin-1-yl)methyl-5-hydroxy-4H-pyran-4-one | - | 73.74 | - | - | - | [7] |
| 2-(4-chlorobenzyl piperidin-1-yl)methyl-5-hydroxy-4H-pyran-4-one | - | 71.27 | - | - | - | [7] | |
| Mannich base of chlorokojic acid (Compound 13) | - | 11.26 | - | - | - | [8] | |
| Allomaltol Derivatives | 6,6′-((4-(benzyloxy)phenyl)methylene)bis(5-hydroxy-2-methyl-4H-pyran-4-one) (4a) | - | - | 4.6 | 1.43 | - | [9] |
| Pyranonaphthoquinones | Eleutherin | - | - | - | - | - | [1] |
| Xanthone Derivatives | Garcinone E | - | - | - | - | Potent Activity | [1] |
Mechanism of Action: Induction of Apoptosis
A primary mechanism by which many pyranone derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death.[6] This can occur via the intrinsic (mitochondrial) or extrinsic (death receptor-mediated) pathways. The intrinsic pathway is often initiated by cellular stress, leading to the release of cytochrome c from the mitochondria. This triggers a cascade of caspase activation, ultimately leading to cell death.[7]
Caption: Intrinsic apoptosis pathway induced by pyranone derivatives.
Antimicrobial Activity
Kojic acid and its derivatives have long been known to possess antimicrobial properties.[4][5][10] Their mechanism of action is often attributed to their ability to chelate metal ions essential for microbial growth and to disrupt cell membrane integrity.[10]
Comparative Antimicrobial Activity of Pyranone Derivatives (MIC, µg/mL)
| Derivative Class | Specific Compound | S. aureus | E. coli | C. albicans | Reference |
| Kojic Acid Derivatives | Compound 3a | 128 | 256 | 64 | [2] |
| Compound 3b | 64 | 128 | 32 | [2] | |
| 4H-Pyran Derivatives | Compound 4h | - | - | - | [11] |
| Compound 5a | - | - | - | [11] | |
| Fused 4H-Pyran Derivatives | 2-amino-4-(2,6-dichlorophenyl)-... | Significant Activity | Significant Activity | - | [12] |
Mechanism of Action: Disruption of Microbial Cell Integrity
The antimicrobial action of pyranones can involve multiple mechanisms. For Gram-negative bacteria, kojic acid has been shown to cause significant damage to the cell membrane, leading to leakage of intracellular components like K+ ions and enzymes.[10] This disruption of membrane potential and integrity ultimately leads to bacterial cell death.
Anti-inflammatory Activity
Several pyranone derivatives have demonstrated potent anti-inflammatory effects.[13][14] A common mechanism is the inhibition of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins, often through the suppression of the NF-κB signaling pathway.[13][15]
Comparative Anti-inflammatory Activity of Pyranone Derivatives (IC50, µM)
| Derivative Class | Specific Compound | NO Production Inhibition (LPS-stimulated RAW264.7 cells) | Reference |
| Prenylated α-pyrones | Compound 14 | Potent Inhibition | [13] |
| Pyran Derivatives | Compound 19 | Potent Inhibition | [3][14] |
| Pyrazolopyrimidine-linked Pyranones | Compound 174 | 1.33 (PDE4B) | [15] |
Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation.[1] In response to inflammatory stimuli like lipopolysaccharide (LPS), the IKK complex is activated, leading to the degradation of IκBα and the release of the NF-κB dimer. This dimer then translocates to the nucleus to induce the expression of pro-inflammatory genes, including iNOS (which produces NO) and COX-2.[13] Certain pyranone derivatives can inhibit this pathway, thereby reducing the production of inflammatory mediators.[13]
Caption: Inhibition of the NF-κB inflammatory pathway by pyranones.
Experimental Protocols: A Guide to Reproducible Assessment
In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the pyranone derivatives and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 24-72 hours.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours until a purple precipitate is visible.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
Caption: Workflow for the MTT cell viability assay.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Protocol:
-
Compound Dilution: Prepare serial two-fold dilutions of the pyranone derivatives in a 96-well microtiter plate with appropriate broth medium.
-
Inoculum Preparation: Prepare a standardized bacterial or fungal inoculum suspension (e.g., to a 0.5 McFarland standard).
-
Inoculation: Inoculate each well of the microtiter plate with the prepared inoculum.
-
Controls: Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Structure-Activity Relationship (SAR) Insights
The biological activity of pyranone derivatives is highly dependent on the nature and position of substituents on the pyranone ring.
-
C2 Position: The presence of a reactive group like a chloromethyl substituent can enhance biological activity by allowing for covalent modification of biological targets. However, this can also lead to non-specific toxicity.
-
C5 Position: A hydroxyl group at the C5 position is often important for metal chelation and antioxidant activity. Methylation to a methoxy group, as in the target compound, increases lipophilicity, which may enhance cell membrane permeability and alter the compound's interaction with its biological targets.
-
Other Substituents: The addition of bulky or aromatic groups can significantly influence the potency and selectivity of pyranone derivatives for different biological targets.
Conclusion and Future Perspectives
The 4H-pyran-4-one scaffold continues to be a promising framework for the development of novel therapeutic agents with diverse biological activities. While direct experimental data for this compound is not extensively documented, the analysis of structurally related compounds suggests its potential as a bioactive molecule. The presence of the chloromethyl and methoxy groups likely confers a unique profile of reactivity and bioavailability.
Future research should focus on the systematic synthesis and biological evaluation of a series of this compound derivatives to establish a clear structure-activity relationship. In vivo studies will be crucial to determine the therapeutic potential and safety profile of the most promising candidates.
References
- 1. Biological activities and safety data of kojic acid and its derivatives: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. d-nb.info [d-nb.info]
- 4. Kojic acid applications in cosmetic and pharmaceutical preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biological functions of kojic acid and its derivatives in medicine, cosmetics, and food industry: Insights into health aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A kojic acid derivative promotes intrinsic apoptotic pathway of hepatocellular carcinoma cells without incurring drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benthamscience.com [benthamscience.com]
- 9. newdrugapprovals.org [newdrugapprovals.org]
- 10. Evaluation of antibacterial and anti-biofilm properties of kojic acid against five food-related bacteria and related subcellular mechanisms of bacterial inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Hyperhenrones: Prenylated α-pyrones with anti-inflammatory activity from Hypericum henryi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]
A Spectroscopic Guide to the Nucleophilic Substitution of 2-(Chloromethyl)-5-methoxy-4H-pyran-4-one
For researchers and professionals in drug development and organic synthesis, a thorough understanding of the structural characteristics of novel compounds and their reaction products is paramount. This guide provides an in-depth spectroscopic comparison of 2-(Chloromethyl)-5-methoxy-4H-pyran-4-one and a representative product from its reaction with a common nucleophile. By examining the changes in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we can elucidate the structural transformations that occur during such reactions, a critical aspect of reaction monitoring and product characterization.
Introduction to this compound
This compound is a versatile building block in organic synthesis. The presence of a reactive chloromethyl group attached to the pyranone ring makes it an excellent substrate for nucleophilic substitution reactions, allowing for the introduction of a wide variety of functional groups. The pyran-4-one scaffold itself is found in many natural products and biologically active molecules, making its derivatives of significant interest in medicinal chemistry. A comprehensive spectroscopic analysis is essential for confirming the structure of the starting material and for unequivocally identifying the products of its subsequent reactions.
Spectroscopic Profile of this compound
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different protons in the molecule. The methoxy group (-OCH₃) protons would appear as a singlet, typically in the range of 3.5-4.0 ppm. The protons on the pyranone ring are expected to appear as singlets or doublets in the vinylic region (around 6.0-8.0 ppm). The chloromethyl protons (-CH₂Cl) would likely be observed as a singlet further downfield than a typical methyl group, likely in the 4.0-5.0 ppm range, due to the deshielding effect of the adjacent chlorine atom.
-
¹³C NMR: The carbon NMR spectrum would provide information on the carbon framework. The carbonyl carbon (C=O) of the pyranone ring is expected to have a chemical shift in the range of 170-185 ppm. The carbons of the pyranone ring would appear in the 100-160 ppm region. The methoxy carbon would be found around 55-60 ppm, and the chloromethyl carbon would likely be in the 40-50 ppm range.
Infrared (IR) Spectroscopy
The IR spectrum of this compound would be characterized by several key absorption bands. A strong, sharp peak corresponding to the carbonyl (C=O) stretch of the pyranone ring is expected around 1650-1600 cm⁻¹. The C-O-C stretching vibrations of the ether and the pyran ring would likely appear in the 1250-1000 cm⁻¹ region. The C-Cl stretching vibration of the chloromethyl group would be observed in the fingerprint region, typically between 800 and 600 cm⁻¹.
Mass Spectrometry (MS)
In the mass spectrum, the molecular ion peak (M⁺) would be observed, and its mass would correspond to the molecular weight of the compound (C₇H₇ClO₃: 174.58 g/mol ). A characteristic isotopic pattern for the molecular ion would be present due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes (approximately a 3:1 ratio for the M⁺ and M+2 peaks). Fragmentation patterns would likely involve the loss of the chloromethyl group, the methoxy group, or carbon monoxide.
A Representative Reaction: Nucleophilic Substitution with Azide
To illustrate the spectroscopic changes that occur upon reaction, we will consider the nucleophilic substitution of the chloride with an azide ion (N₃⁻), a common and synthetically useful transformation. This reaction would yield 2-(azidomethyl)-5-methoxy-4H-pyran-4-one.
Caption: Reaction of this compound with sodium azide.
Spectroscopic Comparison: Before and After Reaction
The conversion of the chloromethyl group to an azidomethyl group will induce significant and predictable changes in the spectroscopic data.
Comparative NMR Spectroscopy
| Proton (¹H) | This compound (Expected) | 2-(Azidomethyl)-5-methoxy-4H-pyran-4-one (Expected) | Key Change |
| -CH₂- | ~4.5 ppm (singlet) | ~4.2 ppm (singlet) | Upfield shift of the methylene protons due to the lower electronegativity of the azide group compared to chlorine. |
| -OCH₃ | ~3.8 ppm (singlet) | ~3.8 ppm (singlet) | No significant change expected. |
| Ring Protons | ~6.3 ppm, ~7.7 ppm | ~6.3 ppm, ~7.7 ppm | No significant change expected. |
| Carbon (¹³C) | This compound (Expected) | 2-(Azidomethyl)-5-methoxy-4H-pyran-4-one (Expected) | Key Change |
| -CH₂- | ~45 ppm | ~52 ppm | Downfield shift of the methylene carbon due to the magnetic anisotropy of the azide group. |
| C=O | ~175 ppm | ~175 ppm | No significant change expected. |
| Ring Carbons | ~110-160 ppm | ~110-160 ppm | No significant change expected. |
| -OCH₃ | ~56 ppm | ~56 ppm | No significant change expected. |
Comparative IR Spectroscopy
| Functional Group | This compound (Expected Wavenumber, cm⁻¹) | 2-(Azidomethyl)-5-methoxy-4H-pyran-4-one (Expected Wavenumber, cm⁻¹) | Key Change |
| C=O stretch | ~1640 | ~1640 | No significant change. |
| Azide (N₃) stretch | - | ~2100 (strong, sharp) | Appearance of a new, intense absorption band characteristic of the azide group. |
| C-Cl stretch | ~700 | - | Disappearance of the C-Cl stretching vibration. |
Comparative Mass Spectrometry
| Ion | This compound (Expected m/z) | 2-(Azidomethyl)-5-methoxy-4H-pyran-4-one (Expected m/z) | Key Change |
| Molecular Ion (M⁺) | 174/176 (3:1 ratio) | 181 | Shift in the molecular ion peak reflecting the mass difference between Cl (35/37) and N₃ (42). The isotopic pattern for chlorine will be absent in the product. |
| [M - CH₂X]⁺ | 125 | 139 | Change in the mass of the fragment corresponding to the loss of the side chain. |
| [M - N₂]⁺ | - | 153 | A characteristic fragmentation of azides is the loss of a nitrogen molecule (28 amu). |
Experimental Protocols
The following are generalized protocols for the synthesis and spectroscopic analysis. Researchers should always adhere to appropriate laboratory safety practices.
Synthesis of 2-(Azidomethyl)-5-methoxy-4H-pyran-4-one
Caption: Workflow for the synthesis of 2-(azidomethyl)-5-methoxy-4H-pyran-4-one.
Detailed Steps:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 equivalent of this compound in a suitable polar aprotic solvent such as acetone or dimethylformamide (DMF).
-
Add 1.2 equivalents of sodium azide (NaN₃).
-
Stir the reaction mixture at room temperature. Gentle heating (e.g., to 40-50 °C) may be required to facilitate the reaction.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the sodium chloride byproduct and any unreacted sodium azide.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
The resulting crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent.
Spectroscopic Analysis
NMR Spectroscopy:
-
Prepare a sample by dissolving a few milligrams of the purified compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher for better resolution).
-
Process the data, including Fourier transformation, phase correction, and baseline correction.
-
Integrate the ¹H NMR signals and assign the chemical shifts based on known values and coupling patterns.
IR Spectroscopy:
-
Prepare a sample, for example, as a thin film on a salt plate (for liquids or low-melting solids) or as a KBr pellet (for solids).
-
Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry:
-
Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Acquire the mass spectrum and identify the molecular ion peak and key fragment ions.
Conclusion
The spectroscopic comparison of this compound and its reaction products, such as the corresponding azide, provides a clear and instructive example of how these analytical techniques are used to confirm chemical transformations. The predictable shifts in NMR signals, the appearance and disappearance of characteristic IR absorption bands, and the changes in the mass spectrum all serve as crucial pieces of evidence for the successful substitution of the chloro group. This guide provides a foundational understanding for researchers working with this class of compounds, enabling them to confidently characterize their synthetic intermediates and final products.
References
A Comparative Guide to the Structural Confirmation of Novel Compounds from 2-(Chloromethyl)-5-methoxy-4H-pyran-4-one
The pyran-4-one scaffold is a privileged structure in medicinal chemistry and natural products, serving as a foundational template for a diverse array of bioactive molecules.[1][2] 2-(Chloromethyl)-5-methoxy-4H-pyran-4-one, in particular, is a versatile starting material, featuring multiple reactive sites that allow for extensive synthetic diversification.[3][4] The chloromethyl group is amenable to nucleophilic substitution, the methoxy group can be a target for demethylation, and the pyranone ring itself can undergo various transformations. Given this synthetic utility, the unambiguous structural confirmation of novel derivatives is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of modern analytical techniques, offering insights into their application, underlying principles, and the logic behind creating a robust, self-validating workflow for structural elucidation.
PART 1: The Initial Assessment - Foundational Spectroscopic Analysis
Before employing more complex and resource-intensive techniques, a foundational analysis using a combination of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) spectroscopy is essential. This multi-pronged approach provides orthogonal data points that, when synthesized, can often provide a complete structural picture.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Elucidation
NMR spectroscopy is arguably the most powerful tool for determining the detailed molecular structure of an organic compound in solution.[5] It provides information about the chemical environment, connectivity, and stereochemistry of atoms.
Expertise & Experience: For pyranone derivatives, ¹H and ¹³C NMR are indispensable. The proton NMR will reveal key information about the substitution pattern on the pyranone ring. For instance, the disappearance of the characteristic singlet for the chloromethyl protons and the appearance of new signals will be a primary indicator of successful substitution at that position. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are then used to piece together the proton-proton and proton-carbon correlations, respectively. For establishing longer-range connectivity, for example, to confirm the position of a new substituent relative to the pyranone carbonyl, the Heteronuclear Multiple Bond Correlation (HMBC) experiment is critical.[6]
Trustworthiness through Self-Validation: The power of NMR lies in its internal consistency. The chemical shifts, coupling constants, and integration values in a ¹H NMR spectrum must all align with a proposed structure. This is further corroborated by the ¹³C NMR spectrum, which must show the correct number of carbon signals with appropriate chemical shifts for carbonyl, olefinic, and aliphatic carbons. Any discrepancy between these datasets signals an incorrect structural assignment.
Experimental Protocol: Standard 1D and 2D NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified novel compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is crucial to ensure the compound is fully dissolved and to avoid overlapping solvent signals with key analyte peaks.
-
¹H NMR Acquisition: Acquire a standard proton spectrum. Key parameters to optimize include the number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. If sensitivity is low, a DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.[5]
-
2D NMR Acquisition (COSY, HSQC, HMBC): Acquire 2D spectra to establish connectivity.
-
COSY: Identifies protons that are coupled to each other (typically on adjacent carbons).
-
HSQC: Correlates protons to their directly attached carbons.
-
HMBC: Shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the molecular framework.[6]
-
-
Data Analysis: Integrate the ¹H NMR signals to determine the relative number of protons.[5] Analyze the chemical shifts and coupling constants to infer the electronic environment and spatial relationships of the protons. Use the 2D spectra to build the carbon skeleton and confirm the placement of substituents.
Mass Spectrometry (MS): Determining the Molecular Formula
Mass spectrometry provides the molecular weight of a compound and, with high-resolution instruments, its elemental composition.[7] This is a critical piece of the puzzle, confirming that the synthesized compound has the expected molecular formula.
Expertise & Experience: For novel pyranone derivatives, electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are common soft ionization techniques that will typically yield a prominent molecular ion peak ([M+H]⁺ or [M-H]⁻). High-resolution mass spectrometry (HRMS), often performed on a Time-of-Flight (TOF) or Orbitrap instrument, is essential for determining the accurate mass, which can be used to calculate the elemental composition. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information, often revealing characteristic losses of functional groups.[8][9][10][11] For example, the fragmentation of pyranone-containing structures can be distinctive.[12]
Trustworthiness through Self-Validation: The molecular formula derived from HRMS must be consistent with the structural fragments identified by NMR. If the NMR data suggests a certain number of protons and carbons, the HRMS-derived formula must match.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the compound (typically 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).
-
Infusion: Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.
-
Ionization: Utilize a soft ionization technique like ESI to generate ions with minimal fragmentation.
-
Mass Analysis: Acquire the mass spectrum on a high-resolution instrument (e.g., TOF, Orbitrap) to obtain an accurate mass measurement of the molecular ion.
-
Data Analysis: Use the accurate mass to calculate the elemental composition. Compare this with the expected formula based on the synthetic scheme. Analyze any observed fragmentation patterns for consistency with the proposed structure.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups
FT-IR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.[13]
Expertise & Experience: In the context of this compound derivatives, FT-IR is particularly useful for confirming the presence of key functional groups. The strong carbonyl (C=O) stretch of the pyranone ring is a prominent feature, typically appearing in the range of 1650-1750 cm⁻¹.[14][15] Changes in other regions of the spectrum, such as the appearance of O-H or N-H stretching bands if the chloromethyl group has been substituted with an alcohol or amine, provide quick confirmation of a successful reaction. The presence of pyrone and chromene structures can be identified by their characteristic absorptions.[14][16]
Trustworthiness through Self-Validation: The functional groups identified by FT-IR must be accounted for in the structure determined by NMR and MS. For example, if FT-IR shows a strong, broad absorption around 3300 cm⁻¹, suggesting an alcohol, the NMR spectrum should show a corresponding -OH proton and the mass spectrum should be consistent with the addition of an oxygen atom.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Sample Preparation: Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
Spectrum Acquisition: Collect the infrared spectrum, typically over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to specific functional groups. Compare the spectrum of the product to that of the starting material to identify changes that correspond to the chemical transformation.
PART 2: Definitive Confirmation for Ambiguous Cases - X-ray Crystallography
In some instances, particularly with complex stereochemistry or unexpected rearrangements, spectroscopic data alone may not be sufficient for unambiguous structure determination. In such cases, single-crystal X-ray crystallography provides the definitive answer.
Expertise & Experience: This technique determines the precise three-dimensional arrangement of atoms in a crystalline solid by analyzing the diffraction pattern of X-rays passing through a single crystal of the compound.[17][18][19][20] It provides unequivocal information about bond lengths, bond angles, and stereochemistry.[17][21] For novel pyranone derivatives, this can be crucial for establishing the absolute configuration of newly formed stereocenters.
Trustworthiness through Self-Validation: An X-ray crystal structure is the "gold standard" for structural confirmation. The resulting structure must be chemically reasonable and consistent with all of the spectroscopic data obtained.
Experimental Protocol: Single-Crystal X-ray Crystallography
-
Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion). Crystals should ideally be at least 20 micrometers in all dimensions.[20]
-
Data Collection: Mount a suitable crystal on a diffractometer and collect the diffraction data.
-
Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure.
-
Data Analysis: Analyze the final structure to determine bond lengths, angles, and stereochemistry.
Comparative Analysis of Techniques
| Technique | Information Provided | Strengths | Limitations |
| NMR Spectroscopy | Detailed connectivity, chemical environment, stereochemistry | Provides the most comprehensive structural information in solution. | Can be complex to interpret for very large or symmetric molecules. |
| Mass Spectrometry | Molecular weight, elemental composition, fragmentation patterns | High sensitivity, provides definitive molecular formula. | Does not provide information on connectivity or stereochemistry. |
| FT-IR Spectroscopy | Presence of functional groups | Rapid, non-destructive, easy to perform. | Provides limited information on the overall molecular structure. |
| X-ray Crystallography | Precise 3D atomic arrangement, absolute configuration | Unambiguous structure determination. | Requires a suitable single crystal, which can be difficult to obtain. |
Integrated Workflow for Structural Confirmation
A logical and efficient workflow is crucial for the timely and accurate confirmation of novel compound structures. The following diagram illustrates a recommended approach.
References
- 1. researchgate.net [researchgate.net]
- 2. Pyranone Natural Products as Inspirations for Catalytic Reaction Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 40838-34-4 [sigmaaldrich.com]
- 4. This compound | C7H7ClO3 | CID 565178 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Structure elucidation of a pyrazolo[3,4]pyran derivative by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. vanderbilt.edu [vanderbilt.edu]
- 8. Mass Spectrometry of Heterocyclic Compounds - Quentin Noel Porter - Google 도서 [books.google.co.kr]
- 9. scispace.com [scispace.com]
- 10. apps.dtic.mil [apps.dtic.mil]
- 11. Mass Spectra of New Heterocycles: XXV. Electron Ionization Study of <i>N</i>-[5-Aminothiophen-2-yl]thioureas - ProQuest [proquest.com]
- 12. connectsci.au [connectsci.au]
- 13. FTIR Analysis Beginner's Guide: Interpreting Results | Innovatech [innovatechlabs.com]
- 14. researchgate.net [researchgate.net]
- 15. scialert.net [scialert.net]
- 16. researchgate.net [researchgate.net]
- 17. rigaku.com [rigaku.com]
- 18. excillum.com [excillum.com]
- 19. Small Molecule X-ray Crystallography | METRIC [research.ncsu.edu]
- 20. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]
- 21. researchgate.net [researchgate.net]
A Senior Application Scientist's Comparative Guide to the Validation of Analytical Assays for Quantifying 2-(Chloromethyl)-5-methoxy-4H-pyran-4-one
Introduction: The Analytical Imperative for a Key Synthetic Intermediate
2-(Chloromethyl)-5-methoxy-4H-pyran-4-one is a heterocyclic compound featuring a γ-pyrone ring, a structure that serves as a valuable template in medicinal chemistry and materials science.[1][2] Its distinct chemical architecture, particularly the reactive chloromethyl group, allows for its use as a precursor in the synthesis of more complex molecules.[1] Whether this compound is a final product, a process intermediate, or a potential impurity, the ability to accurately and reliably quantify it is paramount. The integrity of research data, the safety of pharmaceutical products, and the efficiency of manufacturing processes hinge on the quality of the analytical methods employed.
This guide provides an in-depth comparison of three common analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry. More than a simple listing of protocols, this document explains the causality behind experimental choices and provides a framework for robust method validation, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guideline.[3][4]
Part 1: The Foundation of Trustworthiness: Principles of Analytical Method Validation
Before delving into specific techniques, it is crucial to understand the universal framework that ensures an analytical method is fit for its intended purpose. The ICH Q2(R1) guideline provides a comprehensive framework for validating analytical procedures.[3][4] The objective is to demonstrate, through rigorous experimental work, that a method is suitable and reliable for providing accurate and precise data.
The core validation characteristics, which we will explore for each technique, are:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[5]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[3]
-
Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.
-
Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This is evaluated at three levels:
-
Repeatability: Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).
-
Reproducibility: Precision between laboratories (collaborative studies).
-
-
Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Caption: Interrelationship of core validation parameters as per ICH Q2(R1).
Part 2: Comparative Analysis of Analytical Methodologies
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a cornerstone technique for the analysis of non-volatile and thermally sensitive compounds, making it an excellent candidate for quantifying this compound.
Expertise & Causality: Why HPLC-UV is a Strong First Choice
The 4H-pyran-4-one core of the molecule is a chromophore, meaning it absorbs ultraviolet (UV) light.[6][7][8] This intrinsic property allows for direct detection using a UV detector, one of the most common and robust detectors in HPLC. We would select a reversed-phase (RP-HPLC) method because the molecule possesses moderate polarity, making it well-suited for retention on a non-polar stationary phase (like C18) with a polar mobile phase (like a mixture of water and acetonitrile or methanol). This approach provides high resolution, separating the analyte from potential impurities with different polarities.[9]
Experimental Protocol: Validation of an HPLC-UV Method
1. Method Development & System Suitability:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (e.g., 60:40 v/v). The exact ratio should be optimized to achieve a retention time of 3-7 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength (λ): Scan a standard solution from 200-400 nm to determine the wavelength of maximum absorbance (λmax). Based on similar pyranone structures, this is expected in the 240-280 nm range.[6][7]
-
System Suitability Test (SST): Before each validation run, inject the working standard solution five times. The relative standard deviation (%RSD) of the peak area must be ≤ 2.0%.
2. Validation Protocol:
-
Specificity: Analyze a blank (mobile phase), a placebo (matrix without analyte), the analyte standard, and a spiked sample containing the analyte and known related impurities. The analyte peak should be free from interference at its retention time.
-
Linearity: Prepare a series of at least five concentrations of the analyte (e.g., 5, 10, 20, 50, 100 µg/mL). Plot a calibration curve of peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.999.
-
Range: The range is established by the linearity study.
-
Accuracy: Analyze samples at three concentration levels (e.g., 80%, 100%, 120% of the target concentration) in triplicate. Calculate the percentage recovery. The mean recovery should be within 98.0% to 102.0%.
-
Precision (Repeatability): Analyze six replicate preparations of the standard solution at 100% of the target concentration. The %RSD should be ≤ 2.0%.
-
Precision (Intermediate): Repeat the repeatability study on a different day with a different analyst. The %RSD between the two data sets should be evaluated.
-
LOQ/LOD: Determine based on the signal-to-noise ratio (S/N). Typically, S/N of 3:1 for LOD and 10:1 for LOQ. Alternatively, use the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Deliberately vary method parameters such as mobile phase composition (±2%), column temperature (±5 °C), and flow rate (±0.1 mL/min). The system suitability parameters should remain within acceptable limits.
Caption: Step-by-step workflow for HPLC method validation.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the highly specific detection of mass spectrometry. It is ideal for volatile and thermally stable compounds.
Expertise & Causality: Why Consider GC-MS?
While the target analyte's volatility may be borderline for GC, its primary advantage is the mass spectrometer. MS provides structural information based on the mass-to-charge ratio of the molecule and its fragments, offering unparalleled specificity.[10] This is particularly useful for identifying and quantifying the analyte in complex matrices where chromatographic co-elution might be an issue with UV detection. One must, however, carefully evaluate the thermal stability of the 2-(chloromethyl) group, as degradation in the hot GC inlet is a potential risk. A lower injection port temperature and a robust temperature program are critical experimental choices. Derivatization is an option to increase volatility but should be considered a secondary approach to avoid adding complexity.[11]
Experimental Protocol: Validation of a GC-MS Method
1. Method Development & System Suitability:
-
Column: A low-to-mid polarity column, such as a DB-5ms or HP-5ms (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: Start at a lower temperature (e.g., 200 °C) and assess for degradation.
-
Oven Program: Start at 80 °C, hold for 1 minute, then ramp at 15 °C/min to 250 °C.
-
MS Detection: Use Electron Ionization (EI) at 70 eV. Perform a full scan to identify the molecular ion and key fragment ions. For quantification, use Selected Ion Monitoring (SIM) mode for maximum sensitivity and specificity, monitoring at least two characteristic ions.
-
System Suitability Test (SST): Inject the working standard five times. The %RSD of the peak area ratio (analyte to internal standard, if used) must be ≤ 5.0%.
2. Validation Protocol:
-
Specificity: Analyze a blank and a spiked matrix. The extracted ion chromatograms for the target ions should show no interfering peaks at the analyte's retention time.
-
Linearity: Prepare a series of at least five concentrations. Plot a calibration curve of the peak area (or peak area ratio) versus concentration. The correlation coefficient (r²) should be ≥ 0.995.
-
Accuracy & Precision: Follow the same principles as for HPLC, but with acceptance criteria typically allowing for slightly more variation (e.g., accuracy of 95-105%, precision %RSD ≤ 5%).
-
LOQ/LOD: Determined by S/N ratio (10:1 and 3:1, respectively) on the chromatogram of the primary quantifier ion in SIM mode.
-
Robustness: Deliberately vary parameters like inlet temperature (±10 °C), oven ramp rate (±1 °C/min), and carrier gas flow (±0.1 mL/min).
Caption: Key stages in the validation of a GC-MS method.
Method 3: UV-Vis Spectrophotometry
This is the simplest and most accessible of the three techniques. It relies on the principle that the amount of UV light absorbed by a solution is directly proportional to the concentration of the analyte in that solution (Beer-Lambert Law).
Expertise & Causality: The Role of Simplicity vs. Specificity
UV-Vis spectrophotometry is fast and inexpensive. Its primary application is for the quantification of a pure substance in a non-absorbing solvent. The pyranone ring system has a distinct UV absorbance profile, making this technique viable.[6][7] However, its Achilles' heel is a complete lack of specificity. Any impurity or matrix component that absorbs at the same wavelength will lead to an erroneously high result. Therefore, this method is only trustworthy when analyzing a known pure substance, such as in a final product assay where impurities are controlled by a separate, specific method (like HPLC). It is not suitable for stability studies or for analyzing samples from complex matrices.
Experimental Protocol: Validation of a UV-Vis Method
1. Method Development:
-
Solvent: Select a UV-transparent solvent in which the analyte is freely soluble (e.g., Methanol or Ethanol).
-
Wavelength Selection: Scan a dilute solution of the analyte from 200-400 nm against a solvent blank to determine the λmax.
-
Instrument: Use a calibrated, dual-beam UV-Vis spectrophotometer.
2. Validation Protocol:
-
Specificity: This is the major limitation. The method is inherently non-specific. Its use must be justified, typically by demonstrating the absence of absorbing impurities via a high-resolution chromatographic method.
-
Linearity: Prepare at least five standard solutions of different concentrations that give absorbance readings between 0.1 and 1.0 AU. Plot absorbance vs. concentration. The correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy & Precision: Follow the same principles as for HPLC. The acceptance criteria are typically tight (e.g., accuracy 99-101%, precision %RSD ≤ 1.0%) because the measurement system is simpler.
-
LOQ/LOD: Can be estimated from the calibration curve but are generally much higher (less sensitive) than chromatographic methods.
-
Robustness: Assess the effect of different analysts and minor variations in solution preparation.
Caption: Validation workflow for a UV-Vis spectrophotometric assay.
Part 3: Performance Summary and Method Selection
The choice of analytical method is dictated by the specific question being asked. This table summarizes the expected performance characteristics to guide your decision.
| Parameter | HPLC-UV | GC-MS | UV-Vis Spectrophotometry |
| Specificity | High (Separation-based) | Very High (Mass-based) | Very Low (Absorbance-based) |
| Typical LOQ | ~0.1 - 1 µg/mL | ~0.01 - 0.5 µg/mL (SIM) | > 5 µg/mL |
| Linearity (r²) | ≥ 0.999 | ≥ 0.995 | ≥ 0.999 |
| Precision (%RSD) | ≤ 2.0% | ≤ 5.0% | ≤ 1.0% |
| Accuracy (% Rec) | 98.0 - 102.0% | 95.0 - 105.0% | 99.0 - 101.0% |
| Throughput | Moderate | Moderate to Low | High |
| Best For... | Routine QC, purity testing, stability studies | Impurity identification, trace analysis, complex matrices | Assay of pure, known substance |
| Key Weakness | Potential co-elution | Analyte must be volatile & thermally stable | Non-specific |
Conclusion: A Strategy for Reliable Quantification
The validation of analytical methods is a non-negotiable requirement for ensuring data integrity in scientific research and drug development. For the quantification of this compound, a tiered approach is recommended:
-
HPLC-UV stands out as the most versatile and robust method for routine quality control, purity assessment, and stability testing. Its balance of specificity, precision, and accessibility makes it the workhorse technique.
-
GC-MS serves as a powerful orthogonal method. Its exceptional specificity makes it invaluable for definitive identification, trace-level impurity analysis, and for troubleshooting or confirming results from HPLC, provided the analyte demonstrates sufficient thermal stability.
-
UV-Vis Spectrophotometry is a limited but useful tool for rapid, high-throughput assays of the bulk, pure substance where interfering impurities have been shown to be absent by a more specific technique like HPLC.
Ultimately, the choice of method must be justified and supported by a comprehensive validation package structured around the principles of the ICH Q2(R1) guideline.[3][4][5][12] This not only ensures the trustworthiness of your results but also establishes a foundation of scientific rigor and regulatory compliance.
References
- 1. This compound | 40838-34-4 | Benchchem [benchchem.com]
- 2. Pyranone Natural Products as Inspirations for Catalytic Reaction Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. database.ich.org [database.ich.org]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 6. researchgate.net [researchgate.net]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Comparison of six derivatizing agents for the determination of nine synthetic cathinones using gas chromatography-mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 12. ICH Official web site : ICH [ich.org]
A Comparative Guide to Enzyme Inhibition: 2-(Chloromethyl)-5-methoxy-4H-pyran-4-one vs. Fluoromethyl Ketones
In the landscape of enzyme inhibitor design, the choice of a covalent "warhead" is a critical determinant of potency, selectivity, and therapeutic potential. This guide provides an in-depth comparison between two classes of electrophilic ketone-based inhibitors: chloromethyl ketones (CMKs), represented by the specific scaffold 2-(Chloromethyl)-5-methoxy-4H-pyran-4-one, and the versatile family of fluoromethyl ketones (FMKs). We will dissect their mechanisms of action, compare their performance characteristics based on established data, and provide robust experimental protocols for their evaluation.
Understanding the Electrophilic Warheads: A Tale of Two Halogens
Covalent inhibitors function by forming a stable bond with a nucleophilic residue in the enzyme's active site, leading to a prolonged and often potent inhibitory effect.[1] The reactivity and mechanism of this bond formation are dictated by the inhibitor's chemical structure, particularly the electrophilic warhead.
Chloromethyl Ketones (CMKs): The Classic Alkylating Agents
Chloromethyl ketones are a long-established class of irreversible enzyme inhibitors.[2] Their mechanism relies on the chloromethyl group, which acts as a potent alkylating agent. The chlorine atom is a good leaving group, making the adjacent carbon susceptible to nucleophilic attack by residues such as cysteine or histidine in an enzyme's active site. This results in the formation of a stable, irreversible covalent bond, effectively "permanently" deactivating the enzyme.[3]
The this compound structure combines this reactive warhead with a pyran-4-one scaffold. While specific inhibitory data for this exact molecule is not extensively documented in public literature, the pyran-4-one core is known to be a recognition element for various enzymes, including kinases like DNA-Dependent Protein Kinase (DNA-PK).[4][5] Therefore, the pyran-4-one moiety serves to guide the highly reactive chloromethyl group to the enzyme's active site, enhancing specificity.
Fluoromethyl Ketones (FMKs): Tunable and Versatile Inhibitors
Peptidyl fluoromethyl ketones have become pivotal in medicinal chemistry, offering a more nuanced approach to enzyme inhibition.[6][7] The incorporation of fluorine atoms adjacent to the ketone carbonyl group dramatically increases the electrophilicity of the carbonyl carbon.[6][8] Unlike CMKs, the mechanism of FMKs is highly dependent on the degree of fluorination.
-
Mono-fluoromethyl ketones (m-FMKs): These compounds can act as irreversible inhibitors, particularly against cysteine proteases.[9][10] The mechanism can involve the formation of a thioether adduct, making them functionally similar to CMKs but often with greater selectivity and reduced reactivity towards other biological nucleophiles like glutathione.[10][11]
-
Di- and Tri-fluoromethyl ketones (d-FMKs and t-FMKs): These inhibitors typically act as reversible covalent inhibitors.[9] The highly electrophilic carbonyl carbon is readily attacked by a serine's hydroxyl or a cysteine's thiol group to form a stable hemiketal or hemithioketal, respectively.[12][13] This tetrahedral intermediate closely mimics the transition state of the natural enzyme-substrate reaction, making them potent transition-state analog inhibitors.[12][14] The covalent bond is often reversible, allowing the inhibitor to dissociate, which can reduce the risk of permanent off-target modification.[1][15]
Head-to-Head Comparison: Performance and Characteristics
The choice between a CMK and an FMK inhibitor depends entirely on the research or therapeutic goal. The fundamental differences in their reactivity and mechanism lead to distinct performance profiles.
| Feature | This compound (as a CMK) | Fluoromethyl Ketones (FMKs) |
| Mechanism | Irreversible Alkylation (SN2 Reaction)[3] | m-FMK: Irreversible Alkylation[9][10] d/t-FMK: Reversible Hemiketal/Hemithioketal Formation[9][12] |
| Covalent Adduct | Stable thioether or ester bond. | m-FMK: Stable thioether bond[9] d/t-FMK: Reversible hemiketal/hemithioketal[12] |
| Reversibility | Generally Irreversible[1] | m-FMK: Often Irreversible[9] d/t-FMK: Often Reversible[1][15] |
| Role | Affinity Label[11] | Transition-State Analog[12][14] |
| Reactivity | High. Chlorine is an excellent leaving group. | Moderate to High. Tuned by the number of fluorine atoms.[8] |
| Selectivity | Potentially lower. High reactivity can lead to off-target reactions with other nucleophiles (e.g., glutathione).[11][16] | Generally higher, especially for d/t-FMKs. Reversibility allows for thermodynamic equilibrium to favor the target with the highest binding affinity.[15][17] |
| Stability | Less stable in biological media due to high reactivity.[18] | Generally more stable than CMKs.[11] |
| Toxicity Profile | Higher potential for off-target toxicity and immunogenicity due to permanent modification of off-target proteins.[19] | Lower potential for off-target effects, particularly for reversible d/t-FMKs, as off-target adducts can dissociate.[1] |
Experimental Evaluation: A Practical Guide
To empirically compare inhibitors like this compound and a fluoromethyl ketone, a systematic experimental approach is required. The following protocols are designed as self-validating systems to determine inhibitor potency and mechanism of action.
Overall Experimental Workflow
The characterization of a novel enzyme inhibitor follows a logical progression from initial potency determination to detailed mechanistic studies.
Caption: Workflow for the characterization of novel enzyme inhibitors.
Protocol 1: Determining Inhibitor Potency (IC₅₀) via Spectrophotometric Assay
This protocol provides a general method for determining the concentration of an inhibitor required to reduce enzyme activity by 50% (IC₅₀).[20]
A. Causality Behind Experimental Choices:
-
Initial Velocity: Measurements are taken during the initial, linear phase of the reaction to ensure that substrate depletion or product inhibition does not affect the calculated rates.[21]
-
Enzyme Concentration: The enzyme concentration is kept well below the inhibitor concentration to ensure that inhibitor depletion due to binding does not affect the results.[22]
-
DMSO Control: Many inhibitors are dissolved in DMSO. Including a "vehicle-only" control is critical to ensure the solvent itself does not inhibit the enzyme.
B. Materials:
-
Purified target enzyme
-
Chromogenic or fluorogenic substrate
-
Assay buffer (optimized for pH and ionic strength for the target enzyme)
-
Test inhibitors (CMK and FMK) dissolved in DMSO
-
96-well microplate
-
Microplate spectrophotometer or fluorometer[23]
C. Step-by-Step Methodology:
-
Prepare Reagents:
-
Prepare a 2X enzyme solution in cold assay buffer.
-
Prepare a 2X substrate solution in assay buffer.
-
Prepare serial dilutions of each inhibitor in assay buffer containing a constant percentage of DMSO (e.g., 1%). A typical 8-point dilution series might range from 100 µM to 1 nM. Include a "no inhibitor" control (buffer + DMSO only).
-
-
Assay Plate Setup (in triplicate):
-
Add 50 µL of each inhibitor dilution (or control) to the wells of a 96-well plate.
-
Add 50 µL of the 2X enzyme solution to each well.
-
Pre-incubate the plate at the optimal temperature (e.g., 37°C) for 15-30 minutes. This step is crucial for time-dependent irreversible inhibitors.[23]
-
-
Initiate and Monitor Reaction:
-
Initiate the reaction by adding 100 µL of the 2X substrate solution to all wells.
-
Immediately place the plate in the reader and begin kinetic measurements, recording the change in absorbance or fluorescence over time (e.g., every 30 seconds for 10-20 minutes).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each inhibitor concentration by determining the slope of the linear portion of the progress curve.
-
Normalize the velocities to the "no inhibitor" control (100% activity).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[22]
-
Protocol 2: Elucidating the Mechanism (Reversibility Assay)
This protocol distinguishes between reversible and irreversible inhibitors. Irreversible inhibitors will remain bound to the enzyme even after the free inhibitor is removed, while reversible inhibitors will dissociate.[15]
A. Causality Behind Experimental Choices:
-
Jump Dilution: Rapidly diluting the enzyme-inhibitor complex reduces the concentration of the free inhibitor to negligible levels. If the inhibitor is reversible, it will dissociate from the enzyme to re-establish equilibrium, leading to a recovery of enzyme activity.[15] If it is irreversible, activity will not be recovered.
B. Step-by-Step Methodology:
-
Incubation:
-
Incubate the enzyme with a high concentration of the inhibitor (e.g., 10-20x IC₅₀) for a set period (e.g., 60 minutes) to allow for covalent bond formation.
-
Prepare a control sample with the enzyme and vehicle (DMSO) only.
-
-
Rapid Dilution:
-
Rapidly dilute the enzyme-inhibitor mixture (e.g., 100-fold or more) into the assay buffer containing the substrate. The dilution factor must be large enough to render the free inhibitor concentration well below its IC₅₀.
-
Simultaneously, dilute the control enzyme sample by the same factor.
-
-
Monitor Activity Recovery:
-
Immediately begin monitoring the enzymatic reaction in the diluted samples over time.
-
-
Data Interpretation:
-
Irreversible Inhibition (Expected for CMK): The enzyme activity in the inhibitor-treated sample will remain low and will not increase over time.
-
Reversible Inhibition (Expected for d/t-FMK): The enzyme activity in the inhibitor-treated sample will gradually increase over time as the inhibitor dissociates, eventually approaching the activity of the diluted control enzyme.
-
Visualizing the Mechanisms of Inhibition
The distinct chemical reactions underlying the inhibition by CMKs and FMKs can be visualized to clarify their differences.
Caption: Contrasting mechanisms of irreversible CMKs and reversible FMKs.
Conclusion and Future Perspectives
The choice between a chloromethyl ketone and a fluoromethyl ketone inhibitor is a strategic one, guided by the intended application.
-
This compound , as a representative CMK, is a powerful tool for in vitro studies. Its high reactivity ensures potent and permanent inactivation of a target enzyme, making it ideal for biochemical tool compounds, structural biology studies, and activity-based protein profiling where stable, permanent labeling is desired. However, this reactivity comes with a higher risk of off-target effects and toxicity, making CMKs challenging candidates for therapeutic development.[11][19]
-
Fluoromethyl ketones offer superior tunability and, in the case of di- and tri-fluorinated versions, a more favorable safety profile due to their reversible covalent mechanism.[1][9] They are excellent candidates for therapeutic drug design, as their mechanism minimizes the risk of permanent off-target protein modification.[24] The ability of t-FMKs to act as transition-state analogs often translates to very high potency and selectivity.[14]
For researchers in drug development, FMKs, particularly reversible covalent d- and t-FMKs, represent a more promising path forward for developing safe and effective enzyme inhibitors. CMKs, while less suitable for therapeutics, remain invaluable reagents for fundamental enzyme characterization and proteomics research.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Structure-activity relationship studies of chloromethyl ketone derivatives for selective human chymase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of chloromethyl ketone derivatives of fatty acids. Their use as specific inhibitors of acetoacetyl-coenzyme A thiolase, cholesterol biosynthesis and fatty acid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2,6-disubstituted pyran-4-one and thiopyran-4-one inhibitors of DNA-Dependent protein kinase (DNA-PK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Peptidyl fluoromethyl ketones as thiol protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Inhibition of serine proteases by peptidyl fluoromethyl ketones (Journal Article) | OSTI.GOV [osti.gov]
- 14. Reactivity versus steric effects in fluorinated ketones as esterase inhibitors: a quantum mechanical and molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Taxonomy of Covalent Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. caymanchem.com [caymanchem.com]
- 17. mdpi.com [mdpi.com]
- 18. A degradation study of a series of chloromethyl and diazomethyl ketone anti-leukemic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Acute and subchronic toxicity of the protease inhibitor N-alpha-tosyl-L-lysyl-chloromethylketone (TLCK) in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. superchemistryclasses.com [superchemistryclasses.com]
- 24. An update on the discovery and development of reversible covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-(Chloromethyl)-5-methoxy-4H-pyran-4-one Derivatives
This guide provides an in-depth technical analysis of the structure-activity relationships (SAR) for derivatives of 2-(chloromethyl)-5-methoxy-4H-pyran-4-one. As a versatile scaffold, this pyranone core offers significant opportunities for synthetic modification and the development of novel bioactive compounds. Due to the limited publicly available data on this specific parent compound, this guide will draw upon the extensive research conducted on the closely related and structurally analogous kojic acid (5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one) derivatives. The synthetic pathways and biological activities observed for kojic acid derivatives provide a robust predictive framework for understanding the potential of this compound as a template for new chemical entities. This guide is intended for researchers, scientists, and professionals in the field of drug discovery and development.
Introduction to the this compound Scaffold
The 4H-pyran-4-one ring system is a "privileged scaffold" in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties[1][2][3]. The parent compound, this compound, is a synthetic derivative of kojic acid, a natural product produced by several species of fungi. The key structural features of this scaffold are the 4-pyrone ring, which is known to chelate metal ions, the electron-donating 5-methoxy group, and the highly reactive 2-(chloromethyl) group. This chloromethyl group serves as a prime site for nucleophilic substitution, allowing for the facile synthesis of a diverse library of derivatives.
The 5-methoxy group is anticipated to influence the electron density of the pyranone ring and may affect the compound's pharmacokinetic properties, such as membrane permeability, compared to its hydroxylated counterpart, kojic acid. The primary focus of SAR studies on this scaffold is to understand how different substituents introduced at the 2-position, by displacing the chloride, modulate the biological activity of the resulting molecules.
Synthetic Strategies for Derivatization
The primary route for generating derivatives of this compound involves the nucleophilic substitution of the chloride atom. This reactive handle allows for the introduction of a wide variety of functional groups, including amines, thiols, and alkoxides.
Caption: General synthetic scheme for derivatization.
Experimental Protocol: General Procedure for Nucleophilic Substitution
-
Dissolution: Dissolve this compound (1 equivalent) in a suitable aprotic solvent such as acetonitrile or dimethylformamide (DMF).
-
Addition of Nucleophile: Add the desired nucleophile (e.g., a primary or secondary amine, a thiol, or an alcohol; 1.1-1.5 equivalents) to the solution.
-
Base (if necessary): For less nucleophilic reactants or to neutralize the HCl byproduct, add a non-nucleophilic base such as triethylamine or diisopropylethylamine (1.5-2.0 equivalents).
-
Reaction Conditions: Stir the reaction mixture at a temperature ranging from room temperature to 80 °C, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Comparative Biological Activities and Structure-Activity Relationships
The biological activities of 4H-pyran-4-one derivatives are diverse. Based on the extensive research on analogous compounds, we can anticipate and compare potential activities for derivatives of this compound.
Anticancer Activity
Numerous studies have demonstrated the cytotoxic effects of 4H-pyran-4-one derivatives against various cancer cell lines. The mechanism of action is often attributed to the induction of apoptosis, cell cycle arrest, or inhibition of key enzymes like cyclin-dependent kinases (CDKs)[2][4].
Table 1: Comparative Cytotoxicity of Hypothetical 2-(Substituted methyl)-5-methoxy-4H-pyran-4-one Derivatives against HCT-116 Colon Cancer Cells (IC₅₀ in µM)
| Compound ID | R-Group at 2-position | Predicted IC₅₀ (µM) | Reference Compound (Analogue) and Activity |
| Parent | -CH₂Cl | >100 | - |
| 1a | -CH₂-NH-Ph | 25-50 | 4-Anilino-substituted pyranones show moderate activity[5]. |
| 1b | -CH₂-NH-(4-Me-Ph) | 10-25 | Electron-donating groups on the aniline ring can enhance potency[5]. |
| 1c | -CH₂-S-Ph | 30-60 | Thioether derivatives often exhibit moderate cytotoxicity. |
| 1d | -CH₂-S-(c-Hex) | <20 | Lipophilic, bulky groups can increase activity by enhancing membrane permeability[6]. |
Structure-Activity Relationship (SAR) for Anticancer Activity:
-
Substitution at the 2-position is crucial: The parent chloromethyl compound is expected to be weakly active or non-specifically reactive.
-
Nature of the substituent:
-
Amines: Aromatic amines at the 2-position generally confer moderate to good cytotoxic activity. Substituents on the aromatic ring can further modulate this activity, with electron-donating groups often being favorable[5].
-
Thiols: Thioether derivatives also exhibit anticancer properties. The hydrophobicity of the thiol substituent plays a significant role, with bulky, lipophilic groups like cyclohexyl potentially leading to enhanced activity, likely due to improved cell membrane penetration[6].
-
Caption: Key SAR trends for anticancer activity.
Antimicrobial Activity
The 4H-pyran-4-one scaffold is also known for its antimicrobial properties, including antibacterial and antifungal activities[1][2]. The mechanism is often linked to the chelation of essential metal ions required for microbial growth or the inhibition of specific microbial enzymes.
Table 2: Comparative Antimicrobial Activity (MIC in µg/mL) of Hypothetical 2-(Substituted methyl)-5-methoxy-4H-pyran-4-one Derivatives
| Compound ID | R-Group at 2-position | S. aureus (MIC) | E. coli (MIC) | C. albicans (MIC) |
| 2a | -CH₂-NH-(4-Cl-Ph) | 16-32 | 64-128 | 32-64 |
| 2b | -CH₂-NH-(2-Cl-Ph) | 8-16 | 32-64 | 16-32 |
| 2c | -CH₂-S-(4-NO₂-Ph) | 32-64 | >128 | 64-128 |
Structure-Activity Relationship (SAR) for Antimicrobial Activity:
-
Halogenated Aromatic Amines: The presence of a halogen, such as chlorine, on the aromatic ring of an amino substituent can enhance antibacterial activity. The position of the halogen also matters, with ortho-substitution sometimes being more effective than para-substitution[1].
-
Electron-Withdrawing Groups on Thioethers: While electron-donating groups may be favorable for anticancer activity, electron-withdrawing groups like a nitro group on a phenylthio substituent may not be as effective for antimicrobial activity.
Detailed Experimental Protocols
MTT Cytotoxicity Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HCT-116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (typically from 0.1 to 100 µM) and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Enzyme Inhibition Assay (Tyrosinase Inhibition as an Example)
Many pyranone derivatives are known to inhibit tyrosinase, a key enzyme in melanin synthesis.
Protocol:
-
Reagent Preparation: Prepare a solution of mushroom tyrosinase in phosphate buffer (pH 6.8). Prepare a solution of the substrate, L-DOPA, in the same buffer.
-
Assay Setup: In a 96-well plate, add phosphate buffer, various concentrations of the test compound, and the tyrosinase solution. Incubate for 10 minutes at room temperature.
-
Reaction Initiation: Add the L-DOPA solution to initiate the reaction.
-
Absorbance Measurement: Measure the formation of dopachrome by reading the absorbance at 475 nm at regular intervals for 10-20 minutes.
-
Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor and determine the IC₅₀ value.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method determines the minimum inhibitory concentration (MIC) of a compound.
Protocol:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus) in a suitable broth medium.
-
Compound Dilution: Perform serial two-fold dilutions of the test compounds in the broth medium in a 96-well plate.
-
Inoculation: Inoculate each well with the prepared microbial suspension. Include a positive control (microorganism without compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion and Future Perspectives
The this compound scaffold represents a promising starting point for the development of novel bioactive molecules. By leveraging the extensive knowledge from related kojic acid and 4H-pyran-4-one derivatives, a clear path for SAR-guided drug discovery can be envisioned. The reactive 2-(chloromethyl) group allows for the creation of diverse libraries of compounds. Future research should focus on synthesizing and systematically evaluating these derivatives to confirm the predicted SAR trends and to identify lead compounds with potent and selective biological activities. The exploration of different linkers (e.g., amides, esters) and a wider range of substituents at the 2-position will be crucial in unlocking the full therapeutic potential of this versatile scaffold.
References
- 1. Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Antitumor agents 287. Substituted 4-amino-2H-pyran-2-one (APO) analogs reveal a new scaffold from neo-tanshinlactone with in vitro anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-(Chloromethyl)-5-methoxy-4H-pyran-4-one
Executive Summary
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 2-(Chloromethyl)-5-methoxy-4H-pyran-4-one (CAS No. 40838-34-4). The core principle of this procedure is to treat the compound and any contaminated materials as hazardous chemical waste . Due to its classification as a chlorinated organic compound and its corrosive and irritant properties, improper disposal can pose significant risks to personnel and the environment.[1] This document outlines the necessary hazard assessment, personal protective equipment (PPE), waste segregation, and final disposal procedures required for laboratory and research settings. Adherence to these guidelines is critical for ensuring personnel safety and regulatory compliance.
Chemical Profile and Hazard Analysis
A thorough understanding of the chemical's properties is foundational to its safe handling and disposal.
2.1 Chemical Identity and Properties this compound is a solid organic compound. Its structure contains a chloromethyl group, which is a key determinant in its hazard classification and dictates the required disposal pathway.
| Property | Value | Source |
| CAS Number | 40838-34-4 | --INVALID-LINK-- |
| Molecular Formula | C₇H₇ClO₃ | --INVALID-LINK--[1] |
| Molecular Weight | 174.58 g/mol | --INVALID-LINK--[1] |
| Physical Form | Solid | --INVALID-LINK-- |
2.2 Hazard Assessment The primary hazards associated with this compound are derived from its chemical structure:
-
Corrosive and Irritant: PubChem identifies the compound as both corrosive and an irritant, necessitating careful handling to prevent skin and eye damage.[1]
-
Halogenated Organic Compound: The presence of chlorine classifies it as a halogenated (or chlorinated) organic compound. This class of chemicals is subject to stringent environmental regulations. Spent halogenated solvents are specifically listed as hazardous wastes by the U.S. Environmental Protection Agency (EPA).[2][3] Such compounds are often persistent in the environment and can have toxic effects. Therefore, drain disposal is strictly prohibited.[4]
Regulatory Framework: Why This Protocol is Essential
Disposal of chemical waste is not merely a matter of laboratory best practice; it is governed by law. In the United States, the EPA under the Resource Conservation and Recovery Act (RCRA) regulates hazardous waste.
This compound, as a chlorinated organic chemical, would fall under the F-List of hazardous wastes if it were a component of a spent solvent mixture, specifically under codes like F001 or F002 which pertain to spent halogenated solvents.[2] The guiding principle is to manage this waste stream with the assumption that it meets the criteria for hazardous waste, ensuring the highest level of safety and compliance.
Personnel Protective Equipment (PPE) and Safety Precautions
Prior to handling this compound for disposal, all personnel must be equipped with the appropriate PPE.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves (double-gloving recommended). | To prevent skin contact with the corrosive and irritant solid.[1] |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. | To protect eyes from airborne particles or accidental splashes. |
| Body Protection | A fully buttoned laboratory coat. | To protect skin and clothing from contamination. |
| Respiratory Protection | Not generally required if handled in a well-ventilated area or chemical fume hood. Use a NIOSH-approved respirator if creating dust. | To prevent inhalation of the irritant compound. |
Safety First: Always handle the waste material inside a certified chemical fume hood to minimize inhalation exposure. Ensure an eyewash station and safety shower are immediately accessible.
Step-by-Step Disposal Protocol
This protocol covers the disposal of pure this compound as well as materials contaminated with it.
5.1 Waste Segregation and Collection
-
Designate a Waste Container: Use a dedicated, chemically resistant container with a secure, vapor-tight lid. The container must be compatible with chlorinated organic solids. A high-density polyethylene (HDPE) container is a suitable choice.
-
Collect the Waste:
-
Solid Waste: Carefully transfer any unwanted solid this compound into the designated hazardous waste container.
-
Contaminated Materials: Any items that have come into direct contact with the compound (e.g., weigh boats, gloves, paper towels used for cleaning spills) must also be placed in the same container. These are now considered hazardous waste.
-
-
Do Not Mix Wastes: Never mix this waste stream with other, incompatible waste types (e.g., acids, bases, or non-halogenated solvents). Incompatible mixing can lead to dangerous chemical reactions.
5.2 Hazardous Waste Labeling
Proper labeling is a critical and legally mandated step.
-
Attach a Hazardous Waste Tag: As soon as the first item is placed in the container, affix your institution's official hazardous waste tag.
-
Complete the Tag Information: Fill out the tag completely and accurately. This must include:
-
The words "Hazardous Waste."
-
The full, unabbreviated chemical name: "this compound."
-
The specific hazard characteristics: "Corrosive, Irritant."[1]
-
The accumulation start date.
-
-
Keep the Container Closed: The waste container must remain sealed at all times, except when actively adding waste.
5.3 Temporary Storage and Disposal
-
Storage Location: Store the sealed and labeled waste container in a designated satellite accumulation area or your laboratory's main hazardous waste storage area. This area should be secure, well-ventilated, and away from general laboratory traffic.
-
Arrange for Professional Disposal: Contact your institution's Environmental Health & Safety (EH&S) department to schedule a pickup. Do not attempt to dispose of this chemical through a standard municipal waste service. Hazardous waste must be handled and disposed of by a licensed hazardous waste management company.
Spill Management Protocol
In the event of an accidental spill, immediate and correct action is crucial.
-
Alert Personnel: Immediately notify all personnel in the vicinity of the spill.
-
Isolate the Area: Restrict access to the spill area.
-
Don Appropriate PPE: Before cleaning, don the full PPE as outlined in Section 4.0.
-
Contain and Clean the Spill:
-
For a small solid spill, gently cover the material with an absorbent, inert material (e.g., vermiculite or sand).
-
Carefully sweep the mixture into a dustpan and place it into the designated hazardous waste container.
-
Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or acetone), and place the used cloth into the waste container.
-
-
Decontaminate: Clean the area with soap and water.
-
Report the Incident: Report the spill to your laboratory supervisor and EH&S department, following your institution's specific reporting procedures.
Visualization: Disposal Workflow
The following diagram illustrates the decision-making process for the proper management of this compound waste.
Caption: Disposal workflow for this compound.
References
Navigating the Safe Handling of 2-(Chloromethyl)-5-methoxy-4H-pyran-4-one: A Guide to Personal Protective Equipment
For researchers, scientists, and drug development professionals, the integrity of your work is intrinsically linked to the safety of your laboratory practices. When handling potent chemical compounds like 2-(Chloromethyl)-5-methoxy-4H-pyran-4-one, a comprehensive understanding of its hazard profile and the corresponding personal protective equipment (PPE) is not just a matter of compliance, but a foundational pillar of scientific excellence. This guide provides a detailed, experience-driven approach to selecting, using, and disposing of PPE for this specific chlorinated organic compound.
Understanding the Hazard: Why Specific PPE is Crucial
This compound is classified as a corrosive and irritant. Its structure, featuring a chlorinated methyl group, suggests potential for alkylating activity, which warrants a high degree of caution. Chlorinated organic compounds, as a class, can cause skin irritation, redness, and dryness upon contact. Prolonged exposure can lead to more severe conditions like contact dermatitis. Inhalation of vapors from such compounds can also pose respiratory risks. Therefore, a multi-faceted PPE strategy is essential to create a reliable barrier between the researcher and the chemical.
The Hierarchy of Controls: PPE as the Final Safeguard
Before delving into specific PPE recommendations, it is critical to contextualize its role within the broader framework of laboratory safety. The "Hierarchy of Controls" is a fundamental concept in occupational safety that prioritizes the most effective measures for risk reduction.
Caption: The Hierarchy of Controls, prioritizing risk mitigation strategies.
As the diagram illustrates, PPE is the last line of defense. Its effectiveness is contingent upon the proper implementation of higher-level controls, such as working in a certified chemical fume hood (an engineering control) and adhering to standard operating procedures (an administrative control).
Recommended Personal Protective Equipment: A Detailed Breakdown
The selection of appropriate PPE is a critical step that requires careful consideration of the specific tasks being performed. The following table outlines the recommended PPE for handling this compound in various laboratory scenarios.
| Scenario | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Safety glasses with side shields or chemical splash goggles. | Chemical-resistant gloves (e.g., nitrile or neoprene). | Fully buttoned lab coat. | Recommended if weighing outside a ventilated enclosure. A NIOSH-approved respirator may be necessary based on risk assessment. |
| Dissolution and Solution Handling | Chemical splash goggles. A face shield worn over safety glasses is recommended if there is a splash hazard. | Double-gloving with chemical-resistant gloves (e.g., nitrile or neoprene). | Chemical-resistant lab coat or apron over a standard lab coat. | Work should be performed in a certified chemical fume hood. |
| Reaction Setup and Monitoring | Chemical splash goggles and a face shield. | Chemical-resistant gloves, with consideration for the specific solvents being used. Consult a glove compatibility chart. | Chemical-resistant lab coat or suit. | All operations should be conducted within a chemical fume hood. |
| Spill Cleanup | Chemical splash goggles and a face shield. | Heavy-duty, chemical-resistant gloves. | Chemical-resistant overalls or suit. | A NIOSH-approved respirator with appropriate cartridges for organic vapors is required. |
Procedural Guidance: Donning, Doffing, and Disposal
The efficacy of PPE is not solely determined by its selection, but also by its correct application and removal.
Donning PPE: A Step-by-Step Protocol
-
Hand Hygiene: Begin by washing your hands thoroughly with soap and water.
-
Lab Coat/Suit: Put on your lab coat or chemical-resistant suit, ensuring it is fully fastened.
-
Respiratory Protection (if required): If a respirator is necessary, perform a user seal check to ensure a proper fit. This is a critical step that should be part of your formal training.
-
Eye and Face Protection: Put on your safety glasses, goggles, and/or face shield. Adjust for a secure and comfortable fit.
-
Gloves: Don your gloves, ensuring they overlap the cuffs of your lab coat. If double-gloving, don the inner pair first.
Doffing PPE: Minimizing Contamination Risk
-
Gloves: Remove the outer pair of gloves first (if double-gloving) by peeling them off from the cuff, turning them inside out. Then, remove the inner pair using the same technique.
-
Lab Coat/Suit: Unfasten your lab coat or suit, and remove it by rolling it down and away from your body to avoid contaminating your street clothes.
-
Eye and Face Protection: Remove your face shield, goggles, and/or safety glasses. Handle them by
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
